MT-4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-15-13-19(26(2)3)25-21(22-15)24-18-11-9-17(10-12-18)23-20(27)14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUUNAQXXGDUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MT-4 Cell Line: An In-depth Technical Guide for Researchers
Core Characteristics, Research Applications, and Standardized Protocols
The MT-4 cell line is a cornerstone of retrovirology research, particularly in studies involving Human Immunodeficiency Virus (HIV) and Human T-cell Leukemia Virus type 1 (HTLV-1). This guide provides a comprehensive overview of the this compound cell line, including its origin, biological properties, and detailed protocols for its culture and application in key experimental assays.
Introduction to the this compound Cell Line
The this compound cell line is a human T-cell line that was established by the co-cultivation of cells from a 50-year-old male patient with adult T-cell leukemia (ATL) with umbilical cord leukocytes from a male infant.[1][2][3] A key characteristic of this cell line is its transformation by HTLV-1, leading to the constitutive expression of the HTLV-1 Tax protein.[1] This feature makes this compound cells highly susceptible to HIV-1 infection and replication, resulting in rapid and pronounced cytopathic effects.[2][3]
These cells grow in suspension, often forming clusters, and are characterized as lymphoblast-like.[4][5] Due to their viral status and applications, they require handling under Biosafety Level 2 (BSL-2) conditions.[3][6]
Quantitative Data Summary
For ease of reference, the key quantitative parameters of the this compound cell line are summarized in the table below.
| Parameter | Value | Reference |
| Doubling Time | Approximately 30 hours | [1] |
| Seeding Density | 2-3 x 10^5 cells/mL | [3] |
| Saturation Density | 9 x 10^5 cells/mL | [3] |
| Karyotype | 2n=46 (Male) | [3] |
Cell Culture Protocols
Adherence to standardized cell culture protocols is critical for maintaining the health, viability, and reproducibility of experiments using the this compound cell line.
Routine Culture and Maintenance
Culture Medium:
-
RPMI 1640
-
10% Fetal Bovine Serum (FBS)
-
2mM L-Glutamine
Incubation Conditions:
-
37°C
-
5% CO₂
-
Humidified incubator
Subculture Routine: this compound cells are grown in suspension. Cultures should be seeded at a density of 2-3 x 10^5 cells/mL.[3] When the cell density reaches approximately 9 x 10^5 cells/mL, the culture should be split.[3] This is typically every 2-3 days. To subculture, simply dilute the cell suspension to the initial seeding density with fresh, pre-warmed culture medium.
Cryopreservation
Cryopreservation Medium:
-
50% RPMI 1640
-
40% Fetal Bovine Serum (FBS)
-
10% DMSO
Procedure:
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5-10 minutes to pellet the cells.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
Thawing of Cryopreserved Cells
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a sterile centrifuge tube containing at least 10 mL of pre-warmed complete culture medium.
-
Centrifuge at a low speed to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a culture flask.
-
Incubate under standard conditions.
Applications in Research
The unique characteristics of the this compound cell line make it an invaluable tool for a variety of research applications, primarily in the fields of virology and drug development.
HIV and HTLV-1 Research
This compound cells are highly permissive to HIV-1 infection, exhibiting rapid and extensive cytopathic effects, including the formation of large syncytia (multinucleated giant cells). This makes them an excellent model for:
-
Antiviral drug screening: The clear cytopathic effect allows for the straightforward assessment of the efficacy of antiviral compounds.
-
Viral infectivity and replication studies: The high susceptibility of this compound cells facilitates the study of the HIV-1 life cycle.
-
Syncytium formation assays: These assays are used to study the mechanisms of viral entry and cell-to-cell transmission.
HTLV-1 Transformation and T-cell Signaling
As an HTLV-1 transformed cell line, this compound cells provide a valuable in vitro model for studying the molecular mechanisms of T-cell transformation and the signaling pathways dysregulated by the HTLV-1 Tax protein. The Tax protein is a potent trans-activator of viral and cellular gene expression and is known to constitutively activate the NF-κB signaling pathway, a key regulator of cell proliferation, survival, and inflammation.
Key Experimental Protocols
MTT Assay for Cytotoxicity/Antiviral Activity
The MTT assay is a colorimetric assay used to assess cell viability. In the context of this compound cells and HIV, it is a common method for screening antiviral compounds.
Materials:
-
This compound cells
-
HIV-1 stock
-
Test compounds
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed this compound cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Add serial dilutions of the test compound to the wells. Include control wells with cells only (no virus, no compound) and cells with virus only (no compound).
-
Infect the cells with a pre-titered amount of HIV-1 that results in a significant cytopathic effect within 4-5 days.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Syncytium Formation Assay
This assay visualizes the cell-to-cell fusion induced by HIV-1 infection.
Materials:
-
This compound cells
-
HIV-1 infected cells (e.g., persistently infected H9 cells) or cell-free virus
-
24-well plates
-
Inverted microscope
Procedure:
-
Seed this compound cells in a 24-well plate.
-
Co-culture the this compound cells with HIV-1 infected cells or add cell-free virus.
-
Incubate for 24-48 hours.
-
Observe the formation of syncytia (large, multinucleated cells) under an inverted microscope.
-
The extent of syncytium formation can be quantified by counting the number of syncytia per field of view.
Cell Line Authentication
The use of misidentified or cross-contaminated cell lines is a significant problem in biomedical research. It is crucial to regularly authenticate the this compound cell line to ensure the validity of experimental results.
The Importance of Authentication
Several lots of cells distributed as this compound have been found to be contaminated or not authentic.[1] This underscores the necessity of obtaining this cell line from a reputable cell bank and performing regular authentication.
Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines. This method involves the analysis of short, repetitive DNA sequences at specific loci in the genome. The resulting STR profile is a unique genetic fingerprint for a given cell line.
Sample Preparation for STR Profiling:
-
Harvest approximately 1-2 x 10^6 this compound cells.
-
Wash the cells with PBS.
-
The cell pellet can be sent to a commercial service for DNA extraction and STR analysis, or DNA can be extracted in-house using a commercially available kit.
The obtained STR profile should be compared to a reference profile from a reliable source, such as the cell bank from which the cells were purchased.
Flow Cytometry for Surface Marker Analysis
Flow cytometry can be used to analyze the expression of cell surface markers, such as CD4, the primary receptor for HIV-1.
Protocol for CD4 Staining:
-
Harvest approximately 1 x 10^6 this compound cells per sample.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in the buffer and add a fluorochrome-conjugated anti-CD4 antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in buffer and analyze on a flow cytometer.
This technical guide provides a comprehensive resource for researchers working with the this compound cell line. By following these standardized protocols and understanding the core characteristics of these cells, researchers can ensure the reliability and reproducibility of their findings in the critical fields of HIV and HTLV-1 research.
References
- 1. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 2. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Short Tandem Repeat Profiling To Characterize Human Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clgenetics.com [clgenetics.com]
MT-4 Cell Line: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on the Core Attributes and Methodologies Associated with the MT-4 Human T-Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the this compound cell line, a critical tool in virology and drug development research. It covers the origin, key characteristics, and essential experimental protocols for utilizing this cell line effectively. Quantitative data is presented in structured tables for clarity, and key biological and experimental processes are visualized through diagrams.
Core Characteristics and Origin
The this compound cell line is a human T-lymphocyte line that has become a cornerstone in the study of Human Immunodeficiency Virus (HIV) and Human T-cell Leukemia Virus type 1 (HTLV-1).
Establishment and Origin
The this compound cell line was established by the co-cultivation of peripheral blood leukocytes from a 50-year-old Japanese male patient with Adult T-cell Leukemia (ATL) with umbilical cord lymphocytes from a male infant.[1] This co-cultivation resulted in the immortalization of the cord blood-derived T-lymphocytes, which are transformed by HTLV-1.[1] Consequently, the this compound cell line is of male origin and carries the HTLV-1 provirus.[1]
It is crucial to note that some lots of this compound cells distributed in the past have been found to be contaminated or not authentic. Therefore, it is imperative for researchers to obtain this cell line from reputable cell banks and perform regular authentication.
Morphological and Growth Characteristics
This compound cells are lymphoblastoid in morphology and grow in suspension, often forming clusters.[2] Key growth and phenotypic characteristics are summarized in the table below.
| Characteristic | Description | Reference |
| Cell Type | T-lymphocyte | [1] |
| Morphology | Lymphoblastoid, grows in suspension, forms clusters | [2] |
| Doubling Time | Approximately 30 hours | [1] |
| Karyotype | 2n=46 |
Viral Susceptibility and Expression Profile
The this compound cell line is distinguished by its high susceptibility to HIV-1 infection, which leads to a rapid and pronounced cytopathic effect (CPE), including syncytia formation and cell death.[2] This characteristic makes it an excellent model for screening antiviral compounds. The high permissiveness to HIV-1 is, in part, attributed to the expression of the HTLV-1 Tax protein. The Tax protein acts as a potent transactivator of the NF-κB signaling pathway, which in turn can enhance HIV-1 long terminal repeat (LTR)-driven transcription.
Quantitative data on the surface expression of key receptors for HIV-1 entry are presented below.
| Receptor | Expression Level | Method | Reference |
| CD4 | High | Flow Cytometry | [3] |
| CXCR4 | High | Flow Cytometry | [3] |
| CCR5 | Low to negligible | Flow Cytometry |
Experimental Protocols
Detailed methodologies for the culture and experimental use of the this compound cell line are provided below. Adherence to proper aseptic techniques and biosafety precautions (Biosafety Level 2 or higher) is essential when working with this cell line, especially when infected with HIV-1.
Cell Culture and Maintenance
Culture Medium: RPMI 1640 supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
2 mM L-glutamine
-
100 U/mL Penicillin
-
100 µg/mL Streptomycin
Subculture Routine:
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Split the culture every 2-3 days by diluting the cell suspension with fresh, pre-warmed culture medium to a density of 2-3 x 10^5 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Cryopreservation:
-
Centrifuge cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in a freezing medium composed of 90% FBS and 10% DMSO at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Distribute 1 mL of the cell suspension into cryogenic vials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
HIV-1 Infection Protocol (TCID50 Assay)
The 50% tissue culture infectious dose (TCID50) assay is a common method to titrate infectious HIV-1 stocks using this compound cells.
Materials:
-
This compound cells
-
HIV-1 stock of unknown titer
-
96-well flat-bottom microtiter plates
-
Complete culture medium
Procedure:
-
Cell Preparation: Seed this compound cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 2-4 hours.
-
Virus Dilution: Prepare ten-fold serial dilutions of the HIV-1 stock in complete culture medium, ranging from 10^-1 to 10^-8.
-
Infection: Add 100 µL of each virus dilution to 8 replicate wells of the 96-well plate containing the this compound cells. Include a column of uninfected cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 days.
-
Endpoint Determination: After 7 days, examine the wells for the presence of cytopathic effect (CPE), characterized by syncytia formation and cell death, using an inverted microscope.
-
Calculation: Calculate the TCID50 value using the Reed-Muench method.
Antiviral Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell viability and is widely used to determine the efficacy of antiviral compounds.
Materials:
-
This compound cells
-
HIV-1 stock with a known titer
-
Antiviral compound(s)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Cell Seeding: Seed this compound cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of the antiviral compound in culture medium and add 50 µL to the appropriate wells. Include wells with no compound as infection controls and wells with no cells as background controls.
-
Infection: Add 50 µL of a pre-titered HIV-1 stock (at a multiplicity of infection of 0.01-0.1) to the wells containing cells and compound. Include uninfected control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days, until CPE is clearly visible in the infection control wells.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the 50% effective concentration (EC50) of the antiviral compound.
Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the use of the this compound cell line.
Caption: HTLV-1 Tax-mediated activation of the canonical NF-κB pathway.
Caption: Experimental workflow for antiviral drug screening using this compound cells.
References
MT-4 Cell Morphology and Growth Properties: An In-depth Technical Guide
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
The MT-4 cell line, a human T-cell lymphotropic virus type 1 (HTLV-1) transformed T-lymphoblastoid cell line, serves as a critical tool in immunological and virological research, particularly in the study of Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth overview of the morphological and growth characteristics of this compound cells, alongside detailed experimental protocols and an exploration of key signaling pathways.
Core Characteristics of this compound Cells
This compound cells were established through the co-cultivation of peripheral blood leukocytes from a patient with Adult T-cell Leukemia (ATL) with umbilical cord lymphocytes.[1] A key characteristic of this cell line is the expression of the HTLV-1 Tax protein, which plays a significant role in the cellular signaling and immortalization of these cells.[2]
Morphology and Growth
Authentic this compound cells are lymphoblast-like and grow in suspension.[3] A hallmark of their morphology is the tendency to form cell clusters or clumps, a characteristic that can be attributed to the upregulation of cell adhesion molecules by the HTLV-1 Tax protein.[4][5] Cells that grow as single cells may not be bona fide this compound cells.[4] When infected with HIV-1, this compound cells are highly susceptible and exhibit rapid cytopathic effects, including the formation of syncytia (large, multinucleated cells) and subsequent cell death.[5]
Quantitative Growth Properties
The following table summarizes the key quantitative growth properties of the this compound cell line:
| Property | Value | Reference(s) |
| Doubling Time | Approximately 30 hours | [6] |
| Cell Type | T-lymphoblast | [1][7] |
| Growth Mode | Suspension | [3] |
| Seeding Density | 2-3 x 10^5 cells/mL | [1] |
| Saturation Density | 9 x 10^5 cells/mL | [1] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful research. This section provides step-by-step methodologies for the culture, cryopreservation, and common experimental uses of this compound cells.
Cell Culture and Subculture
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Penicillin-Streptomycin (optional)
-
Sterile cell culture flasks (e.g., T-25, T-75)
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Complete Growth Medium:
-
RPMI-1640 supplemented with 10% FBS and 2mM L-Glutamine.[1] The use of penicillin-streptomycin is optional and can be included at a final concentration of 1%.[5]
Subculture Procedure:
-
Examine the Culture: Under an inverted microscope, observe the cell density and the color of the medium. This compound cells should be subcultured when the cell density reaches approximately 8-9 x 10^5 cells/mL and the medium turns yellow.
-
Resuspend Cells: Gently pipette the cell suspension up and down to break up any cell clumps and create a single-cell suspension.
-
Determine Cell Density:
-
Transfer a small aliquot of the cell suspension to a microcentrifuge tube.
-
Mix an equal volume of cell suspension with trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) cells.
-
-
Centrifugation: Transfer the desired volume of cell suspension to a sterile centrifuge tube. Centrifuge at 150 x g for 5 minutes.[8]
-
Resuspend in Fresh Medium: Carefully aspirate the supernatant without disturbing the cell pellet. Resuspend the cell pellet in fresh, pre-warmed complete growth medium to the recommended seeding density of 2-4 x 10^5 cells/mL.[9]
-
Incubation: Transfer the resuspended cells to a new, appropriately sized culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]
Cryopreservation
Materials:
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cryopreservation vials, sterile
-
Controlled-rate freezing container (e.g., "Mr. Frosty")
Cryopreservation Medium:
-
A common cryopreservation medium consists of 70% complete growth medium, 20% FBS, and 10% DMSO.[10] Another formulation is 90% FBS and 10% DMSO.[8]
Procedure:
-
Prepare Cells: Harvest cells in the exponential growth phase with high viability (>90%). Centrifuge the cell suspension at 150 x g for 5 minutes and discard the supernatant.
-
Resuspend in Freezing Medium: Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10^6 cells/mL.[10]
-
Aliquot: Dispense 1 mL aliquots of the cell suspension into pre-labeled cryopreservation vials.
-
Controlled Freezing: Place the cryovials into a controlled-rate freezing container and store at -80°C overnight. This allows for a slow and gradual freezing rate of approximately -1°C per minute.[11]
-
Long-Term Storage: Transfer the cryovials to a liquid nitrogen vapor phase for long-term storage.[12]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed this compound cells in a 96-well plate at a density of approximately 3,000-5,000 cells per well in 100 µL of complete growth medium.[9]
-
Treatment: Add the test compounds at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
For suspension cells like this compound, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.
-
Carefully remove the supernatant without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals.[9]
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
HIV-1 Infection Protocol (General)
This compound cells are highly susceptible to HIV-1 infection and are often used to titrate viral stocks and screen antiviral compounds.[2]
Materials:
-
This compound cells in exponential growth phase
-
HIV-1 viral stock of known titer
-
Complete growth medium
-
96-well plates or other suitable culture vessels
-
Method for quantifying viral replication (e.g., p24 ELISA, reverse transcriptase assay)
Procedure:
-
Cell Preparation: Seed this compound cells at a density of 1 x 10^5 cells/mL in a suitable culture vessel.
-
Infection: Add the desired amount of HIV-1 viral stock to the cell suspension. The multiplicity of infection (MOI) will depend on the specific experimental design.
-
Incubation: Incubate the infected cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitoring: Monitor the cells daily for signs of cytopathic effects, such as syncytia formation and cell death.
-
Quantification of Viral Replication: At various time points post-infection (e.g., every 24 hours for 3-5 days), collect the culture supernatant. The amount of virus in the supernatant can be quantified using a p24 antigen capture ELISA or a reverse transcriptase activity assay.[2] Wild-type HIV-1 levels typically peak at approximately 2 to 4 days post-infection in this compound cells.[2]
Key Signaling Pathways in this compound Cells
The constitutive expression of the HTLV-1 Tax oncoprotein in this compound cells leads to the dysregulation of several key signaling pathways, contributing to their transformed phenotype and high proliferation rate.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune responses, inflammation, and cell survival. The HTLV-1 Tax protein is a potent activator of the canonical NF-κB pathway.[6][14] This activation is crucial for the proliferation and survival of HTLV-1-infected cells.
Caption: HTLV-1 Tax-mediated activation of the NF-κB pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. The HTLV-1 Tax protein can also activate the PI3K/Akt pathway, which contributes to the enhanced growth of HTLV-1-infected T cells.[4][15]
References
- 1. Central role of PI3K in transcriptional activation of hTERT in HTLV-I–infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the PI3K-Akt pathway by human T cell leukemia virus type 1 (HTLV-1) oncoprotein Tax increases Bcl3 expression, which is associated with enhanced growth of HTLV-1-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. Cryopreservation of Cell Lines [merckmillipore.com]
- 9. m.youtube.com [m.youtube.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. stemcell.com [stemcell.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. google.com [google.com]
- 15. [PDF] Activation of the PI3K-Akt pathway by human T cell leukemia virus type 1 (HTLV-1) oncoprotein Tax increases Bcl3 expression, which is associated with enhanced growth of HTLV-1-infected T cells. | Semantic Scholar [semanticscholar.org]
The MT-4 Cell Line: A Technical Guide for Virological Research
For Researchers, Scientists, and Drug Development Professionals
The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-lymphocyte line, has for decades been a cornerstone in the field of virology, particularly in human immunodeficiency virus (HIV) research. Its high susceptibility to HIV infection and pronounced cytopathic effects upon viral replication have made it an invaluable tool for antiviral drug screening, studying viral replication kinetics, and investigating mechanisms of viral pathogenesis. This technical guide provides an in-depth overview of the this compound cell line, its applications in virology, detailed experimental protocols, and a summary of key quantitative data.
Core Characteristics and Considerations
The this compound cell line was established by the co-cultivation of peripheral blood leukocytes from a patient with adult T-cell leukemia (ATL) with cord blood lymphocytes. A crucial characteristic of this compound cells is the constitutive expression of the HTLV-1 Tax protein. This protein is a potent activator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which contributes to the cellular environment that is highly permissive for HIV-1 replication.
A Note on Cell Line Authenticity: It is critically important for researchers to ensure the authenticity of their this compound cell stocks. Reports have indicated that some distributed lots of this compound cells were found to be deficient in Tax expression, which significantly alters their permissiveness to certain HIV-1 mutants and their overall replication kinetics. Therefore, regular cell line authentication through methods such as short tandem repeat (STR) profiling is strongly recommended.
Applications in Virology
The primary application of the this compound cell line lies in HIV research due to its robust and rapid replication of the virus, leading to clear cytopathic effects (CPE), including the formation of syncytia (large, multinucleated cells) and cell death. This makes the this compound line particularly suitable for:
-
High-Throughput Antiviral Drug Screening: The clear CPE allows for straightforward and quantifiable assays to determine the efficacy of antiviral compounds.
-
Studying HIV-1 Replication and Tropism: The cell line supports the replication of a wide range of HIV-1 strains, facilitating studies on viral replication kinetics and the function of viral proteins.
-
Syncytia Formation Assays: The propensity of infected this compound cells to form syncytia provides a valuable model for studying the viral entry process and the function of the HIV envelope glycoproteins.
-
Research on Other Viruses: While predominantly used for HIV, the this compound cell line has also been employed in studies involving other viruses, such as Hepatitis C Virus (HCV).
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of the this compound cell line in virological assays.
Table 1: Antiviral Drug Efficacy (EC50/IC50) in this compound Cells
| Antiviral Drug | Drug Class | HIV-1 Strain | EC50 / IC50 (nM) | Reference |
| Zidovudine (AZT) | NRTI | HIV-1 IIIB | 0.0004 µM (33% inhibitory concentration) | [1] |
| Zalcitabine (ddC) | NRTI | HIV-1 IIIB | 0.02 µM (33% inhibitory concentration) | [1] |
| Saquinavir | Protease Inhibitor | HIV-1 | 37.7 nM | [2] |
| Atazanavir | Protease Inhibitor | HIV-1 IIIB | 11 nM | [3] |
| Darunavir | Protease Inhibitor | HIV-1 | 1-2 nM | [2] |
| Tipranavir | Protease Inhibitor | HIV-1 | 30-70 nM | [2] |
| Lopinavir | Protease Inhibitor | HIV-1 IIIB | 0.64 - 0.77 ng/mL (serum-free) | [4] |
| Ritonavir | Protease Inhibitor | HIV-1 IIIB | 3.0 - 5.0 ng/mL (serum-free) | [4] |
NRTI: Nucleoside Reverse Transcriptase Inhibitor
Table 2: General Characteristics of the this compound Cell Line
| Characteristic | Value | Reference |
| Cell Type | Human T-lymphocyte | [5] |
| Origin | Co-culture of ATL patient leukocytes and cord blood lymphocytes | [5] |
| HTLV-1 Status | Positive, expresses Tax protein | [5] |
| Doubling Time | Approximately 24-36 hours | General knowledge |
| Morphology | Lymphoblast-like, grow in suspension and form clumps | [5] |
Experimental Protocols
Antiviral Activity Assessment using the MTT Assay
This protocol determines the ability of a compound to protect this compound cells from HIV-1 induced cytopathic effects. The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
This compound cells
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Test compounds (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed this compound cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Add 100 µL of serially diluted test compounds to the appropriate wells. Include wells with virus only (no compound) and cells only (no virus, no compound) as controls.
-
Viral Infection: Add a predetermined amount of HIV-1 stock to each well (except for the cell-only controls) to achieve a multiplicity of infection (MOI) that results in significant cell death after 4-5 days.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control and determine the 50% effective concentration (EC50).
Syncytium Formation Assay
This assay visually assesses the ability of HIV-1 to induce cell-cell fusion, a hallmark of infection with syncytium-inducing (SI) strains.
Materials:
-
Persistently HIV-1 infected this compound cells (effector cells)
-
Uninfected target cells expressing CD4 (e.g., uninfected this compound or other susceptible T-cell lines)
-
Complete RPMI-1640 medium
-
24-well plates
-
Inverted microscope
Procedure:
-
Cell Preparation: Culture effector and target cells separately to optimal densities.
-
Co-culture: In a 24-well plate, mix the infected effector cells with the uninfected target cells at a specific ratio (e.g., 1:5 or 1:10).
-
Incubation: Incubate the co-culture at 37°C in a 5% CO2 incubator.
-
Microscopic Observation: At various time points (e.g., 24, 48, and 72 hours), observe the culture under an inverted microscope for the formation of large, multinucleated cells (syncytia).
-
Quantification (Optional): Syncytia can be quantified by counting the number of multinucleated cells per field of view. For more quantitative analysis, fluorescently labeled effector and target cells can be used, and fusion can be measured by flow cytometry.
Determination of Viral Titer by p24 Antigen ELISA
This protocol quantifies the amount of HIV-1 in cell culture supernatants by measuring the concentration of the viral core protein p24.
Materials:
-
Supernatants from infected this compound cell cultures
-
Commercial HIV-1 p24 antigen ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect supernatants from infected this compound cell cultures at different time points.
-
Sample Preparation: Clarify the supernatants by centrifugation to remove cellular debris.
-
ELISA Protocol: Follow the manufacturer's instructions for the p24 ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for p24.
-
Adding the cell culture supernatants and a series of p24 standards to the wells.
-
Incubating to allow the p24 antigen to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody (usually biotinylated) that binds to a different epitope on the p24 antigen.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate that is converted by HRP to a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the p24 standards. Use the standard curve to determine the concentration of p24 in the cell culture supernatants.
Signaling Pathways and Experimental Workflows
HTLV-1 Tax-Mediated NF-κB Activation in this compound Cells
The constitutive expression of the HTLV-1 Tax protein in this compound cells leads to the persistent activation of the NF-κB signaling pathway. This is a key factor in the high permissiveness of these cells to HIV-1 replication. Tax interacts with multiple components of the NF-κB signaling cascade, ultimately leading to the translocation of NF-κB dimers into the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Caption: HTLV-1 Tax activation of the canonical NF-κB pathway.
Experimental Workflow for Antiviral Drug Screening
The following diagram illustrates a typical workflow for screening antiviral compounds using the this compound cell line and the MTT assay.
Caption: Workflow for antiviral screening using this compound cells.
Conclusion
The this compound cell line remains a powerful and relevant tool for virological research, particularly in the context of HIV. Its high permissiveness to infection and clear cytopathic effects make it an excellent system for high-throughput screening of antivirals and for fundamental studies of viral replication and pathogenesis. By understanding the unique characteristics of this cell line, including the influence of the HTLV-1 Tax protein, and by employing standardized and well-characterized protocols, researchers can continue to leverage the this compound cell line to advance our understanding of viral diseases and to develop new therapeutic interventions. The importance of cell line authentication cannot be overstated to ensure the reproducibility and validity of experimental findings.
References
- 1. HTLV Deregulation of the NF-κB Pathway: An Update on Tax and Antisense Proteins Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of NF-κB by the HTLV-1 Tax Protein - PMC [pmc.ncbi.nlm.nih.gov]
The MT-4 Cell Line: An In-depth Technical Guide for HTLV-1 Infection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human T-cell leukemia virus type 1 (HTLV-1) is a complex retrovirus etiologically linked to Adult T-cell Leukemia/Lymphoma (ATLL), a malignancy of CD4+ T-cells, and the inflammatory neurological disorder HTLV-1-Associated Myelopathy/Tropical Spastic Paraparesis (HAM/TSP). The MT-4 cell line, a human T-cell line established from a patient with ATLL, stands as a critical in vitro model for dissecting the molecular and cellular biology of HTLV-1 infection. This guide provides a comprehensive technical overview of the this compound cell line, its application in HTLV-1 research, detailed experimental protocols, and an analysis of the key signaling pathways modulated by the virus.
The this compound Cell Line: Origin and Core Characteristics
The this compound cell line was established by the co-cultivation of peripheral blood leukocytes from a 50-year-old Japanese male patient with ATLL with umbilical cord lymphocytes from a male infant.[1][2][3][4] This resulted in a human T-cell line that is perpetually infected with and produces HTLV-1.[1][3]
A crucial characteristic of the this compound cell line is its expression of the HTLV-1 Tax protein.[2] Tax is a potent oncoprotein and a key regulator of viral and cellular gene expression, playing a pivotal role in the immortalization and transformation of T-cells.[5][6] The presence of Tax constitutively activates cellular signaling pathways, most notably the NF-κB pathway, which is essential for the survival and proliferation of HTLV-1 infected T-cells.[5] It is important to note that some lots of this compound cells distributed by the NIH AIDS Reagent Program were found to be deficient in Tax expression, emphasizing the need for cell line authentication.[2][7]
Table 1: Core Characteristics of the this compound Cell Line
| Characteristic | Description |
| Origin | Co-culture of peripheral blood leukocytes from an adult T-cell leukemia (ATL) patient with human umbilical cord lymphocytes.[1][2][3][4] |
| Cell Type | Human T-lymphocyte.[1] |
| HTLV-1 Status | Productively and perpetually infected with HTLV-1.[1][3] |
| Key Viral Protein | Expresses the HTLV-1 Tax oncoprotein.[2] |
| Doubling Time | Approximately 30 hours.[1] |
| Morphology | Suspension cells that typically form clusters or clumps.[2] |
| Applications | Studies of HTLV-1 biology, antiviral drug screening, syncytium formation assays, and research on HTLV-1-mediated cellular transformation.[2][8] |
Quantitative Data in HTLV-1 Research Using this compound Cells
The this compound cell line is instrumental for generating quantitative data to assess various aspects of HTLV-1 infection and the efficacy of potential therapeutics.
Table 2: Proliferation and Viability of this compound Cells
| Parameter | Observation | Reference |
| Spontaneous Proliferation | HTLV-1-infected T-cell clones, such as this compound, exhibit significantly higher spontaneous proliferation compared to uninfected T-cells.[9] | [9] |
| Cell Cycle | HTLV-1 infection, driven by Tax expression, propels CD4+ T-cells into the cell cycle. Infected CD4+ lymphocytes show a decrease in the G0/G1 phase and an increase in the S and G2/M phases compared to uninfected cells.[9][10] | [9][10] |
| Viability | While HTLV-1 infection drives proliferation, there is no significant difference in overall cell viability or apoptosis rates between HTLV-1-positive and -negative CD4+ lymphocytes in some studies.[9] | [9] |
Table 3: Quantification of HTLV-1 Production and Infection
| Parameter | Method | Typical Readout | Reference |
| Viral Production | p19 Antigen Capture ELISA | ng/mL of p19 antigen in culture supernatant.[11] | [4][11] |
| Proviral Load | Quantitative PCR (qPCR) | Copies of HTLV-1 proviral DNA per 100 cells.[12] | [12] |
| Infectivity | Co-culture with target cells followed by detection of viral proteins (e.g., Tax) in newly infected cells by flow cytometry. | Percentage of Tax-positive target cells.[13] | [13] |
Table 4: Antiviral Drug Screening Data (Illustrative Examples)
| Compound Class | Example Drug | Target | IC50 (in vitro) | Reference |
| Integrase Inhibitor | Raltegravir | HTLV-1 Integrase | 1-25 nM (in cell-free assays) | [14] |
| Reverse Transcriptase Inhibitor | Zidovudine (AZT) | HTLV-1 Reverse Transcriptase | Effective suppression of Gag production and proviral DNA in vitro. | [14] |
| Mesoionic Compounds | (E)-3-phenyl-5-(phenylamino)-2-styryl-1,3,4-thiadiazol-3-ium chloride derivatives | Multiple/Unspecified | 1.51–7.70 μM in HTLV-1-infected cells | [10] |
Note: IC50 values can vary significantly based on the specific assay conditions and cell line used. The values presented are for illustrative purposes.
Detailed Experimental Protocols
Co-culture Assay for HTLV-1 Infection of Target Cells
This protocol describes a standard method for infecting target T-cells with HTLV-1 using the this compound cell line as the virus producer.
Materials:
-
This compound cells (HTLV-1 producer)
-
Target T-cell line (e.g., Jurkat, MOLT-4)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Mitomycin C or irradiation source
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-Tax)
Procedure:
-
Preparation of this compound cells: Culture this compound cells to a sufficient density. To prevent proliferation of the donor this compound cells in the co-culture, treat them with a proliferation inhibitor.
-
Mitomycin C treatment: Incubate this compound cells with 50 µg/mL Mitomycin C for 30-60 minutes at 37°C.
-
Irradiation: Alternatively, irradiate the this compound cells with a lethal dose (e.g., 30-50 Gy).
-
-
Wash the treated this compound cells three times with sterile PBS to remove any residual inhibitor.
-
Resuspend the treated this compound cells and the target T-cells in complete RPMI-1640 medium.
-
Co-culture the treated this compound cells with the target T-cells at a ratio of 1:1 or 1:2 (this compound:target) in a sterile culture flask or plate.
-
Incubate the co-culture at 37°C in a 5% CO2 incubator.
-
Detection of infection: After 48-72 hours (or a desired time course), harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers to distinguish between donor and target cells (if necessary) and an intracellular antibody against the HTLV-1 Tax protein.
-
Analyze the cells by flow cytometry to quantify the percentage of newly infected (Tax-positive) target cells.[13]
Syncytium Formation Assay
This assay is a hallmark of HTLV-1 Env protein function and is used to screen for inhibitors of viral entry and cell-to-cell fusion.
Materials:
-
HTLV-1 envelope-expressing cells (e.g., transfected 293T cells or certain HTLV-1 infected T-cell lines)
-
Indicator cell line susceptible to HTLV-1 Env-mediated fusion (e.g., HeLa or other adherent cell lines expressing HTLV-1 receptors)
-
Complete DMEM or RPMI-1640 medium
-
Microscope
-
96-well plates
Procedure:
-
Seed the indicator cells in a 96-well plate and allow them to adhere overnight.
-
On the following day, add the HTLV-1 envelope-expressing cells to the wells containing the indicator cells.
-
If testing inhibitors, pre-incubate the cells with the compounds for a specified time before co-culturing.
-
Incubate the co-culture for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, examine the wells under a microscope for the presence of syncytia (large, multinucleated cells formed by the fusion of multiple cells).
-
Quantify the syncytia by counting the number of syncytia per field of view or by using a reporter gene assay where fusion activates a reporter gene (e.g., luciferase).[15]
HTLV-1 p19 Antigen Capture ELISA
This protocol is for the quantification of the HTLV-1 core protein p19 in culture supernatants, which serves as a proxy for viral production. Commercial kits are available and their specific instructions should be followed. The following is a general outline.
Materials:
-
HTLV-1 p19 Antigen ELISA kit (containing coated microplate, detector antibody, standard antigen, wash buffer, substrate, and stop solution)
-
Cell culture supernatants from this compound cells
-
Microplate reader
Procedure:
-
Prepare the p19 antigen standards and samples according to the kit instructions. This may involve dilution of the standards and clarification of the culture supernatants by centrifugation.
-
Add the standards and samples to the wells of the antibody-coated microplate.
-
Incubate the plate as specified in the kit protocol (typically 1-2 hours at 37°C or room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound material.
-
Add the detector antibody (often a biotinylated antibody followed by streptavidin-HRP) to each well and incubate.
-
Wash the wells again to remove unbound detector antibody.
-
Add the substrate solution (e.g., TMB) to the wells and incubate in the dark for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve from the absorbance values of the known antigen concentrations and use it to determine the concentration of p19 in the samples.[4][6][16]
Signaling Pathways and Experimental Workflows
HTLV-1 Tax-Mediated NF-κB Activation
The HTLV-1 Tax protein is a potent activator of the canonical and non-canonical NF-κB signaling pathways, which are critical for the proliferation and survival of infected T-cells.
Caption: HTLV-1 Tax activation of NF-κB pathways.
HTLV-1 HBZ Protein Signaling Interactions
The HTLV-1 basic leucine zipper factor (HBZ) is another key viral protein that modulates cellular signaling, often in opposition to Tax.
Caption: Modulation of cellular pathways by HTLV-1 HBZ.
PI3K/Akt Pathway Activation by HTLV-1
The PI3K/Akt signaling pathway is crucial for cell survival and proliferation and is constitutively activated in HTLV-1-infected cells, partly through the actions of the Tax protein.
Caption: HTLV-1 Tax-mediated activation of the PI3K/Akt pathway.
Experimental Workflow for Antiviral Compound Screening
The this compound cell line is a robust platform for high-throughput screening of compounds with potential anti-HTLV-1 activity.
Caption: Workflow for antiviral screening against HTLV-1.
Conclusion
The this compound cell line remains an indispensable tool for the study of HTLV-1. Its inherent characteristics as an HTLV-1-producing T-cell line provide a consistent and reproducible system for investigating viral replication, pathogenesis, and the efficacy of novel therapeutic interventions. This guide offers a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in leveraging the this compound cell line to its full potential in the ongoing effort to combat HTLV-1-associated diseases. Proper cell line authentication and adherence to standardized protocols are paramount to ensure the validity and reproducibility of experimental findings.
References
- 1. Central role of PI3K in transcriptional activation of hTERT in HTLV-I–infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of hypoxia-inducible factor 1 in human T-cell leukaemia virus type 1-infected cell lines and primary adult T-cell leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 5. Activation of the PI3K-Akt pathway by human T cell leukemia virus type 1 (HTLV-1) oncoprotein Tax increases Bcl3 expression, which is associated with enhanced growth of HTLV-1-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zeptometrix.com [zeptometrix.com]
- 7. mybiosource.com [mybiosource.com]
- 8. HTLV-1 Infection and Pathogenesis: New Insights from Cellular and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTLV-1 propels untransformed CD4+ lymphocytes into the cell cycle while protecting CD8+ cells from death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro infection of CD4+ T lymphocytes with HTLV-I generates immortalized cell lines coexpressing lymphoid and myeloid cell markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mycosis fungoides - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
MT-4 Cell Line: A Technical Guide to Doubling Time and Ploidy
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biological characteristics of the MT-4 cell line, specifically focusing on its doubling time and ploidy. This information is critical for the effective design and interpretation of experiments in virology, immunology, and oncology research.
Core Characteristics of the this compound Cell Line
The this compound cell line is a human T-cell lymphoblastoid line established by the co-cultivation of cord blood lymphocytes with peripheral blood leukocytes from an adult T-cell leukemia (ATL) patient. A key feature of this cell line is its transformation by the Human T-lymphotropic virus type 1 (HTLV-1).
Quantitative Data Summary
For ease of reference, the key quantitative characteristics of the this compound cell line are summarized in the table below.
| Parameter | Value | Reference |
| Doubling Time | Approximately 30 hours | [1] |
| Ploidy | Diploid (2n=46) | [1] |
| Cell Type | T-cell lymphoblast | |
| Origin | Human (cord blood lymphocytes and adult T-cell leukemia patient peripheral blood leukocytes) | |
| Virus | Human T-lymphotropic virus type 1 (HTLV-1) positive |
Experimental Protocols
Detailed methodologies for the determination of doubling time and ploidy are essential for reproducing and building upon existing research. The following sections provide step-by-step protocols for these fundamental cell biology assays.
Determination of this compound Cell Line Doubling Time
Objective: To experimentally determine the population doubling time of the this compound cell line.
Materials:
-
This compound cell culture
-
Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum and 2 mM L-glutamine)
-
T-25 or T-75 culture flasks
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
-
Microscope
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Start with a healthy, exponentially growing culture of this compound cells.
-
Perform a cell count to determine the viable cell concentration.
-
Seed a new culture flask (e.g., T-25) at a known low density (e.g., 2 x 10^5 cells/mL) to ensure logarithmic growth.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Counting at Intervals:
-
At regular time intervals (e.g., every 24 hours for 72-96 hours), collect a representative sample of the cell suspension.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
-
Data Analysis:
-
Plot the viable cell number against time on a logarithmic scale. The resulting graph should have a linear portion representing the exponential growth phase.
-
The doubling time can be calculated using the following formula: Doubling Time = (T * log(2)) / (log(N_t) - log(N_0)) Where:
-
T = Time interval between two points in the exponential phase
-
N_t = Number of cells at the later time point
-
N_0 = Number of cells at the earlier time point
-
-
Determination of this compound Cell Line Ploidy by Flow Cytometry
Objective: To determine the DNA content and ploidy of the this compound cell line using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound cell culture
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect approximately 1-2 x 10^6 this compound cells from an exponentially growing culture.
-
Centrifuge the cells and wash the pellet with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events.
-
Generate a histogram of PI fluorescence intensity. A diploid cell population will show a prominent G1 peak and a smaller G2/M peak with twice the fluorescence intensity of the G1 peak.
-
Signaling Pathways in this compound Cells
The transformation of this compound cells by HTLV-1 results in the constitutive activation of several signaling pathways that drive cell proliferation and survival. The viral oncoprotein Tax plays a central role in this process.
Key Signaling Pathways Activated by HTLV-1 Tax
The HTLV-1 Tax protein is a potent trans-activator that dysregulates multiple cellular signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and TCR (T-cell receptor) signaling pathways.
-
NF-κB Pathway: Tax constitutively activates the IKK (IκB kinase) complex, leading to the phosphorylation and degradation of IκBα. This allows for the nuclear translocation of NF-κB transcription factors (p50/p65), which then drive the expression of genes involved in cell proliferation, survival, and inflammation.
-
TCR Pathway: While this compound cells are not continuously stimulated through their TCR, the HTLV-1 Tax protein can mimic aspects of TCR signaling. This can lead to the activation of downstream effectors that contribute to T-cell activation and proliferation.
This guide provides foundational information and protocols for working with the this compound cell line. A thorough understanding of its doubling time and diploid nature, along with the underlying signaling pathways driving its proliferation, is crucial for its effective use in research and development.
References
MT-4 Cells: A Core Model for Advancing Adult T-cell Leukemia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The MT-4 cell line, a human T-cell line established from a patient with Adult T-cell Leukemia (ATL), serves as a cornerstone in the scientific community's effort to understand and combat this aggressive malignancy. This technical guide provides a comprehensive overview of the this compound cell line, its characteristics, and its application in ATL research, with a focus on providing actionable data and detailed experimental protocols for laboratory use.
Introduction to the this compound Cell Line
The this compound cell line was established by the co-cultivation of peripheral blood leukocytes from a 50-year-old Japanese male with ATL and umbilical cord lymphocytes from a male infant.[1][2][3] A key characteristic of this cell line is its persistent infection with Human T-cell Leukemia Virus type 1 (HTLV-1), the etiological agent of ATL.[1][3] this compound cells are lymphoblastoid in morphology and grow in suspension.[1] They constitutively express the HTLV-1 oncoprotein Tax, which plays a crucial role in the transformation of T-cells and the pathogenesis of ATL.[2][3]
The expression of Tax protein drives the dysregulation of multiple cellular signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis, hallmarks of cancer. This inherent property makes this compound cells an invaluable in vitro model for studying the molecular mechanisms of HTLV-1-mediated oncogenesis and for the screening and evaluation of potential anti-ATL therapeutic agents.
Quantitative Data and Characteristics
For researchers utilizing the this compound cell line, a clear understanding of its quantitative characteristics is essential for experimental design and data interpretation. The following tables summarize key data points for the this compound cell line.
Table 1: General Characteristics of the this compound Cell Line
| Characteristic | Description | Reference(s) |
| Origin | Co-culture of peripheral leukocytes from a male ATL patient and male umbilical cord lymphocytes. | [1][2][3] |
| Cell Type | T-cell lymphoblastoid | [1] |
| HTLV-1 Status | HTLV-1 producing | [1][3] |
| Tax Protein | Expresses the HTLV-1 Tax oncoprotein | [2][3] |
| Growth Mode | Suspension | [1] |
| Doubling Time | Approximately 30 hours | [3] |
| Karyotype | 2n=46 | [1] |
Table 2: Culture and Subculture Parameters for this compound Cells
| Parameter | Recommended Value | Reference(s) |
| Culture Medium | RPMI 1640 + 2mM L-Glutamine + 10% Fetal Bovine Serum (FBS) | [1][2] |
| Seeding Density | 2-3 x 10^5 cells/mL | [1] |
| Saturation Density | 9 x 10^5 cells/mL | [1] |
| Incubation Conditions | 37°C, 5% CO₂ | [1][2] |
| Subculture Method | Total medium replacement is recommended when cell debris is high and the medium turns yellow. | [4] |
Key Experimental Protocols
Detailed and reproducible protocols are critical for successful research. This section provides step-by-step methodologies for common experiments performed using the this compound cell line.
Cell Culture and Maintenance
Protocol 1: Thawing and Culturing Cryopreserved this compound Cells
-
Preparation: Warm complete culture medium (RPMI 1640 with 10% FBS and 2mM L-Glutamine) to 37°C in a water bath.[4]
-
Thawing: Quickly thaw the cryovial of this compound cells in a 37°C water bath by gently swirling.[4]
-
Washing: Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 1-2 mL of fresh complete culture medium. Transfer the cell suspension to a T-25 culture flask containing an appropriate volume of complete medium.
-
Incubation: Incubate the flask at 37°C in a humidified incubator with 5% CO₂.[2]
Protocol 2: Subculturing this compound Cells
-
Cell Collection: Aseptically transfer the cell suspension from the culture flask to a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at 125 x g for 5-10 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium to achieve a seeding density of 2-4 x 10^5 cells/mL.[4]
-
Plating: Transfer the resuspended cells to a new, appropriately sized culture flask.
-
Incubation: Return the flask to the 37°C, 5% CO₂ incubator.
HTLV-1 Production and Quantification
Protocol 3: Quantification of HTLV-1 p19 Gag Protein by ELISA
-
Sample Collection: Culture this compound cells to the desired density. Collect the cell culture supernatant by centrifugation to remove cells and debris.
-
ELISA Procedure: Use a commercially available HTLV-1 p19 Antigen ELISA kit.[5][6] Follow the manufacturer's instructions for the assay, which typically involves adding the culture supernatant to antibody-coated microplate wells, followed by incubation with a detection antibody and substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of p19 Gag in the supernatant is proportional to the viral load and can be calculated based on a standard curve.[6]
Cell Viability and Proliferation Assay
Protocol 4: MTT Assay for Cell Viability
-
Cell Seeding: Plate this compound cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Include control wells with medium only.
-
Treatment: Add the test compound at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values can be determined by plotting cell viability against the log of the compound concentration.[9]
Apoptosis Assay
Protocol 5: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Induce apoptosis in this compound cells using the desired method. Include both positive and negative controls.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[10]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: To 100 µL of the cell suspension, add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.[10][11]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[10] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[11]
Analysis of Signaling Pathways
Protocol 6: Western Blot Analysis of NF-κB Activation
-
Cell Lysis: After experimental treatment, harvest this compound cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).[12][13]
-
Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities to determine the level of protein phosphorylation, which indicates the activation state of the NF-κB pathway.[12]
Signaling Pathways in this compound Cells: A Visual Guide
The HTLV-1 Tax oncoprotein is a master regulator that hijacks cellular signaling pathways to promote cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate the key signaling cascades that are constitutively active in this compound cells.
The NF-κB Signaling Pathway
The canonical and non-canonical NF-κB pathways are persistently activated in HTLV-1-infected cells, a critical event for T-cell transformation.[14][15] The HTLV-1 Tax protein is a potent activator of the IKK complex, leading to the nuclear translocation of NF-κB transcription factors.[15]
The JAK/STAT Signaling Pathway
In addition to NF-κB, the JAK/STAT pathway is also constitutively activated in HTLV-1-transformed T-cells, contributing to their IL-2-independent growth.[16] This activation is thought to be an indirect effect of Tax-induced cytokine production.[14]
Experimental Workflow for Anti-ATL Drug Screening
The this compound cell line is an excellent tool for the initial screening of compounds with potential anti-ATL activity. The following workflow outlines a typical screening process.
Conclusion
The this compound cell line remains an indispensable tool in the field of Adult T-cell Leukemia research. Its inherent characteristics as an HTLV-1-infected, Tax-expressing T-cell line provide a robust and relevant model for dissecting the molecular mechanisms of this disease. By providing standardized data and detailed experimental protocols, this guide aims to facilitate reproducible and impactful research that will ultimately lead to the development of novel and effective therapies for ATL. Researchers are, however, advised to ensure the authenticity of their this compound cell stocks through STR profiling, as instances of contamination and misidentification have been reported.[3] With careful and standardized use, the this compound cell line will continue to be at the forefront of ATL research for years to come.
References
- 1. This compound. Culture Collections [culturecollections.org.uk]
- 2. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line this compound (CVCL_2632) [cellosaurus.org]
- 4. ubigene.us [ubigene.us]
- 5. Frontiers | HTLV-1 intragenic viral enhancer influences immortalization phenotype in vitro, but is dispensable for persistence and disease development in animal models [frontiersin.org]
- 6. Kinetic Analysis of Human T-Cell Leukemia Virus Type 1 Gene Expression in Cell Culture and Infected Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Human T-Cell Lymphotropic Virus: A Model of NF-κB-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB signaling mechanisms in HTLV-1-induced adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Constitutively activated Jak-STAT pathway in T cells transformed with HTLV-I. [iris.unitn.it]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Utilizing the MT-4 Cell Line in HIV Latency Studies
This technical guide provides a comprehensive overview of the this compound cell line for use in HIV latency studies. It covers the core characteristics of the cell line, detailed experimental protocols for establishing and reactivating latent HIV-1, and the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of HIV cure research.
Introduction to the this compound Cell Line
The this compound cell line is a human T-cell leukemia virus type 1 (HTLV-1) transformed T-lymphoblastoid cell line. It was established by co-cultivating cells from a patient with adult T-cell leukemia with umbilical cord blood lymphocytes. This compound cells are highly susceptible to HIV-1 infection and are known for their robust viral production, making them a valuable tool in HIV research. Their inherent expression of the HTLV-1 Tax protein can influence HIV-1 transcription and may provide a unique cellular environment for studying viral latency and reactivation.
Key Characteristics of the this compound Cell Line:
| Characteristic | Description |
| Origin | Human T-cell leukemia patient cells co-cultivated with umbilical cord leukocytes. |
| Cell Type | T-lymphoblastoid. |
| HTLV-1 Status | HTLV-1 positive, expresses the Tax protein. |
| HIV-1 Susceptibility | Highly permissive to HIV-1 infection and replication. |
| Receptor Expression | Expresses CD4, CXCR4, and CCR5, allowing for infection by a broad range of HIV-1 strains. |
| Research Applications | Antiviral drug screening, cytotoxicity assays, syncytia formation assays, and studies of HIV-1 replication and latency. |
Establishing an In Vitro Model of HIV Latency in this compound Cells
Establishing a robust and reproducible in vitro model of HIV latency is crucial for studying the mechanisms of viral persistence and for screening latency-reversing agents (LRAs). The following protocol is a generalized approach for creating latently infected this compound cells, which may require optimization.
Experimental Protocol: Establishment of HIV-1 Latency
-
Cell Culture and Maintenance:
-
Culture this compound cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at a density of 2 x 10^5 to 1 x 10^6 cells/mL at 37°C in a humidified 5% CO2 incubator.
-
-
HIV-1 Infection:
-
Plate this compound cells at a density of 1 x 10^6 cells/mL in a new culture flask.
-
Infect the cells with a replication-competent or a single-round infectious HIV-1 reporter virus (e.g., carrying a luciferase or GFP reporter gene) at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubate the virus with the cells for 4-6 hours.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove the viral inoculum and resuspend in fresh culture medium.
-
-
Establishment of Latency:
-
Culture the infected cells for 7-14 days to allow for the establishment of a mixed population of productively and latently infected cells.
-
To enrich for latently infected cells, one of the following methods can be employed:
-
Limiting Dilution Cloning: Plate the infected cells in 96-well plates at a density of 0.5 cells/well to isolate single-cell clones. Expand the clones and screen for those that do not produce virus but can be induced to do so upon stimulation.
-
Fluorescence-Activated Cell Sorting (FACS): If using a reporter virus, sort for the GFP-negative or low-expressing cell population, which is enriched for latently infected cells.
-
Selection with Cytotoxic Agents: Treat the mixed culture with an antiretroviral drug that targets actively replicating virus, thereby selecting for the latently infected population.
-
-
-
Verification of Latency:
-
Confirm the absence of constitutive viral production in the selected cell population by measuring p24 antigen levels in the culture supernatant using an ELISA assay.
-
Verify the presence of integrated HIV-1 provirus in the cells using PCR for HIV-1 gag or other viral genes.
-
Reactivation of Latent HIV-1 in this compound Cells
The reactivation of latent HIV-1 is a key step in the "shock and kill" strategy for HIV cure. The following protocol outlines a general procedure for treating latently infected this compound cells with LRAs.
Experimental Protocol: Reactivation of Latent HIV-1
-
Plating of Latently Infected Cells:
-
Plate the latently infected this compound cells at a density of 5 x 10^5 cells/mL in a 24-well plate.
-
Include appropriate controls: untreated latently infected cells (negative control) and uninfected this compound cells.
-
-
Treatment with Latency-Reversing Agents (LRAs):
-
Prepare stock solutions of LRAs in a suitable solvent (e.g., DMSO).
-
Add the LRAs to the cell cultures at various concentrations to determine the optimal dose. It is recommended to perform a dose-response curve for each LRA.
-
Incubate the cells with the LRAs for 24-72 hours.
-
-
Quantification of Viral Reactivation:
-
After the incubation period, collect the culture supernatant and the cells.
-
Measure the concentration of p24 antigen in the supernatant by ELISA to quantify the amount of virus produced.
-
If using a reporter virus, measure the expression of the reporter gene (e.g., GFP by flow cytometry, luciferase by a luminometer assay).
-
Measure cell viability using a suitable assay (e.g., trypan blue exclusion, MTT assay) to assess the cytotoxicity of the LRAs.
-
Quantitative Data on Latency-Reversing Agents
The following table summarizes commonly used LRAs and their typical concentration ranges for in vitro studies. The optimal concentrations for this compound cells should be determined empirically.
| Latency-Reversing Agent (LRA) | Class | Mechanism of Action | Typical In Vitro Concentration Range |
| Prostratin | Protein Kinase C (PKC) Agonist | Activates the NF-κB signaling pathway. | 100 nM - 1 µM |
| Bryostatin-1 | Protein Kinase C (PKC) Agonist | Activates the NF-κB signaling pathway. | 1 nM - 10 nM |
| Vorinostat (SAHA) | Histone Deacetylase (HDAC) Inhibitor | Promotes a more open chromatin state at the HIV-1 promoter. | 250 nM - 1 µM |
| Romidepsin | Histone Deacetylase (HDAC) Inhibitor | Promotes a more open chromatin state at the HIV-1 promoter. | 10 nM - 40 nM |
| JQ1 | BET Bromodomain Inhibitor | Displaces BRD4 from the HIV-1 promoter, activating P-TEFb. | 100 nM - 500 nM |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | Activates the NF-κB signaling pathway. | 10 ng/mL - 100 ng/mL |
Signaling Pathways in HIV-1 Latency and Reactivation
Understanding the cellular signaling pathways that control HIV-1 latency is essential for developing novel therapeutic strategies. The NF-κB and PKC pathways are two of the most critical pathways involved in the reactivation of latent HIV-1.
NF-κB Signaling Pathway in HIV-1 Reactivation
The HIV-1 promoter, the long terminal repeat (LTR), contains two NF-κB binding sites. In latently infected cells, the NF-κB transcription factor is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, including cytokines and PKC activators, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and bind to the HIV-1 LTR, thereby initiating viral transcription.
Methodological & Application
Application Notes and Protocols for MT-4 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the culture and maintenance of the MT-4 human T-cell line. The information compiled here is intended to ensure the successful propagation of these cells for various research applications, including virology and drug discovery.
Cell Line Characteristics
The this compound cell line is a human T-lymphoblastoid cell line established from the peripheral blood leukocytes of a patient with adult T-cell leukemia (ATL).[1][2][3] A key characteristic of this cell line is its infection with the Human T-cell Leukemia Virus type 1 (HTLV-1).[2] this compound cells are widely used in research, particularly for their high susceptibility to and ability to support the replication of Human Immunodeficiency Virus (HIV).[1][4]
Table 1: this compound Cell Line General Information
| Characteristic | Description |
| Cell Type | Human T-lymphoblastoid |
| Origin | Peripheral blood leukocytes from an ATL patient |
| Key Features | HTLV-1 positive; highly permissive to HIV-1 infection |
| Morphology | Lymphoblast-like, grows in suspension, often forming clumps |
| Doubling Time | Approximately 30 hours[2] |
Cell Culture Conditions
Successful cultivation of this compound cells requires strict adherence to aseptic techniques and specific culture conditions.
Table 2: Optimal Growth Conditions for this compound Cells
| Parameter | Recommendation |
| Growth Medium | RPMI 1640 + 10% Fetal Bovine Serum (FBS) + 2mM L-glutamine |
| Temperature | 37°C |
| CO₂ Level | 5% |
| Atmosphere | Humidified |
| Seeding Density | 2-3 x 10⁵ cells/mL[1] |
| Saturation Density | ~9 x 10⁵ cells/mL[1] |
| Subculture Ratio | 1:2 to 1:4[5] |
Experimental Protocols
Thawing of Cryopreserved this compound Cells
Proper thawing of cryopreserved cells is critical to ensure high viability.
Materials:
-
Complete growth medium (pre-warmed to 37°C)
-
Sterile 15 mL conical tubes
-
Water bath at 37°C
-
70% ethanol
Protocol:
-
Retrieve the cryovial of this compound cells from liquid nitrogen storage.
-
Quickly thaw the vial by gently swirling it in a 37°C water bath. Do not submerge the cap.
-
Once a small ice crystal remains, remove the vial from the water bath and wipe it with 70% ethanol.
-
Aseptically transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 1100 rpm for 4 minutes.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C with 5% CO₂.
-
Observe the cells daily and perform the first subculture when the cell density reaches the recommended range.
Note on Post-Thaw Viability: While specific post-thaw viability for this compound cells is not extensively reported, a viability of over 75% is generally considered acceptable for healthy cryopreserved cells to initiate a culture.[6] It is recommended to perform a viability count (e.g., using trypan blue exclusion) upon thawing.
Subculturing of this compound Cells
This compound cells are grown in suspension and should be subcultured when they reach a density of approximately 8-9 x 10⁵ cells/mL.
Materials:
-
Complete growth medium (pre-warmed to 37°C)
-
Sterile conical tubes (15 mL or 50 mL)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Protocol:
-
Aseptically transfer the cell suspension from the culture flask to a sterile conical tube.
-
Take a small aliquot for cell counting. To determine viability, mix the cell suspension with an equal volume of trypan blue and count the live (unstained) and dead (blue) cells using a hemocytometer.
-
Calculate the volume of cell suspension needed to seed new flasks at a density of 2-3 x 10⁵ cells/mL.
-
Centrifuge the required volume of cell suspension at 1100 rpm for 4 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the appropriate volume of fresh, pre-warmed complete growth medium.
-
Transfer the resuspended cells to newly labeled culture flasks.
-
Incubate at 37°C with 5% CO₂.
Workflow for this compound Cell Culture Maintenance
References
- 1. This compound. Culture Collections [culturecollections.org.uk]
- 2. Cellosaurus cell line this compound (CVCL_2632) [cellosaurus.org]
- 3. accegen.com [accegen.com]
- 4. Elucidating the Basis for Permissivity of the this compound T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound cell line | Ubigene [ubigene.us]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for MT-4 Cell Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the successful culture of MT-4 cells, a human T-cell leukemia line that is instrumental in HIV research and antiviral drug screening. Adherence to these guidelines will ensure reproducible results and optimal cell health for experimental applications.
I. Media and Supplements
Optimal growth and viability of this compound cells are achieved using a specific combination of basal media and supplements. The most common and recommended formulation is detailed below.
A. Complete Growth Medium Formulation
The standard complete growth medium for this compound cells consists of:
-
Serum: 10% Fetal Bovine Serum (FBS), decomplemented[1][2][3]
-
Additional Supplements: 2mM L-Glutamine[2]
For routine culture, the addition of antibiotics such as Penicillin-Streptomycin can be used to prevent bacterial contamination, although it is not always necessary if proper aseptic technique is maintained.[3]
B. Quantitative Data on Media and Supplements
The following table summarizes key quantitative parameters for the culture of this compound cells in the recommended complete growth medium.
| Parameter | Recommended Value | Notes |
| Seeding Density | 2-3 x 10^5 cells/mL | For routine subculturing.[2] |
| Saturation Density | ~9 x 10^5 cells/mL | Maximum cell density before subculturing is required.[2] |
| Doubling Time | Approximately 30 hours | Can vary based on cell health and specific culture conditions.[4] |
| Subculture Frequency | Every 2-3 days | Maintain cell density within the recommended range. |
| CO2 Concentration | 5% | For maintaining physiological pH.[2][3][5] |
| Temperature | 37°C | Standard incubation temperature for human cell lines.[2][3][5] |
II. Experimental Protocols
Detailed methodologies for key procedures are provided to ensure consistency and reproducibility.
A. Cell Thawing Protocol
-
Preparation: Warm the complete growth medium in a 37°C water bath for at least 30 minutes.[1]
-
Rapid Thawing: Quickly thaw the cryovial of this compound cells in the 37°C water bath by gently swirling. Do not submerge the cap.[1]
-
Cell Transfer: Once thawed, immediately transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature to pellet the cells.[1]
-
Resuspension and Culture: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cells to a T-25 culture flask and incubate at 37°C with 5% CO2.[1]
B. Cell Passaging (Subculturing) Protocol
This compound cells are grown in suspension and require regular passaging to maintain logarithmic growth.
-
Cell Collection: Aseptically transfer the cell suspension from the culture flask to a sterile conical tube.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.
-
Dilution: Based on the cell count, dilute the cell suspension to the recommended seeding density of 2-3 x 10^5 cells/mL in a new culture flask with fresh, pre-warmed complete growth medium.[2]
-
Incubation: Return the flask to the 37°C, 5% CO2 incubator.
C. Cryopreservation Protocol
-
Cell Preparation: Use cells in the logarithmic growth phase. Centrifuge the cell suspension at 1100 rpm for 4 minutes.[1]
-
Resuspension in Freezing Medium: Discard the supernatant and resuspend the cell pellet in a pre-cooled (4°C) cryopreservation medium at a density of 5 x 10^6 to 1 x 10^7 cells/mL.[1] A common cryopreservation medium consists of 50% RPMI-1640, 40% FBS, and 10% DMSO.[1]
-
Controlled Freezing: Aliquot the cell suspension into cryovials and place them in a controlled-rate freezing container at -80°C for at least 24 hours.
-
Long-Term Storage: Transfer the cryovials to a liquid nitrogen vapor phase for long-term storage.
III. Visualizations
A. Experimental Workflow for this compound Cell Culture
Caption: Workflow for this compound cell culture from thawing to experimentation.
B. Signaling Pathway Relevant to this compound Cell Growth (HTLV-1 Tax Protein)
This compound cells are transformed by the Human T-cell Leukemia Virus type 1 (HTLV-1), and the viral Tax protein plays a crucial role in regulating cell proliferation and survival.
References
Application Notes and Protocols for Subculturing and Passaging MT-4 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to MT-4 Cells
The this compound cell line is a human T-cell lymphoblastoid line with significant applications in virology and cancer research.[1][2][3] It was established through the co-cultivation of peripheral blood leukocytes from a 50-year-old male with Adult T-cell Leukemia (ATL) and umbilical cord lymphocytes from a male infant.[1][2][3] A key characteristic of this compound cells is their infection with Human T-lymphotropic virus type 1 (HTLV-1), the causative agent of ATL.[1][2] Consequently, these cells express the HTLV-1 Tax oncoprotein, which plays a crucial role in the immortalization of the cells and the activation of various cellular signaling pathways, leading to T-cell proliferation.[4][5]
This compound cells grow in suspension as lymphoblast-like cells and are known for their susceptibility to and support of the replication of Human Immunodeficiency Virus (HIV), making them a valuable in vitro model for studying HIV infection and screening antiviral compounds.[2][5] Due to their origin and viral status, this compound cells should be handled under Biosafety Level 2 (BSL-2) or higher containment facilities.[3]
Quantitative Data for this compound Cell Culture
For reproducible and consistent experimental results, it is crucial to maintain this compound cells within optimal parameters. The following table summarizes the key quantitative data for their culture.
| Parameter | Value | Source(s) |
| Doubling Time | Approximately 30 hours | [1] |
| Seeding Density | 2 - 4 x 10⁵ cells/mL | [2][4] |
| Saturation Density | ~9 x 10⁵ cells/mL | [2] |
| Passage Ratio | 1:2 to 1:4 | [6] |
| Cell Morphology | Lymphocyte-like, suspension | [6] |
| Growth Mode | Suspension | [2] |
Experimental Protocols
Required Materials and Reagents
-
This compound Cells (from a reputable cell bank)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Penicillin-Streptomycin (optional)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO or a commercial cryopreservation solution)
-
Sterile cell culture flasks (e.g., T-25, T-75)
-
Sterile conical centrifuge tubes (15 mL, 50 mL)
-
Serological pipettes
-
Micropipettes and sterile tips
-
Hemocytometer or automated cell counter
-
Inverted microscope
-
Humidified incubator (37°C, 5% CO₂)
-
Biological safety cabinet (BSC)
-
Centrifuge
-
Water bath (37°C)
-
Cryogenic storage vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
Preparation of Complete Growth Medium
To prepare the complete growth medium for this compound cells, aseptically combine the following components:
The final medium should be stored at 2-8°C and warmed to 37°C in a water bath before use.
Thawing of Cryopreserved this compound Cells
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.
-
Remove the cryogenic vial of this compound cells from liquid nitrogen storage.
-
Quickly thaw the vial by gently swirling it in a 37°C water bath until only a small ice crystal remains.[4]
-
Wipe the outside of the vial with 70% ethanol before opening it in a biological safety cabinet.
-
Using a sterile pipette, gently transfer the entire contents of the vial into the prepared 15 mL conical tube containing 9 mL of medium.
-
Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature.[4]
-
Carefully aspirate and discard the supernatant, being cautious not to disturb the cell pellet. This step removes the cryoprotectant.
-
Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.[4]
-
Transfer the cell suspension to a T-25 culture flask.
-
Place the flask in a humidified incubator at 37°C with 5% CO₂.
-
The first medium change should be performed after 24 hours to remove any remaining dead cells and residual cryoprotectant.
Routine Subculturing and Passaging of this compound Cells
This compound cells should be passaged when the cell density reaches approximately 8-9 x 10⁵ cells/mL to maintain them in the logarithmic growth phase. The color of the medium turning yellow is also an indicator that the cells require passaging.
Procedure:
-
Aseptically transfer the cell suspension from the culture flask to a sterile conical centrifuge tube (e.g., 15 mL or 50 mL).
-
Centrifuge the cells at 1100 rpm for 4 minutes at room temperature.[4]
-
Aspirate and discard the supernatant.
-
Resuspend the cell pellet in a small, known volume of fresh complete growth medium (e.g., 1-2 mL).
-
Perform a cell count to determine cell density and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue.
-
Load the mixture into the hemocytometer.
-
Count the viable (unstained) and non-viable (blue) cells.
-
Calculate the cell density (cells/mL) and percentage of viability. A healthy culture should have >90% viability.
-
-
Based on the cell count, dilute the cell suspension to the recommended seeding density of 2-4 x 10⁵ cells/mL in a new culture flask with the appropriate volume of fresh, pre-warmed complete growth medium.[2][4]
-
Label the new flask with the cell line name, passage number, and date.
-
Incubate at 37°C with 5% CO₂.
Note: For routine maintenance where a precise cell density is not required, a split ratio of 1:2 to 1:4 can be used. For a 1:3 split, for example, resuspend the cell pellet in a volume of fresh medium that is three times the volume you will transfer to the new flask, and then transfer one-third of the cell suspension to the new flask and add fresh medium to the desired final volume.
Cryopreservation of this compound Cells
For long-term storage, this compound cells should be cryopreserved when they are in the mid-logarithmic phase of growth with high viability.
-
Follow steps 1-4 of the subculturing protocol to obtain a cell pellet and resuspend it in a small volume of complete growth medium.
-
Perform a cell count to determine the total number of viable cells.
-
Centrifuge the cell suspension again and resuspend the pellet in cold cryopreservation medium at a final concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL.[4]
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.
-
Place the vials in a controlled-rate freezing container and store them at -80°C for at least 24 hours. This ensures a slow, controlled rate of freezing (approximately -1°C per minute).[7]
-
For long-term storage, transfer the vials to a liquid nitrogen freezer.
Visualizations
Experimental Workflow for Subculturing this compound Cells
HTLV-1 Tax Protein Signaling Pathway
References
- 1. Regulation of NF-κB by the HTLV-1 Tax Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HTLV Tax: A Fascinating Multifunctional Co-Regulator of Viral and Cellular Pathways [frontiersin.org]
- 3. Activation of NF-kappa B by the Tax protein of HTLV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of NF-kappaB by the HTLV-1 Tax protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of HTLV-1 Tax and HBZ in the Pathogenesis of HAM/TSP [frontiersin.org]
Application Notes and Protocols for Cryopreservation and Thawing of MT-4 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cryopreservation and subsequent thawing of the human T-cell leukemia cell line, MT-4. Adherence to these detailed protocols is critical for ensuring high cell viability, recovery, and functional integrity post-thaw, which is essential for reproducible experimental outcomes in research and drug development.
Introduction
This compound cells, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-lymphocyte cell line, are a valuable tool in virology, immunology, and cancer research. The ability to properly cryopreserve and thaw these suspension cells is fundamental for long-term storage, maintaining cell line integrity, and ensuring experimental consistency. The processes of freezing and thawing inflict significant stress on cells, potentially leading to reduced viability and functional impairment. This document outlines optimized protocols to mitigate these effects.
Data Presentation
Successful cryopreservation and thawing of this compound cells should yield high viability and recovery rates. While specific quantitative data for this compound cells can vary between laboratories and handling procedures, the following tables provide expected outcomes based on general mammalian cell cryopreservation principles and data from related T-cell lines.
Table 1: Expected Post-Thaw Viability of Cryopreserved Cells
| Time Point Post-Thaw | Expected Viability (%) | Method of Assessment |
| Immediately after thawing | > 85% | Trypan Blue Exclusion |
| 4 hours post-thaw | 80 - 90% | Annexin V/PI Staining |
| 24 hours post-thaw | > 90% (in healthy, proliferating culture) | Trypan Blue Exclusion |
Note: Viability can transiently decrease in the hours following thawing due to delayed-onset apoptosis before recovering in a healthy culture.[1]
Table 2: Expected Post-Thaw Recovery and Proliferation of Cryopreserved Cells
| Parameter | Expected Value | Method of Assessment |
| Cell Recovery Rate | > 50% | Comparison of cell count before freezing and after initial post-thaw culture |
| Population Doubling Time | Approximately 30 hours | Cell counting at regular intervals post-thaw[2] |
Experimental Protocols
Protocol 1: Cryopreservation of this compound Cells
This protocol describes the standardized procedure for freezing this compound cells for long-term storage in liquid nitrogen.
Materials:
-
This compound cells in logarithmic growth phase
-
Complete culture medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS)
-
Cryopreservation Medium (prepare fresh):
-
50% RPMI-1640
-
40% Fetal Bovine Serum (FBS)
-
10% Dimethyl Sulfoxide (DMSO), cell culture grade
-
-
Sterile, cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
70% Ethanol
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Cell Culture Preparation: Ensure this compound cells are in the logarithmic growth phase with high viability (>95%).
-
Cell Harvest:
-
Aseptically transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 1100 rpm for 4 minutes at room temperature.[3]
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
-
Cell Resuspension and Counting:
-
Resuspend the cell pellet in a small volume of pre-warmed complete culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability using the trypan blue exclusion method.
-
-
Preparation of Cell Suspension for Freezing:
-
Centrifuge the remaining cell suspension at 1100 rpm for 4 minutes.
-
Aspirate the supernatant.
-
Gently resuspend the cell pellet in cold (4°C) cryopreservation medium to a final density of 5 x 10^6 to 1 x 10^7 cells/mL.[3]
-
-
Aliquoting:
-
Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.
-
Label vials with the cell line name (this compound), passage number, cell concentration, and date of cryopreservation.
-
-
Controlled-Rate Freezing:
-
Place the cryogenic vials into a controlled-rate freezing container that has been pre-chilled to 4°C.
-
Place the container in a -80°C freezer for at least 4 hours, which allows for a cooling rate of approximately -1°C per minute.
-
For long-term storage, transfer the vials to a liquid nitrogen freezer (-196°C).
-
Protocol 2: Thawing of this compound Cells
This protocol details the procedure for reviving cryopreserved this compound cells. Rapid thawing is crucial to minimize the toxic effects of DMSO.
Materials:
-
Cryopreserved vial of this compound cells from liquid nitrogen storage
-
Complete culture medium (RPMI-1640 + 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes (15 mL)
-
37°C water bath
-
70% Ethanol
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Pre-warm the complete culture medium in a 37°C water bath. Add 9 mL of the pre-warmed medium to a sterile 15 mL conical tube.
-
Rapid Thawing:
-
Retrieve a vial of this compound cells from liquid nitrogen storage.
-
Immediately immerse the lower half of the vial in the 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains. This process should take approximately 1-2 minutes.
-
Caution: Do not completely submerge the vial to avoid contamination.
-
-
Dilution and Removal of Cryoprotectant:
-
Wipe the exterior of the vial with 70% ethanol before opening in a biological safety cabinet.
-
Using a sterile pipette, slowly transfer the thawed cell suspension from the vial into the 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Gently mix the cell suspension by inverting the tube.
-
-
Cell Pelleting and Resuspension:
-
Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature.[3]
-
Aspirate the supernatant containing the cryopreservation medium.
-
Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete culture medium.
-
-
Cell Culture Initiation:
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Post-Thaw Monitoring:
-
Examine the cells under a microscope after 24 hours to assess attachment (for adherent cells, though this compound are suspension) and morphology.
-
Perform a cell count and viability assessment.
-
Change the medium after 24-48 hours to remove any remaining dead cells and residual cryoprotectant.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the cryopreservation of this compound cells.
Caption: Workflow for the thawing and recovery of this compound cells.
Signaling Pathway Diagram
Cryopreservation and thawing can induce cellular stress, leading to apoptosis primarily through the intrinsic (mitochondrial) pathway in T-lymphocytes.
Caption: Cryopreservation-induced intrinsic apoptosis pathway in T-lymphocytes.
References
Application Notes and Protocols for Transfection of MT-4 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the transfection of MT-4 cells, a human T-cell leukemia cell line. It covers common non-viral and viral-mediated gene delivery methods, including lipofection, electroporation, and lentiviral transduction. The information is intended to guide researchers in selecting and optimizing a suitable transfection strategy for their specific experimental needs.
Introduction to Transfection of this compound Cells
This compound cells, being a suspension T-cell line, are known to be challenging to transfect using traditional non-viral methods.[1] However, with optimized protocols, successful gene delivery can be achieved. The choice of transfection method depends on several factors, including the desired transfection efficiency, whether transient or stable expression is required, and the tolerance of the cells to the transfection procedure. This guide outlines protocols for three commonly used methods and provides a framework for optimizing these techniques for this compound cells.
I. Lipofection
Lipofection is a widely used method that involves the use of cationic lipid-based reagents to form complexes with negatively charged nucleic acids, facilitating their entry into cells. While T-cell lines can be resistant to lipofection, optimization of parameters can yield satisfactory results.[1]
Experimental Protocol: Lipofection of this compound Cells using Lipofectamine LTX™ Reagent
This protocol is adapted from a method for the similar MOLT-4 human T lymphoblast cell line and can be used as a starting point for this compound cells.[2]
Materials:
-
This compound cells in logarithmic growth phase
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and L-Glutamine
-
Plasmid DNA of interest (high purity)
-
Lipofectamine LTX™ Reagent
-
PLUS™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: On the day of transfection, seed 1.0 - 2.0 x 10^5 this compound cells per well in 0.5 ml of complete growth medium.[2]
-
DNA-PLUS™ Reagent Complex Formation:
-
For each well, dilute 1.0 µg of plasmid DNA in 100 µl of Opti-MEM™ I Reduced Serum Medium.
-
Add 1.0 µl of PLUS™ Reagent directly to the diluted DNA.
-
Mix gently and incubate for 5-15 minutes at room temperature.[2]
-
-
DNA-Lipofectamine LTX™ Complex Formation:
-
Add 2.25 - 3.75 µl of Lipofectamine LTX™ Reagent to the DNA-PLUS™ mixture.
-
Mix gently and incubate for 30 minutes at room temperature to allow complexes to form.[2]
-
-
Transfection:
-
Add 100 µl of the DNA-Lipofectamine LTX™ complexes to each well containing cells.
-
Gently rock the plate back and forth to mix.[2]
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours before assaying for transgene expression. It is not necessary to remove the transfection complexes.[2]
II. Electroporation
Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing the entry of nucleic acids. This method can be highly efficient for difficult-to-transfect cells like T-lymphocytes, but it requires careful optimization to balance efficiency and cell viability.[3][4]
Experimental Protocol: Electroporation of this compound Cells
The following is a general protocol for T-cell electroporation that should be optimized for this compound cells and the specific electroporation device used.
Materials:
-
This compound cells in logarithmic growth phase
-
Electroporation buffer (e.g., Opti-MEM™ or specialized low-conductivity buffers)[4]
-
Plasmid DNA of interest (high purity)
-
Electroporation cuvettes (0.4 cm gap)
-
Electroporator
Procedure:
-
Cell Preparation:
-
Harvest 5 x 10^6 - 1 x 10^7 this compound cells per transfection.
-
Wash the cells with serum-free medium or electroporation buffer.
-
Resuspend the cell pellet in 800 µl of ice-cold electroporation buffer.
-
-
DNA Addition: Add 20-25 µg of plasmid DNA to the cell suspension.
-
Electroporation:
-
Transfer the cell/DNA mixture to a pre-chilled 0.4 cm gap electroporation cuvette.
-
Deliver the electric pulse. Starting parameters for T-cells can be around 250-350 V and 950 µF.[3] These parameters need to be optimized for your specific instrument.
-
-
Recovery:
-
Immediately after the pulse, place the cuvette on ice for 10-15 minutes.
-
Gently transfer the cells to a culture dish containing pre-warmed complete growth medium.[4]
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before analysis.
III. Lentiviral Transduction
Lentiviral vectors are an efficient tool for gene delivery to a broad range of cell types, including non-dividing and hard-to-transfect cells like this compound. They integrate the gene of interest into the host cell genome, leading to stable, long-term expression.
Experimental Protocol: Lentiviral Transduction of this compound Cells
This protocol is based on a study that successfully transduced this compound cells with lentiviral vectors.[5]
Materials:
-
This compound cells in logarithmic growth phase
-
Lentiviral particles carrying the gene of interest
-
Complete growth medium (RPMI-1640 + 10% FBS)
-
Polybrene or other transduction enhancers (optional, but can increase efficiency)[6]
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed 1 x 10^5 this compound cells per well in a 24-well plate in 1 ml of complete growth medium.[5]
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Add the desired amount of lentiviral supernatant to the cells. The Multiplicity of Infection (MOI) will need to be optimized for your specific lentiviral preparation and experimental goals.
-
If using, add Polybrene to a final concentration of 4-8 µg/ml to enhance transduction efficiency.[6]
-
Gently mix the contents of the well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. The incubation time can vary from 24 to 72 hours.[5]
-
Medium Change (Optional but Recommended): After 24 hours, you can replace the virus-containing medium with fresh complete medium to reduce potential cytotoxicity.
-
Analysis: Analyze transgene expression 72 hours post-transduction by methods such as flow cytometry for fluorescent reporter genes (e.g., GFP).[5]
Data Presentation: Comparison of Transfection Methods for T-Cell Lines
Quantitative data for transfection of this compound cells is limited in the literature. The following table summarizes available data for this compound and other T-cell lines to provide a comparative overview. Note: Direct comparison is challenging due to variations in experimental conditions.
| Transfection Method | Cell Line | Reagent/System | Transfection Efficiency | Cell Viability | Source |
| Lipofection | Human Primary T-cells | Lipofectamine® 2000 + Protamine | 87.2% | >87% | [2] |
| Lipofection | Human Primary T-cells | TurboFect™ + Protamine | 78.9% | >87% | [2] |
| Electroporation | Human Primary T-cells | - | ~40% | Variable | [3] |
| Lentiviral Transduction | This compound | Lentiviral supernatant | High (qualitative) | Not specified | [5] |
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Lipofection workflow for this compound cells.
Caption: Electroporation workflow for this compound cells.
Caption: Lentiviral transduction workflow for this compound cells.
References
- 1. Dynamics of Cell Death Due to Electroporation Using Different Pulse Parameters as Revealed by Different Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenging nature of primary T lymphocytes for transfection: Effect of protamine sulfate on the transfection efficiency of chemical transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized DNA electroporation for primary human T cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blog - Improving Cell Viability During Transfection [btxonline.com]
- 5. news-medical.net [news-medical.net]
- 6. google.com [google.com]
Application Notes and Protocols for Utilizing MT-4 Cells in HIV Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MT-4 cell line, a human T-cell leukemia line immortalized by Human T-cell Leukemia Virus type 1 (HTLV-1), serves as a critical tool in HIV research.[1] These cells are particularly valuable for screening potential antiviral compounds due to their high susceptibility and permissiveness to HIV-1 infection, leading to rapid and robust viral replication.[2][3] A key characteristic of this compound cells is the expression of the HTLV-1 Tax protein, which constitutively activates the NF-κB signaling pathway, a crucial transcription factor for HIV-1 gene expression.[2][4] This inherent activation contributes to the high levels of viral production observed in this cell line.
This document provides detailed application notes and protocols for the use of this compound cells in cytotoxicity and anti-HIV assays, essential for the evaluation of novel therapeutic agents.
Key Characteristics of this compound Cells
| Characteristic | Description |
| Cell Type | Human T-cell lymphotropic virus type 1 (HTLV-1) transformed T-lymphoblastoid |
| Origin | Established by co-cultivation of cells from a male T-cell leukemia patient with cord leukocytes.[1] |
| HIV Susceptibility | Highly susceptible to HIV-1 infection, supporting rapid and high-titer viral replication.[2] |
| Key Feature | Expresses HTLV-1 Tax protein, leading to constitutive activation of the NF-κB pathway.[2] |
| Common Applications | Cytotoxicity assays, anti-HIV activity screening (p24 antigen, syncytia formation), and viral growth competition assays.[2] |
| Doubling Time | Approximately 30 hours.[1] |
Experimental Protocols
A critical aspect of antiviral drug development is the determination of a compound's therapeutic index, which is the ratio of its cytotoxicity to its antiviral activity. The following protocols detail the methods to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) of a test compound.
Cell Culture and Maintenance
Proper maintenance of this compound cells is crucial for reproducible results.
Materials:
-
This compound cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture this compound cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Prior to any experiment, ensure cell viability is greater than 95% as determined by trypan blue exclusion.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and determine the CC50 of a test compound. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound cells
-
96-well microtiter plates
-
Test compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Protocol:
-
Seed this compound cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of each compound dilution to the appropriate wells. Include wells with cells only (cell control) and wells with medium only (background control).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2-4 hours or overnight to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control and determine the CC50 value using non-linear regression analysis.
| Parameter | Value |
| Cell Seeding Density | 1-5 x 10^4 cells/well |
| Incubation Time (Compound) | 4-5 days |
| MTT Incubation | 4 hours |
| Absorbance Reading | 570 nm |
Anti-HIV Activity Assays
This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.[5][6]
Materials:
-
This compound cells
-
HIV-1 stock
-
96-well microtiter plates
-
Test compound (serial dilutions)
-
Commercial HIV-1 p24 ELISA kit
Protocol:
-
Seed this compound cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Infect the cells with a predetermined amount of HIV-1 (e.g., a multiplicity of infection (MOI) of 0.01-0.1).
-
Include wells with infected/untreated cells (virus control) and uninfected/untreated cells (cell control).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Quantify the p24 antigen concentration in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of p24 inhibition for each compound concentration relative to the virus control and determine the EC50 value using non-linear regression analysis.
HIV-1 infection of this compound cells leads to the formation of multinucleated giant cells, or syncytia, due to the fusion of infected and uninfected cells.[7][8] Antiviral compounds can inhibit this cytopathic effect.
Materials:
-
This compound cells
-
HIV-1 stock
-
96-well microtiter plates
-
Test compound (serial dilutions)
-
Microscope
Protocol:
-
Follow steps 1-5 of the p24 Antigen Capture ELISA protocol.
-
After the 4-5 day incubation period, visually inspect the wells under an inverted microscope.
-
Quantify the number and size of syncytia in each well. This can be done by counting the number of syncytia per field of view or by assigning a score based on the extent of syncytia formation.
-
Alternatively, a "reclustering" assay can be performed. Healthy this compound cells grow in clusters. Upon HIV infection, these clusters disaggregate.[7] The inhibition of this disaggregation can be used as an endpoint.
-
Calculate the percentage of syncytia inhibition for each compound concentration relative to the virus control and determine the EC50 value.
| Parameter | Value |
| Cell Seeding Density | 1-5 x 10^4 cells/well |
| Incubation Time (Infection) | 4-5 days |
| p24 ELISA | Commercially available kit |
| Syncytia Quantification | Microscopic observation |
Data Analysis and Interpretation
The CC50 and EC50 values are typically calculated using a sigmoidal dose-response curve fit. The therapeutic index (TI) is then calculated as:
TI = CC50 / EC50
A higher TI value indicates a more promising therapeutic candidate, as it suggests a wider window between the concentration at which the drug is effective and the concentration at which it becomes toxic to the host cells.
Visualizations
Caption: Workflow for HIV antiviral compound screening using this compound cells.
Caption: Simplified NF-κB signaling pathway in HIV-infected this compound cells.
References
- 1. Cellosaurus cell line this compound (CVCL_2632) [cellosaurus.org]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound. Culture Collections [culturecollections.org.uk]
- 4. Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. twistone.net [twistone.net]
- 7. A simple assay based on HIV infection preventing the reclustering of this compound cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for MT-4 Cell Line in Syncytium Formation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, is a cornerstone in HIV research due to its high susceptibility to HIV-1 infection and its profound cytopathic response, most notably the formation of large, multinucleated cells known as syncytia.[1] This characteristic makes this compound cells an invaluable tool for studying the mechanisms of HIV-1 entry and cell-to-cell fusion, as well as for the screening and evaluation of antiviral compounds that inhibit these processes.
Syncytium formation is a hallmark of HIV-1 infection and is initiated by the interaction of the viral envelope glycoprotein (Env), specifically the gp120 subunit, expressed on the surface of an infected cell, with the CD4 receptor on an adjacent uninfected or infected cell.[2] This binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CXCR4 or CCR5. Subsequent conformational changes in the transmembrane subunit, gp41, lead to the insertion of a fusion peptide into the target cell membrane, ultimately driving the fusion of the cellular membranes and the formation of a syncytium.[2][3] These syncytia are generally not viable and undergo apoptosis, contributing to the depletion of CD4+ T-cells observed in HIV-1 infection.
These application notes provide detailed protocols for the utilization of the this compound cell line in syncytium formation assays, methods for quantification, and examples of its application in antiviral drug screening.
This compound Cell Line Characteristics
| Characteristic | Description |
| Cell Type | Human T-lymphocyte |
| Origin | Derived from an adult T-cell leukemia patient; transformed by HTLV-1. |
| Morphology | Lymphoblast-like, grows in suspension, often in clusters. |
| Receptor Expression | High levels of CD4 and CXCR4, making it highly permissive to X4-tropic HIV-1 strains. |
| Application | HIV-1 infection studies, syncytium formation assays, antiviral drug screening, cytotoxicity assays.[1] |
| Biosafety Level | BSL-2, as the cell line is of human origin and can be infected with HIV-1. |
Principle of the Syncytium Formation Assay
The syncytium formation assay using this compound cells is a biological assay that visually or quantitatively measures the ability of HIV-1 to induce cell-cell fusion. The assay can be performed in two main formats:
-
Infection-induced Syncytia: Naive this compound cells are infected with a laboratory-adapted strain of HIV-1. As the infection progresses, viral Env is expressed on the surface of infected cells, leading to fusion with neighboring uninfected cells and the formation of syncytia.
-
Co-culture-induced Syncytia: A chronically HIV-1 infected cell line (e.g., H9/IIIB) is co-cultured with uninfected this compound cells. The Env expressed on the infected cells rapidly induces fusion with the CD4-expressing this compound cells.
The extent of syncytium formation can be quantified by manual counting under a microscope, or by more advanced techniques such as flow cytometry or reporter gene assays. This assay is particularly useful for evaluating the efficacy of antiviral drugs that target viral entry, including attachment inhibitors, coreceptor antagonists, and fusion inhibitors.
Experimental Protocols
Protocol 1: Maintenance of this compound Cells
Materials:
-
This compound cell line (e.g., from ATCC)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-glutamine (200 mM)
-
Complete Growth Medium: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Centrifuge
-
37°C, 5% CO₂ incubator
Procedure:
-
Thaw a cryopreserved vial of this compound cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh Complete Growth Medium.
-
Transfer the cell suspension to a T-25 or T-75 cell culture flask.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Monitor cell density and viability daily. Subculture the cells every 2-3 days by splitting the culture to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL. To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion, then dilute the cell suspension to the desired seeding density in a new flask with fresh Complete Growth Medium.
Protocol 2: Syncytium Formation Assay (Infection Method)
Materials:
-
This compound cells in logarithmic growth phase
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, NL4-3)
-
Complete Growth Medium
-
96-well flat-bottom cell culture plates
-
Inverted microscope
-
Test compounds (antiviral drugs) and appropriate vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed this compound cells at a density of 5 x 10⁴ cells/well in 100 µL of Complete Growth Medium in a 96-well plate.
-
Compound Addition (for antiviral screening): Prepare serial dilutions of the test compounds in Complete Growth Medium. Add 50 µL of each compound dilution to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Virus Infection: Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, e.g., 0.01-0.1) to each well, except for the uninfected control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
-
Quantification of Syncytia:
-
Manual Counting: Observe the wells under an inverted microscope. A syncytium is defined as a giant cell containing at least four nuclei. Count the number of syncytia in several representative fields of view for each well.
-
MTT Assay for Cell Viability: The cytopathic effect of syncytium formation leads to cell death. The viability of the cell culture can be assessed using the MTT assay, which provides an indirect measure of syncytium formation. A higher optical density (OD) reading corresponds to greater cell viability and therefore, less syncytium formation.
-
Protocol 3: Syncytium Formation Assay (Co-culture Method)
Materials:
-
This compound cells in logarithmic growth phase
-
Chronically HIV-1 infected cell line (e.g., H9/IIIB)
-
Complete Growth Medium
-
96-well flat-bottom cell culture plates
-
Inverted microscope
-
Test compounds and vehicle control
Procedure:
-
Effector and Target Cell Preparation:
-
Effector cells: Chronically infected cells (e.g., H9/IIIB).
-
Target cells: Uninfected this compound cells.
-
-
Compound Addition: Add 50 µL of serially diluted test compounds to the wells of a 96-well plate.
-
Cell Co-culture: Add 50 µL of target this compound cells (e.g., at 2 x 10⁵ cells/mL) and 50 µL of effector H9/IIIB cells (e.g., at 1 x 10⁵ cells/mL) to each well. The optimal ratio of effector to target cells should be determined empirically.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours. Syncytium formation is typically rapid in this co-culture system.
-
Quantification: Quantify the number of syncytia per well by manual counting under an inverted microscope.
Data Presentation
Table 1: Example Quantitative Data for Antiviral Compounds in this compound Syncytium Formation Assays
| Compound | Target | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Zidovudine (AZT) | Reverse Transcriptase | Infection | 0.0004[1] | >100 | >250,000 |
| 2',3'-Dideoxycytidine (ddCyd) | Reverse Transcriptase | Infection | 0.02[1] | >100 | >5,000 |
| Nevirapine | Reverse Transcriptase | Infection | 0.04 | >100 | >2,500 |
| Enfuvirtide (T-20) | gp41 Fusion | Co-culture | 0.002 | >100 | >50,000 |
| Maraviroc | CCR5 Co-receptor | Infection (R5-tropic virus) | 0.005 | >50 | >10,000 |
| AMD3100 | CXCR4 Co-receptor | Infection (X4-tropic virus) | 0.001 | >50 | >50,000 |
Note: IC₅₀ (50% inhibitory concentration) and CC₅₀ (50% cytotoxic concentration) values are approximate and can vary depending on the specific experimental conditions, virus strain, and assay readout.
Visualization of Workflows and Pathways
Experimental Workflow for Syncytium Formation Assay
Caption: Experimental workflow for the this compound syncytium formation assay.
Signaling Pathway of HIV-1 Induced Syncytium Formation
Caption: Signaling pathway of HIV-1 envelope-mediated syncytium formation.
References
Application Notes and Protocols for Infecting MT-4 Cells with HIV-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, is highly susceptible to infection with Human Immunodeficiency Virus type 1 (HIV-1). This characteristic makes this compound cells a valuable in vitro model for studying HIV-1 replication, screening antiviral compounds, and investigating viral pathogenesis. Their rapid and robust replication of the virus allows for the convenient monitoring of infection kinetics through various assays, most commonly by measuring the production of the viral core protein p24. This document provides a detailed protocol for the infection of this compound cells with HIV-1, including cell culture, virus propagation, infection procedures, and methods for quantifying viral replication.
Data Presentation
The following table summarizes key quantitative parameters for the successful infection of this compound cells with HIV-1. These values are derived from established protocols and scientific literature and may require optimization for specific experimental conditions.
| Parameter | Value | Unit | Notes |
| Cell Culture | |||
| Seeding Density | 2 x 10^5 - 4 x 10^5 | cells/mL | For routine cell culture maintenance. |
| Passaging | Every 2-3 days | - | When cell density reaches 1 x 10^6 cells/mL. |
| Infection | |||
| Cell Density for Infection | 1 x 10^6 | cells/mL | Optimal density for efficient infection. |
| Multiplicity of Infection (MOI) | 0.1 - 1 | - | A range commonly used for kinetic studies. Higher MOIs can be used for specific applications. |
| Virus Inoculum (p24) | 5 - 125 | ng/10^6 cells | As an alternative to MOI, the amount of virus can be standardized by p24 antigen concentration.[1] |
| Incubation Time (Infection) | 2 - 4 | hours | Initial period for virus adsorption to the cells. |
| Post-Infection Monitoring | |||
| Peak p24 Production | 2 - 4 | days post-infection | Typical timeframe for peak viral replication with wild-type HIV-1.[2] |
| Supernatant Harvest | Every 1-2 days | - | For time-course analysis of p24 production. |
Experimental Protocols
Materials and Reagents
-
This compound cells
-
HIV-1 stock (e.g., NL4-3 strain)
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution (0.4%)
-
96-well, 24-well, or 6-well cell culture plates
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
HIV-1 p24 Antigen ELISA kit
-
Biosafety cabinet (Class II)
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
This compound Cell Culture and Maintenance
-
Culture this compound cells in complete RPMI-1640 medium in a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability daily using a hemocytometer and Trypan Blue exclusion.
-
Maintain the cell culture by passaging every 2-3 days. To passage, determine the cell density and dilute the cell suspension with fresh complete RPMI-1640 medium to a final density of 2 x 10^5 to 4 x 10^5 cells/mL.
HIV-1 Virus Stock Preparation and Titration
-
Propagate HIV-1 stocks by infecting a permissive T-cell line (e.g., this compound or Jurkat) with a known amount of virus.
-
Harvest the culture supernatant when p24 antigen levels are high (typically 3-5 days post-infection).
-
Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
-
Aliquot the virus-containing supernatant and store at -80°C.
-
Determine the virus titer of the stock. This can be expressed as Tissue Culture Infectious Dose 50 (TCID50)/mL or as p24 antigen concentration (ng/mL) using a commercial HIV-1 p24 Antigen ELISA kit.
Infection of this compound Cells with HIV-1
-
On the day of infection, harvest exponentially growing this compound cells by centrifugation at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete RPMI-1640 medium and determine the cell density and viability.
-
Prepare a cell suspension at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed the cells into the desired culture plate (e.g., for a 24-well plate, add 500 µL of the cell suspension per well, which corresponds to 5 x 10^5 cells).
-
Dilute the HIV-1 virus stock in complete RPMI-1640 medium to achieve the desired Multiplicity of Infection (MOI) or p24 concentration.
-
Add the diluted virus to the cell suspension. The final volume in each well should be kept consistent. For example, add 50 µL of the diluted virus to each well of a 24-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for virus adsorption.
-
After the incubation period, wash the cells to remove the unbound virus. Centrifuge the plate at 200 x g for 5 minutes, carefully aspirate the supernatant, and resuspend the cells in fresh complete RPMI-1640 medium. Repeat this washing step twice.
-
After the final wash, resuspend the cells in fresh complete RPMI-1640 medium at a density of 5 x 10^5 cells/mL and culture in the incubator.
-
At desired time points (e.g., 1, 2, 3, 4, and 5 days post-infection), collect an aliquot of the culture supernatant for p24 antigen analysis. Centrifuge the collected samples to pellet any cells and store the cell-free supernatant at -80°C until analysis.
Quantification of HIV-1 Replication by p24 Antigen ELISA
-
Thaw the collected supernatant samples.
-
Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatant samples and p24 standards to a microplate pre-coated with anti-p24 antibodies, followed by incubation with a biotinylated anti-p24 antibody and then a streptavidin-HRP conjugate.
-
After adding the substrate, the color development is stopped, and the absorbance is read at 450 nm using a microplate reader.
-
Calculate the concentration of p24 in the samples by comparing their absorbance values to the standard curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the infection of this compound cells with HIV-1.
HIV-1 Life Cycle Signaling Pathway
Caption: Simplified overview of the HIV-1 life cycle in a host T-cell.
References
Application Notes and Protocols for Establishing a Persistently Infected MT-4 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, is highly susceptible to infection with the human immunodeficiency virus type 1 (HIV-1). Acute HIV-1 infection of this compound cells typically results in significant cytopathic effects (CPE), including syncytia formation and cell death. However, it is possible to establish a persistently or chronically infected this compound cell line that continuously produces infectious HIV-1 particles. These persistently infected cell lines are invaluable tools for studying the mechanisms of viral persistence, evaluating the efficacy of antiretroviral drugs, and developing novel therapeutic strategies.
These application notes provide a detailed protocol for establishing and maintaining a persistently HIV-1-infected this compound cell line. Additionally, it includes methods for characterizing the infected cell line and diagrams of key signaling pathways modulated by HIV-1 proteins during persistent infection.
Data Presentation
The following table summarizes the expected characteristics of a successfully established persistently HIV-1-infected this compound cell line (this compound/HIV-1) compared to the parental, uninfected this compound cells.
| Characteristic | Parental this compound Cells | Persistently Infected this compound/HIV-1 Cells | Method of Analysis |
| Morphology | Lymphoblastoid, grow in clusters | Lymphoblastoid, may show some altered morphology but generally similar to parental cells | Light Microscopy |
| HIV-1 Antigen Expression | Negative | Nearly 100% positive | Indirect Immunofluorescence Assay (IFA) / Flow Cytometry |
| CD4 Surface Expression | Positive | Negative or significantly downregulated | Flow Cytometry |
| Infectious Virus Production | Not Applicable | Continuous production of infectious virions | p24 Antigen ELISA / TCID50 Assay |
| Cell Viability | High (>95%) in optimal culture | Generally lower than parental cells, may stabilize over time | Trypan Blue Exclusion Assay / Automated Cell Counter |
Experimental Protocols
Materials
-
Parental this compound cells
-
High-titer HIV-1 viral stock (e.g., NL4-3)
-
Complete RPMI 1640 medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Centrifuge
-
CO₂ incubator (37°C, 5% CO₂)
-
Biosafety Level 3 (BSL-3) containment facility and practices
Protocol 1: Establishment of a Persistently HIV-1-Infected this compound Cell Line
This protocol describes the initial infection of this compound cells and the subsequent selection and expansion of the surviving, persistently infected cell population.
1. Preparation of this compound Cells: a. Culture parental this compound cells in complete RPMI 1640 medium. b. Ensure the cells are in the logarithmic growth phase with high viability (>95%). c. On the day of infection, centrifuge the required number of cells and resuspend in fresh, serum-free RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
2. Infection of this compound Cells: a. Infect the this compound cells with a high-titer HIV-1 stock at a high multiplicity of infection (MOI). While the optimal MOI may vary between viral stocks, a starting point of MOI = 1 to 5 is recommended. b. Incubate the cell/virus mixture in a small volume for 2-4 hours at 37°C with gentle agitation every 30 minutes to facilitate virus-cell interaction. c. After the incubation period, wash the cells twice with PBS to remove the residual viral inoculum. d. Resuspend the infected cells in complete RPMI 1640 medium at a density of 0.5 x 10⁶ cells/mL and culture in a suitable flask.
3. Monitoring and Subculturing: a. Monitor the culture daily for signs of acute infection, such as syncytia formation and cell death. A significant reduction in cell viability is expected in the first 1-2 weeks post-infection. b. Every 3-4 days, gently pellet the surviving cells by centrifugation (300 x g for 5 minutes). c. Remove half of the culture supernatant (which contains cell debris and released virus) and replace it with an equal volume of fresh complete RPMI 1640 medium to maintain a viable cell density of approximately 0.5 - 1 x 10⁶ cells/mL. d. Continue this subculturing process for several weeks. The culture is considered to have established a persistent infection when the cell viability stabilizes and the culture can be passaged regularly without a dramatic loss of cells.
Protocol 2: Characterization of the Persistently Infected Cell Line
1. Assessment of HIV-1 Antigen Expression by Indirect Immunofluorescence (IFA): a. Harvest a sample of the persistently infected this compound cells and an equivalent number of uninfected parental this compound cells (as a negative control). b. Prepare cell smears on glass slides, air dry, and fix with cold acetone for 10 minutes. c. Incubate the fixed cells with serum from an HIV-1 positive individual (or a commercially available anti-HIV-1 antibody) for 1 hour at 37°C. d. Wash the slides three times with PBS. e. Incubate with a fluorescein-conjugated secondary antibody (e.g., anti-human IgG) for 1 hour at 37°C in the dark. f. Wash the slides three times with PBS and mount with a coverslip using a mounting medium. g. Observe the cells under a fluorescence microscope. Persistently infected cells will show bright green fluorescence.
2. Analysis of CD4 Surface Expression by Flow Cytometry: a. Aliquot approximately 1 x 10⁶ persistently infected this compound cells and uninfected parental this compound cells into separate tubes. b. Wash the cells with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide). c. Incubate the cells with a fluorochrome-conjugated anti-CD4 antibody (e.g., PE-conjugated anti-human CD4) for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer. e. Resuspend the cells in FACS buffer and analyze on a flow cytometer. A significant shift in the fluorescence intensity of the parental this compound cells compared to the persistently infected cells will indicate downregulation of CD4.
3. Quantification of Viral Production by p24 Antigen ELISA: a. Culture the persistently infected this compound cells for 24-48 hours. b. Collect the culture supernatant and clarify by centrifugation to remove cells and debris. c. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available p24 ELISA kit, following the manufacturer's instructions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for establishing a persistently infected this compound cell line.
Signaling Pathways in Persistent HIV-1 Infection
The following diagrams illustrate key signaling pathways that are often modulated by HIV-1 accessory proteins, contributing to viral persistence and pathogenesis.
1. HIV-1 Nef and T-Cell Receptor (TCR) Signaling
HIV-1 Nef can reprogram TCR signaling to favor viral replication and immune evasion. It can disrupt the formation of the immunological synapse while selectively activating downstream pathways like the Ras-Erk pathway.[1][2][3][4]
Caption: HIV-1 Nef alters TCR signaling.
2. HIV-1 Vpr and Cell Cycle Arrest
HIV-1 Vpr can induce G2/M cell cycle arrest, which is thought to create a more favorable environment for viral gene expression. This is mediated through the activation of the ATR DNA damage response pathway and can also involve the MEK-ERK pathway and NF-κB activation.[5][6][7][8][9]
Caption: HIV-1 Vpr induces G2/M cell cycle arrest.
3. HIV-1 Tat and NF-κB Activation
The HIV-1 Tat protein is a potent transactivator of viral gene expression and can also activate the NF-κB signaling pathway. Tat can interact with and inhibit IκB-α, and also interact with TRAF6, leading to the activation and nuclear translocation of NF-κB, which in turn enhances HIV-1 transcription.[10][11][12][13]
Caption: HIV-1 Tat activates the NF-κB pathway.
References
- 1. d-nb.info [d-nb.info]
- 2. scispace.com [scispace.com]
- 3. Modulation of HIV pathogenesis and T-cell signaling by HIV-1 Nef - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Nef and T-cell activation: a history of contradictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Immunodeficiency Virus Type 1 Vpr-Dependent Cell Cycle Arrest through a Mitogen-Activated Protein Kinase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Vpr: Mechanisms of G2 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Vpr protein activates the NF-κB pathway to promote G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Illuminating the Role of Vpr in HIV Infection of Myeloid Cells [frontiersin.org]
- 10. Human immunodeficiency virus-1 Tat activates NF-κB via physical interaction with IκB-α and p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced NF-κB activation via HIV-1 Tat-TRAF6 cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of transcription factor NF-kappaB by the Tat protein of human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-1 Tat directly binds to NFκB enhancer sequence: role in viral and cellular gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MT-4 Cell-Based Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MT-4 cell line, a human T-cell leukemia line immortalized by the Human T-cell Leukemia Virus type 1 (HTLV-1), serves as a critical tool in immunological and virological research. Notably, this compound cells exhibit high susceptibility to Human Immunodeficiency Virus (HIV) infection, making them an invaluable in vitro model for screening antiviral compounds. Furthermore, their cancerous origin and rapid proliferation rate make them a suitable model for assessing the cytotoxic potential of novel anti-cancer agents. These application notes provide detailed protocols for conducting cytotoxicity assays using this compound cells and an overview of the underlying cellular mechanisms.
This compound Cell Line Characteristics
| Characteristic | Description |
| Cell Type | Human T-cell leukemia |
| Origin | Derived from a patient with adult T-cell leukemia (ATL) |
| Key Features | HTLV-1 positive, highly susceptible to HIV-1 infection, rapid growth rate. |
| Applications | Antiviral (especially anti-HIV) drug screening, cancer chemotherapy research, immunological studies. |
Experimental Protocols
I. This compound Cell Culture
Materials:
-
This compound cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of frozen this compound cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Routine Maintenance and Subculturing:
-
This compound cells grow in suspension. Monitor cell density and viability daily.
-
When the cell density reaches 8-9 x 10⁵ cells/mL, subculture the cells.
-
Split the culture by diluting the cell suspension to a density of 2-3 x 10⁵ cells/mL in a new culture flask with fresh, pre-warmed complete medium.
-
Typically, subculture every 2-3 days.
-
To assess viability, mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution and count the unstained (viable) and stained (non-viable) cells using a hemocytometer. Viability should be maintained above 90%.
-
II. Cytotoxicity Assays
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2][3][4]
Materials:
-
This compound cells in suspension
-
Complete RPMI-1640 medium
-
96-well flat-bottom microplates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest this compound cells in the exponential growth phase.
-
Adjust the cell density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).
-
Add 100 µL of the compound dilutions to the respective wells. For the untreated control, add 100 µL of medium with the solvent at the same final concentration.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Formazan Solubilization:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control (100% viability).
-
The 50% cytotoxic concentration (CC50) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[1][5][6]
Materials:
-
This compound cells in suspension
-
Complete RPMI-1640 medium
-
96-well flat-bottom microplates
-
Test compounds
-
LDH cytotoxicity detection kit (containing LDH assay reagent and lysis solution)
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed the cells and treat them with the test compounds.
-
It is crucial to include three sets of controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit (typically 1 hour before the end of the incubation).
-
Background control: Medium only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Data Presentation
The following tables summarize representative cytotoxicity data for various antiviral and anticancer agents tested in this compound cells.
Table 1: Cytotoxicity of Antiviral Agents in this compound Cells
| Compound | Target | CC50 (µM) | Reference |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | >300 | [5] |
| Efavirenz | HIV-1 Reverse Transcriptase | 1.1 | [7] |
| Indinavir | HIV-1 Protease | 0.12 | [7] |
| Raltegravir | HIV-1 Integrase | >100 | [7] |
Table 2: Cytotoxicity of Anticancer Agents in this compound Cells
| Compound | Mechanism of Action | CC50 (µM) | Reference |
| Doxorubicin | Topoisomerase II inhibitor | 0.05 - 0.1 | |
| Vincristine | Microtubule inhibitor | 0.01 - 0.05 | |
| Fludarabine | Purine analog | 10 - 50 | [2] |
| Arsenic Trioxide | Induces apoptosis | 1 - 2 | [8] |
Signaling Pathways in Drug-Induced Cytotoxicity
Drug-induced cytotoxicity in this compound cells, as in other cancer cell lines, is often mediated by the induction of apoptosis (programmed cell death). Key signaling pathways involved include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases.
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for this compound cell-based cytotoxicity assays.
Apoptosis Signaling Pathways
The induction of apoptosis in HTLV-1-infected T-cell lines like this compound by cytotoxic agents often involves the modulation of key signaling pathways. The NF-κB pathway, which is constitutively active in these cells and promotes survival, is a common target for therapeutic intervention. Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and sensitization of cells to apoptosis.[2][4] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating the mitochondrial (intrinsic) pathway of apoptosis.[9][10][11] The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis.[8][12][13]
Caption: Drug-induced apoptosis signaling in this compound cells.
Conclusion
This compound cell-based assays are robust and sensitive methods for evaluating the cytotoxic potential of novel therapeutic compounds. The detailed protocols provided herein for MTT and LDH assays offer reliable and reproducible means to quantify cytotoxicity. Understanding the underlying signaling pathways, particularly the interplay between the NF-κB pathway, Bcl-2 family proteins, and caspases, provides a deeper insight into the mechanisms of drug action and can aid in the development of more effective and targeted therapies.
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. Effector CD4+ T Cells Generate Intermediate Caspase Activity and Cleavage of Caspase-8 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MT-4 Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully culturing MT-4 cells.
Frequently Asked Questions (FAQs)
Q1: What are the optimal growth conditions for this compound cells?
A1: this compound cells are a human T-cell leukemia line and should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[1][2][3] They are grown in suspension culture at 37°C in a humidified incubator with 5% CO₂.[1]
Q2: What is the recommended seeding density and passage ratio for this compound cells?
A2: The recommended seeding density for this compound cultures is between 2-3 x 10⁵ cells/mL.[1] The typical passage ratio is between 1:2 and 1:4.[3]
Q3: What is the approximate doubling time for this compound cells?
A3: The doubling time of this compound cells is approximately 30 hours.[4]
Q4: What is the morphology of healthy this compound cells?
A4: Healthy this compound cells are lymphocyte-like and grow in suspension.[3] They should appear round and bright under a microscope.
Q5: What biosafety level is required for handling this compound cells?
A5: this compound cells are derived from a patient with Adult T-cell Leukemia and carry the Human T-lymphotropic virus 1 (HTLV-1).[1][4] Therefore, they should be handled under Biosafety Level 2 (BSL-2) containment.
Troubleshooting Guide
Issue: Slow Growth of this compound Cell Culture
My this compound cells are growing slower than the expected 30-hour doubling time. What are the possible causes and solutions?
Slow cell growth can be attributed to several factors. Below is a systematic guide to help you identify and resolve the issue.
Potential Causes & Solutions
-
Suboptimal Culture Conditions:
-
Incorrect Media or Supplements: Ensure you are using RPMI-1640 with 10% FBS and 2mM L-glutamine.[1][2][3] Use high-quality FBS from a reputable supplier, as batch-to-batch variability can affect cell growth.
-
Improper Incubation: Verify that the incubator is maintaining a constant temperature of 37°C and a 5% CO₂ level.[1]
-
-
Incorrect Seeding Density:
-
Mycoplasma Contamination:
-
Mycoplasma are a common source of contamination in cell cultures and are not visible by standard microscopy. They can significantly impact cell growth and metabolism. It is crucial to routinely test your cultures for mycoplasma.
-
-
Cell Viability and Handling:
-
Poor Thawing Technique: Improper thawing of cryopreserved cells can lead to significant cell death. Thaw vials rapidly in a 37°C water bath and dilute the cells slowly in pre-warmed media.
-
High Passage Number: Cells at a very high passage number may exhibit slower growth and altered characteristics. It is recommended to use cells within a consistent and lower passage range.
-
-
Reagent Quality:
-
Degraded Media or Supplements: L-glutamine in liquid media can degrade over time. If your medium has been stored for an extended period, consider adding fresh L-glutamine or using a fresh bottle of medium.
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Seeding Density | 2-3 x 10⁵ cells/mL | [1] |
| Saturation Density | 9 x 10⁵ cells/mL | [1] |
| Doubling Time | ~30 hours | [4] |
| Passage Ratio | 1:2 to 1:4 | [3] |
| Culture Medium | RPMI-1640 + 10% FBS + 2mM L-Glutamine | [1][2][3] |
| Incubation Conditions | 37°C, 5% CO₂ | [1] |
Experimental Protocols
Protocol for Thawing Cryopreserved this compound Cells
-
Pre-warm complete growth medium (RPMI-1640 + 10% FBS + 2mM L-glutamine) to 37°C.
-
Quickly thaw the cryovial of frozen this compound cells in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol before opening in a sterile biosafety cabinet.
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 100-200 x g for 5-10 minutes.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Observe the cells the following day and change the medium if necessary to remove residual cryoprotectant.
Protocol for Subculturing this compound Cells
-
Gently pipette the cell suspension to ensure a homogenous mixture.
-
Transfer an aliquot of the cell suspension to a sterile tube for cell counting.
-
Determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Calculate the volume of cell suspension needed to seed a new flask at a density of 2-3 x 10⁵ cells/mL.
-
Transfer the calculated volume of cell suspension to a new, appropriately sized culture flask.
-
Add fresh, pre-warmed complete growth medium to the desired final volume.
-
Incubate at 37°C in a 5% CO₂ incubator.
Protocol for Cell Viability Assessment using Trypan Blue Exclusion
-
Transfer a small aliquot (e.g., 20 µL) of your cell suspension to a microcentrifuge tube.
-
Add an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL) to the cell suspension, resulting in a 1:1 dilution.[5]
-
Mix gently by pipetting.
-
Incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to viable cells taking up the dye.[6][7]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100 [5]
-
-
Calculate the cell concentration:
-
Viable cells/mL = (Average number of viable cells per large square) x Dilution factor (2 in this case) x 10⁴ [5]
-
Protocol for Mycoplasma Detection by PCR
This is a general protocol; it is recommended to use a commercial PCR-based mycoplasma detection kit and follow the manufacturer's instructions.
-
Sample Preparation:
-
Culture cells for at least 3-5 days in antibiotic-free medium.
-
Collect 1 mL of the cell culture supernatant from a culture that is near confluency.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells and debris.[8]
-
Transfer the supernatant to a new sterile tube.
-
Heat the supernatant at 95°C for 5-10 minutes to lyse any mycoplasma present.[9]
-
-
PCR Amplification:
-
Prepare a PCR master mix containing a PCR buffer, dNTPs, forward and reverse primers specific for mycoplasma 16S rRNA gene, and a Taq DNA polymerase.
-
Add 1-5 µL of the prepared supernatant (template DNA) to the PCR master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water) in your PCR run.
-
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 5 minutes.
-
35-40 Cycles:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 40 seconds.
-
-
Final Extension: 72°C for 10 minutes.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Visualize the DNA bands under UV light. A band of the expected size in your sample lane indicates mycoplasma contamination.
-
Visualizations
Caption: Troubleshooting workflow for slow this compound cell growth.
Caption: Experimental workflow for Mycoplasma detection by PCR.
Caption: Simplified signaling pathways in HTLV-1 transformed T-cells.
References
- 1. This compound. Culture Collections [culturecollections.org.uk]
- 2. accegen.com [accegen.com]
- 3. This compound cell line | Ubigene [ubigene.us]
- 4. Cellosaurus cell line this compound (CVCL_2632) [cellosaurus.org]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. media.tghn.org [media.tghn.org]
- 9. Optimized PCR-based Detection of Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]
MT-4 Cell Line Contamination: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve contamination issues with the MT-4 cell line.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of contamination in my this compound cell culture?
A1: Early detection of contamination is crucial. Key indicators include:
-
Visual Changes: Sudden turbidity or cloudiness in the culture medium, or a rapid change in the medium's color (e.g., yellowing, indicating a drop in pH due to bacterial metabolism).[1][2]
-
Microscopic Examination: Presence of small, motile black dots (bacteria), filamentous structures (fungi), or budding particles (yeast) between the this compound cells.[1][3]
-
Cellular Health: A sudden decrease in cell viability, changes in cell morphology (e.g., granularity, vacuolization), or a significant deviation from the expected growth rate.[4][5]
Q2: Mycoplasma contamination is a concern. How can I detect it in my this compound cells?
A2: Mycoplasma contamination is not visible under a standard light microscope and often does not cause obvious turbidity.[3][6] Therefore, specific detection methods are necessary. The most common and reliable methods are:
-
PCR-Based Assays: These are highly sensitive and specific, providing rapid results.[6][7]
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma will appear as small, bright dots outside the cell nuclei.[8][9]
-
ELISA Kits: These detect mycoplasma antigens and are also a rapid detection method.[10]
Q3: What is cell line cross-contamination and how do I verify the identity of my this compound cells?
A3: Cross-contamination occurs when your this compound cell culture is unintentionally overgrown by a different, often more aggressive, cell line.[2] The definitive method for authenticating your this compound cell line is Short Tandem Repeat (STR) profiling . This technique generates a unique DNA fingerprint for your cell line, which can be compared to a reference profile for this compound to confirm its identity.[11]
Troubleshooting Guides
Guide 1: Bacterial and Fungal Contamination
This guide provides a step-by-step approach to addressing bacterial and fungal contamination in your this compound cell culture.
Symptoms:
-
Cloudy or turbid culture medium.[2]
-
Rapid drop in pH (medium turns yellow).[1]
-
Visible microorganisms (bacteria, fungi, yeast) under the microscope.[3]
-
Unpleasant odor from the culture.[3]
Troubleshooting Workflow:
Caption: Workflow for addressing bacterial and fungal contamination.
Experimental Protocol: Decontamination of Cell Culture Incubator
-
Turn off the incubator and remove all cell cultures.
-
Remove all interior components (shelves, racks, water pan) and autoclave them if possible.[12]
-
Thoroughly wash the interior surfaces and components with a laboratory detergent, ensuring it is free of acids and halides.[12]
-
Wipe down all interior surfaces and components with 70% ethanol.[12]
-
For a more rigorous decontamination, a high-heat sterilization cycle (e.g., 180°C) can be used if your incubator supports it.[12]
-
Replace the HEPA filter if your incubator has one, following the manufacturer's instructions.[12]
-
Reassemble the incubator and allow it to run for several hours to stabilize the temperature and CO2 levels before introducing new cultures.
Guide 2: Mycoplasma Contamination
This guide outlines the steps for detecting and eliminating mycoplasma from your this compound cell cultures.
Symptoms:
-
Often no visible signs.[6]
-
Subtle changes in cell growth or function.
-
Increased agglutination of cells.
Troubleshooting Workflow:
Caption: Workflow for detecting and eliminating mycoplasma.
Experimental Protocol: PCR-Based Mycoplasma Detection
This is a general protocol; always refer to the specific manufacturer's instructions for your kit.
-
Sample Preparation:
-
Collect 1 mL of the cell culture supernatant from a culture that is at least 80% confluent.[13]
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.[14]
-
Transfer the supernatant to a fresh tube and centrifuge at 20,000 x g for 2 minutes to pellet the mycoplasma.[13]
-
Discard the supernatant and resuspend the pellet in the sample buffer provided in the kit.[13]
-
Heat the sample at 95°C for 5 minutes.[13]
-
-
PCR Reaction:
-
Prepare a PCR master mix containing the PCR master mix solution, primers, and nuclease-free water as per the kit's instructions.[13]
-
Add your prepared sample DNA, a positive control, and a negative control (no template) to separate PCR tubes each containing the master mix.[13]
-
Perform PCR using the cycling conditions specified in the kit's manual.[13]
-
-
Result Analysis:
Guide 3: Cell Line Cross-Contamination
This guide explains how to identify and address cross-contamination of your this compound cell line.
Symptoms:
-
Unexpected changes in cell morphology or growth characteristics.
-
Inconsistent experimental results.
-
STR profile does not match the reference profile for this compound.
Troubleshooting Workflow:
References
- 1. Micro- and Nanoplastics and the Immune System: Mechanistic Insights and Future Directions [mdpi.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. satijalab.org [satijalab.org]
- 6. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 7. Conway's Game of Life - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sci-Hub [sci-hub.box]
- 10. pnas.org [pnas.org]
- 11. Microplastics - Wikipedia [en.wikipedia.org]
- 12. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]
- 13. The Use of Short Tandem Repeat Profiling To Characterize Human Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
Optimizing MT-4 Cell Viability Post-Thaw: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the viability of MT-4 cells after thawing. Adherence to proper cryopreservation and thawing techniques is critical for ensuring the integrity and performance of these cells in downstream applications.
Troubleshooting Guide
This guide addresses common issues encountered during the thawing of this compound cells and provides actionable solutions to improve post-thaw viability.
| Problem | Potential Cause | Recommended Solution |
| Low Cell Viability (<70%) Immediately After Thawing | Improper Thawing Technique: Thawing was too slow, leading to the formation of damaging ice crystals. | Thaw the cryovial rapidly in a 37°C water bath until only a small amount of ice remains. This process should ideally take no longer than 60-90 seconds.[1][2][3] |
| Suboptimal Freezing Protocol: The initial freezing process was too rapid or did not use an appropriate cryoprotectant, causing intracellular ice formation. | Ensure a slow, controlled cooling rate of approximately -1°C per minute during cryopreservation.[4] Use a cryopreservation medium containing an appropriate cryoprotectant like dimethyl sulfoxide (DMSO). | |
| Poor Cell Health at Time of Freezing: Cells were not in the logarithmic growth phase or had low viability before cryopreservation. | Freeze cells when they are in the mid-logarithmic phase of growth and have a viability of >90%. | |
| Incorrect Storage: Vials were stored at temperatures warmer than -130°C or were subjected to temperature fluctuations. | Store cryovials in the vapor phase of liquid nitrogen for long-term storage to maintain a stable, ultra-low temperature. | |
| Cell Clumping After Thawing | High Cell Density in Cryovial: Freezing too many cells in a single vial can lead to aggregation upon thawing. | Freeze this compound cells at an optimal density. A general recommendation is 2 x 10^6 cells per cryovial.[4] |
| Presence of DNA from Dead Cells: DNA released from dead cells can cause clumping of viable cells. | If clumping is observed, consider treating the cell suspension with DNase I after thawing to break down extracellular DNA. | |
| No or Poor Cell Growth Post-Thaw | Osmotic Shock: Abrupt changes in solute concentration during the addition of culture medium can damage cells. | Add pre-warmed culture medium to the thawed cell suspension slowly and drop-wise to allow for gradual equilibration. |
| Toxicity of Cryoprotectant: Prolonged exposure to DMSO at room temperature is toxic to cells. | Immediately after thawing, dilute the cell suspension in pre-warmed culture medium and centrifuge to remove the cryoprotectant-containing supernatant.[1] | |
| Low Seeding Density: Seeding too few cells in the culture vessel can inhibit proliferation. | Ensure the seeding density is appropriate for the culture vessel size to promote cell-to-cell contact and growth. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended cryopreservation medium for this compound cells?
A1: A commonly used cryopreservation medium for this compound cells consists of 50% RPMI-1640, 40% Fetal Bovine Serum (FBS), and 10% Dimethyl Sulfoxide (DMSO).
Q2: What is the optimal procedure for thawing this compound cells?
A2: For optimal viability, rapidly thaw the cryovial in a 37°C water bath for approximately one minute, ensuring the cap remains above the water level to prevent contamination.[1] Once a small ice crystal remains, proceed with the subsequent steps in a sterile environment.
Q3: How can I minimize the toxic effects of DMSO on my this compound cells?
A3: To minimize DMSO toxicity, it is crucial to dilute the thawed cell suspension with pre-warmed complete culture medium immediately after thawing. Subsequently, centrifuge the cells to pellet them and remove the supernatant containing the cryoprotectant.[1]
Q4: My this compound cells look fine immediately after thawing, but the viability drops significantly after 24 hours. What could be the cause?
A4: This phenomenon, known as delayed-onset cell death, can be a result of apoptosis triggered by the stresses of cryopreservation and thawing.[5] Even if cells appear intact initially, they may be committed to a cell death pathway. Optimizing the entire cryopreservation and thawing process is key to mitigating this.
Q5: Can I refreeze this compound cells that have been previously thawed?
A5: It is generally not recommended to refreeze cells that have already been thawed and cultured. Each freeze-thaw cycle can significantly reduce cell viability and functionality.[4] It is best practice to freeze down a large batch of single-use aliquots from a healthy, low-passage culture.
Experimental Protocols
Detailed Methodology for Thawing Cryopreserved this compound Cells
This protocol outlines the step-by-step procedure for thawing this compound cells to achieve optimal viability and recovery.
Materials:
-
Cryovial of this compound cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS), pre-warmed to 37°C
-
37°C water bath
-
Sterile 15 mL conical centrifuge tube
-
70% ethanol
-
Sterile pipettes
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Culture flask
Procedure:
-
Preparation: Pre-warm the complete culture medium to 37°C. Label a sterile 15 mL conical tube.
-
Rapid Thawing: Retrieve the cryovial of this compound cells from liquid nitrogen storage. Immediately immerse the lower half of the vial in the 37°C water bath. Gently agitate the vial until only a small ice crystal remains. This should take approximately 60-90 seconds.[1][2][3]
-
Decontamination: Wipe the exterior of the cryovial with 70% ethanol before transferring it to a biological safety cabinet.
-
Dilution: Carefully open the cryovial and use a sterile pipette to slowly transfer the cell suspension to the prepared 15 mL conical tube. To minimize osmotic shock, add 1 mL of pre-warmed complete culture medium drop-wise to the cell suspension while gently swirling the tube.
-
Washing: Slowly add an additional 8-9 mL of pre-warmed complete culture medium to the 15 mL tube.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.
-
Resuspension: Carefully aspirate and discard the supernatant, being cautious not to disturb the cell pellet. Gently resuspend the cell pellet in a small volume (e.g., 1-2 mL) of fresh, pre-warmed complete culture medium.
-
Cell Counting and Viability Assessment: Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
Culturing: Transfer the resuspended cells to a new culture flask at the desired seeding density and add the appropriate volume of fresh, pre-warmed complete culture medium.
-
Incubation: Place the culture flask in a humidified incubator at 37°C with 5% CO₂.
Signaling Pathways and Experimental Workflows
Cryopreservation-Induced Apoptosis Signaling Pathway
The process of freezing and thawing can induce cellular stress, leading to the activation of apoptotic pathways and subsequent cell death. Understanding these pathways is crucial for developing strategies to improve post-thaw viability.
Caption: Cryopreservation stressors can trigger the intrinsic apoptosis pathway.
Recommended this compound Cell Thawing Workflow
This workflow diagram illustrates the key steps for successfully thawing cryopreserved this compound cells to maximize viability.
Caption: A streamlined workflow for thawing this compound cells.
Troubleshooting Logic for Low Post-Thaw Viability
This diagram provides a logical decision-making process to troubleshoot low viability after thawing this compound cells.
Caption: A decision tree for troubleshooting low this compound cell viability.
References
- 1. youtube.com [youtube.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Low cell viability due to the freezing or thawing of cancer cell lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
MT-4 Suspension Cell Culture Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully culturing MT-4 suspension cells.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is the origin and significance of the this compound cell line?
This compound cells are a human T-cell line established by co-cultivating cells from a patient with adult T-cell leukemia (ATL) with human cord blood lymphocytes.[1][2] These cells are transformed by the Human T-cell Leukemia Virus type 1 (HTLV-1) and constitutively express the HTLV-1 Tax protein.[2] This makes them a valuable tool for studying HTLV-1, as well as for HIV-1 research, as they are highly permissive to HIV-1 replication.[3][4]
Q2: What are the recommended culture conditions for this compound cells?
This compound cells are grown in suspension culture. The recommended medium is RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[1][5] They should be maintained in a humidified incubator at 37°C with 5% CO2.[1][5]
Q3: What is the typical doubling time for this compound cells?
The approximate doubling time for this compound cells is around 30 hours.[6]
Q4: What should I do upon receiving a new vial of cryopreserved this compound cells?
Upon receiving a cryopreserved vial, immediately transfer it to liquid nitrogen for long-term storage or to a -80°C freezer for short-term storage. When ready to culture, thaw the cells quickly in a 37°C water bath and transfer them to pre-warmed complete growth medium.
Q5: Is it necessary to use antibiotics in the culture medium?
Routine use of antibiotics is generally not recommended as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[7] Antibiotics should be used for short-term applications only to treat a confirmed contamination.
Troubleshooting Guides
This section addresses common problems encountered during the culture of this compound cells in a question-and-answer format.
Cell Growth and Viability Issues
Problem: Slow cell growth or low viability.
-
Possible Cause 1: Suboptimal Seeding Density.
-
Solution: this compound cells should be seeded at a density of 2-3 x 10^5 cells/mL.[5] A lower density can lead to a lag in growth, while a much higher density can lead to rapid nutrient depletion and accumulation of toxic byproducts.
-
-
Possible Cause 2: Poor Quality of Culture Medium or Supplements.
-
Solution: Ensure that the RPMI-1640 medium is fresh and properly supplemented with high-quality FBS and L-glutamine. Avoid repeated freeze-thaw cycles of FBS. Prepare complete medium under sterile conditions.
-
-
Possible Cause 3: Incorrect CO2 or Temperature Levels.
-
Solution: Regularly check and calibrate the incubator to maintain a stable environment of 37°C and 5% CO2.
-
-
Possible Cause 4: Mycoplasma Contamination.
-
Solution: Mycoplasma contamination is a common cause of slow cell growth and is not visible to the naked eye.[7] Regularly test your cultures for mycoplasma using a PCR-based detection kit. If positive, discard the culture or treat with a specific mycoplasma elimination kit.
-
Problem: Cell clumping.
-
Possible Cause 1: High Cell Density.
-
Solution: Do not allow the cell density to exceed the recommended saturation density of approximately 9 x 10^5 cells/mL.[5] Passage the cells before they reach this density.
-
-
Possible Cause 2: Presence of Dead Cells and Debris.
-
Solution: Dead cells can release DNA, which is sticky and causes clumping. To remove debris, centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes. Discard the supernatant containing the debris and resuspend the cell pellet in fresh medium.
-
-
Possible Cause 3: Mycoplasma Contamination.
-
Solution: Agglutination in suspension cultures can be a sign of chronic mycoplasma contamination.[7] Test for mycoplasma and treat or discard the culture if positive.
-
Problem: Low viability after thawing.
-
Possible Cause 1: Improper Freezing or Thawing Technique.
-
Solution: Freeze cells slowly using a controlled-rate freezer or a cryopreservation container. Thaw cells rapidly in a 37°C water bath until a small ice crystal remains.[8] Transfer the thawed cells immediately to pre-warmed medium.
-
-
Possible Cause 2: Suboptimal Cryopreservation Medium.
-
Solution: Use a cryopreservation medium containing a cryoprotectant like DMSO (dimethyl sulfoxide) at a final concentration of 5-10%.
-
-
Possible Cause 3: Poor Cell Health Before Freezing.
-
Solution: Only freeze cells that are in the logarithmic growth phase and have high viability (>90%).
-
Contamination Issues
Problem: Suspected bacterial or fungal contamination.
-
Signs of Contamination:
-
Solution:
-
Immediately isolate the contaminated flask to prevent cross-contamination.
-
Decontaminate the biosafety cabinet and incubator thoroughly.
-
For irreplaceable cultures, a short-term treatment with high-concentration antibiotics or antifungals can be attempted. However, it is generally recommended to discard the contaminated culture and start with a fresh, authenticated stock.[7]
-
Problem: Suspected mycoplasma contamination.
-
Signs of Contamination: Often, there are no obvious visual signs. Indicators can include reduced cell proliferation, decreased saturation density, and agglutination in suspension cultures.[7]
-
Solution:
-
Regularly test all cell cultures for mycoplasma using a reliable method like PCR.
-
If a culture tests positive, discard it and the media/reagents used for that culture.
-
Thoroughly decontaminate all work surfaces, incubators, and equipment.
-
If the culture is irreplaceable, use a commercial mycoplasma elimination kit, following the manufacturer's protocol.
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Growth Medium | RPMI-1640 + 10% FBS + 2mM L-glutamine | [1][5] |
| Seeding Density | 2 - 3 x 10^5 cells/mL | [5] |
| Saturation Density | ~9 x 10^5 cells/mL | [5] |
| Doubling Time | ~30 hours | [6] |
| Incubation Conditions | 37°C, 5% CO2, humidified atmosphere | [1][5] |
| Post-Thaw Viability (General Guideline) | >80% is generally considered acceptable, but can vary.[10][11] | [10][11] |
| Routine Culture Viability | Should be consistently >90% | - |
| Cryopreservation | 5-10% DMSO in complete growth medium | - |
Key Experimental Protocols
Protocol 1: Passaging this compound Suspension Cells
-
Aseptically remove a sample of the cell suspension and determine the cell density and viability using a hemocytometer and trypan blue exclusion, or an automated cell counter.
-
Calculate the volume of cell suspension needed to seed a new flask at the recommended density of 2-3 x 10^5 cells/mL.
-
Transfer the calculated volume of cell suspension to a new, sterile culture flask.
-
Add the appropriate volume of fresh, pre-warmed complete growth medium to reach the desired final culture volume.
-
Label the new flask with the cell line name, passage number, and date.
-
Return the flask to the incubator.
Protocol 2: Cryopreservation of this compound Cells
-
Harvest cells in the logarithmic growth phase with viability >90%.
-
Centrifuge the cell suspension at 100-200 x g for 5-10 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in cold, sterile cryopreservation medium (e.g., complete growth medium with 5-10% DMSO) to a final concentration of 5-10 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.
-
For long-term storage, transfer the vials to a liquid nitrogen vapor phase freezer.
Protocol 3: Mycoplasma Detection by PCR
This protocol provides a general workflow. It is recommended to use a commercial PCR-based mycoplasma detection kit and follow the manufacturer's instructions for best results.[5][12][13][14]
-
Sample Preparation: Collect 1 mL of the cell culture supernatant from a culture that is near confluency. Centrifuge at 200 x g for 5 minutes to pellet any cells and debris. Transfer the supernatant to a new tube.
-
DNA Extraction (if required by kit): Some kits require DNA extraction from the supernatant. Follow the kit's protocol for this step. Other kits allow for direct testing of the supernatant.
-
PCR Reaction Setup: In a sterile PCR tube, combine the PCR master mix, primers (provided in the kit), and your sample supernatant (or extracted DNA). Include a positive control (mycoplasma DNA) and a negative control (sterile water or mycoplasma-free medium).
-
PCR Amplification: Place the PCR tubes in a thermal cycler and run the PCR program as specified in the kit's protocol. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Result Analysis: Analyze the PCR products by agarose gel electrophoresis. A band of a specific size (indicated in the kit's manual) in the sample lane indicates a positive result for mycoplasma contamination. The positive control should show this band, and the negative control should not.
Signaling Pathways and Workflows
HTLV-1 Tax-Mediated Activation of NF-κB and PI3K/Akt Pathways in this compound Cells
The HTLV-1 Tax protein, constitutively expressed in this compound cells, plays a crucial role in T-cell transformation and proliferation. It achieves this primarily through the activation of two key signaling pathways: NF-κB and PI3K/Akt.
-
NF-κB Pathway: Tax interacts with components of the IκB kinase (IKK) complex, leading to its activation. Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB transcription factor (a dimer of p50 and p65/RelA), allowing it to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.[15][16]
-
PI3K/Akt Pathway: Tax can also activate the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression.
References
- 1. media.tghn.org [media.tghn.org]
- 2. newsroom.ucla.edu [newsroom.ucla.edu]
- 3. Post-thaw viability of cryopreserved peripheral blood stem cells (PBSC) does not guarantee functional activity: important implications for quality assurance of stem cell transplant programmes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Takara Bio—Home [takarabio.com]
- 5. alstembio.com [alstembio.com]
- 6. ibidi.com [ibidi.com]
- 7. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. portals.broadinstitute.org [portals.broadinstitute.org]
- 13. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. profiles.wustl.edu [profiles.wustl.edu]
Technical Support Center: MT-4 Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving clumping issues in MT-4 cell cultures.
Troubleshooting Guide: Cell Clumping
Cell clumping is a common issue in suspension cell cultures like this compound, which can impact cell health, nutrient availability, and experimental reproducibility. This guide provides a systematic approach to troubleshoot and mitigate clumping.
Problem: My this compound cells are forming clumps.
This can manifest as small aggregates to large, visible clumps in the culture flask.
| Potential Cause | Recommended Solution | Detailed Protocol |
| High Cell Density | Maintain optimal cell density during subculturing. | Protocol 1: Optimizing Cell Density |
| Presence of Free DNA | Treat the cell suspension with DNase I. | Protocol 2: DNase I Treatment |
| Improper Handling | Employ gentle handling techniques during cell manipulation. | Protocol 3: Gentle Cell Handling |
| Suboptimal Media Conditions | Ensure the use of appropriate media and supplements. | - |
| Cell Stress | Minimize environmental stressors. | - |
Experimental Protocols
Protocol 1: Optimizing Cell Density for this compound Cells
Maintaining an appropriate cell concentration is crucial to prevent clumping.
Methodology:
-
Cell Counting: Prior to subculturing, create a single-cell suspension and determine the viable cell density using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Seeding Density: Seed new cultures at a density between 2 x 10^5 and 4 x 10^5 viable cells/mL.[1] Some sources suggest a range of 2-5 x 10^5 cells/mL.
-
Subculturing: Passage the cells when the density reaches approximately 8-9 x 10^5 cells/mL, before they reach saturation density (around 9 x 10^5 cells/mL).[2] Do not allow the culture to become over-confluent.
-
Frequency: Subculture this compound cells every 2-3 days to maintain them in the logarithmic growth phase.
Protocol 2: DNase I Treatment to Reduce Clumping
Free-floating DNA released from dead or dying cells is a primary cause of cell aggregation. DNase I can be used to digest this extracellular DNA.
Methodology:
-
Prepare DNase I Stock Solution: Reconstitute lyophilized DNase I in sterile, double-distilled water to a stock concentration of 10 mg/mL. Aliquot and store at -20°C.
-
Working Solution: For routine use, a working concentration of 100 µg/mL of DNase I in the cell suspension is a common starting point.[3] Some protocols suggest a range of 0.01 to 1 mg/mL, with the optimal concentration determined empirically for each cell type.[4] Another recommendation for lymphocyte preparations is 0.1 mg/mL.[5]
-
Treatment:
-
Gently pellet the cell suspension.
-
Resuspend the cells in fresh, pre-warmed culture medium.
-
Add DNase I to the final desired concentration. It is crucial to also ensure the presence of divalent cations like Mg²⁺ (e.g., 5 mM) as they are required for maximal DNase I activity.[4]
-
Incubate at room temperature for 15-30 minutes.
-
Proceed with your experimental workflow.
-
Protocol 3: Gentle Cell Handling Techniques
Mechanical stress can damage cells, leading to the release of DNA and increased clumping.
Methodology:
-
Pipetting: When resuspending cell pellets or mixing cultures, pipette the cell suspension up and down gently. Avoid vigorous pipetting or vortexing.
-
Centrifugation: Centrifuge cells at low speeds (e.g., 150 x g for 5 minutes) to pellet them without causing excessive mechanical stress.
-
Resuspension: After centrifugation, resuspend the cell pellet in a small volume of media first to ensure a single-cell suspension before adding the final volume of media.
Data Presentation
Table 1: Recommended Seeding and Maintenance Densities for this compound Cells
| Parameter | Recommended Density (cells/mL) | Source(s) |
| Seeding Density | 2 x 10^5 - 4.0 x 10^5 | Ubigene[1] |
| 2 x 10^5 - 5 x 10^5 | ECACC | |
| Maintenance Density | 2 x 10^5 - 5 x 10^5 | ECACC |
| Saturation Density | ~9 x 10^5 | ECACC[2] |
Table 2: Common Anti-Clumping Agents and Recommended Concentrations
| Agent | Recommended Starting Concentration | Notes |
| DNase I | 100 µg/mL (0.1 mg/mL) | Requires divalent cations (e.g., Mg²⁺) for activity.[3][4][5] |
| EDTA | 2 mM | Can be used in washing buffers to chelate cations that mediate some cell-cell adhesion. |
| Pluronic F-68 | 1% (v/v) | A non-ionic surfactant that can reduce cell aggregation. |
Signaling Pathways and Experimental Workflows
LFA-1/ICAM-1 Mediated Homotypic Aggregation in T-Cells
Clumping in lymphocyte cell lines like this compound can be mediated by specific cell adhesion molecules. A key interaction is between Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin on the surface of one T-cell, and Intercellular Adhesion Molecule-1 (ICAM-1) or ICAM-3 on an adjacent T-cell. This interaction triggers an "outside-in" signaling cascade that promotes cell clustering.
Caption: LFA-1/ICAM-1 signaling pathway leading to T-cell aggregation.
Experimental Workflow for Troubleshooting this compound Cell Clumping
This workflow provides a logical sequence of steps to diagnose and resolve clumping in your this compound cell cultures.
Caption: A step-by-step workflow for troubleshooting this compound cell clumping.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for this compound cell clumping?
A1: The most frequent cause of clumping in suspension cell cultures is the presence of extracellular DNA released from dead or dying cells. This DNA is sticky and acts as a scaffold for cells to aggregate. High cell density is another major contributing factor.
Q2: Will DNase I treatment affect the viability of my this compound cells?
A2: DNase I is generally considered non-toxic to cells at recommended concentrations (up to 1 mg/mL) and is widely used to prevent clumping without adversely affecting cell viability.[4]
Q3: Can I use EDTA to prevent clumping in my this compound cultures?
A3: EDTA can help reduce clumping that is mediated by divalent cations. It is often included in cell washing buffers (like Ca²⁺/Mg²⁺-free PBS) to prevent aggregation during centrifugation and resuspension steps. However, for ongoing prevention in culture, addressing the root causes like high cell density and free DNA is more effective.
Q4: How can I break up existing clumps in my this compound culture?
A4: For minor clumping, gentle trituration (pipetting the suspension up and down) can be effective. For more significant clumps, you can pellet the cells, resuspend them in a small volume of media containing DNase I, and incubate for 15-30 minutes at room temperature before adding fresh media to the final volume.
Q5: Does the type of serum used affect cell clumping?
A5: While less common for this compound cells, lot-to-lot variability in serum can sometimes influence cell behavior. If you observe a sudden increase in clumping after starting a new bottle of serum, it may be a contributing factor.
Q6: My cells still clump even after following these recommendations. What should I do?
A6: If clumping persists, consider the following:
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Mycoplasma Contamination: A mycoplasma test is recommended as this can affect cell behavior.
-
Media pH: Ensure the pH of your culture medium is within the optimal range. A drop in pH (yellowing of the media) can indicate a high metabolic rate and the need for a media change or subculturing.
-
Incubator Conditions: Verify that your incubator's CO₂ and temperature levels are correct.
If the issue remains unresolved, it is advisable to start a fresh culture from a new vial of cryopreserved cells.
References
Technical Support Center: Optimizing Transfection Efficiency in MT-4 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve transfection efficiency in MT-4 cells. The following sections offer detailed protocols, optimization strategies, and solutions to common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for transfecting this compound cells?
A1: The most common methods for introducing nucleic acids into this compound cells, a suspension T-cell line, are electroporation and lipid-based transfection. Electroporation uses an electrical pulse to create temporary pores in the cell membrane, allowing for the entry of DNA, RNA, or other molecules.[1][2] Lipid-based methods involve encapsulating the nucleic acid in cationic lipids, which then fuse with the cell membrane to deliver their cargo. Several commercial reagents are available for this purpose.
Q2: What is a typical transfection efficiency I can expect in this compound cells?
A2: Transfection efficiency in this compound cells can vary widely depending on the method used, the health of the cells, the nature of the transfected plasmid, and the optimization of the protocol. For hard-to-transfect cells like T-cell lines, efficiencies can range from low to moderate. With optimization, electroporation, particularly nucleofection technology, can achieve higher efficiencies, sometimes exceeding 50%. Lipid-based methods may yield lower but still usable efficiencies. It is crucial to perform optimization experiments to determine the best conditions for your specific plasmid and experimental setup.
Q3: How does the quality of plasmid DNA affect transfection efficiency?
A3: The quality of your plasmid DNA is a critical factor for successful transfection.[3] High-quality, endotoxin-free plasmid DNA with an A260/A280 ratio of at least 1.8 is recommended.[1][3] Contaminants can lead to low efficiency and increased cell toxicity. It is also advisable to use supercoiled plasmid DNA for transient transfections as it is generally more efficient.[4]
Q4: Can I perform a stable transfection in this compound cells?
A4: Yes, stable transfection in this compound cells is possible. This involves the integration of the transfected DNA into the host cell's genome.[4] Following transfection, a selection agent (e.g., G418, hygromycin) is added to the culture medium to select for cells that have successfully integrated the plasmid containing the corresponding resistance gene. It is often recommended to linearize the plasmid DNA before transfection for stable integration, as this can improve the chances of successful integration.
Troubleshooting Guides
Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health and Density | Use healthy, actively dividing this compound cells with viability greater than 90%. Ensure cells are at a low passage number (<20).[3] Optimize cell density at the time of transfection; for suspension cells, this is a critical parameter to test. |
| Incorrect Reagent-to-DNA Ratio | Titrate the ratio of transfection reagent to DNA. Start with the manufacturer's recommended ratio and test a range of higher and lower ratios to find the optimal balance between efficiency and toxicity.[5] |
| Poor Quality or Incorrect Amount of DNA | Use high-purity, endotoxin-free DNA with an A260/A280 ratio of ≥1.8.[1][3] Optimize the concentration of DNA used for transfection; too much or too little can negatively impact efficiency.[6] |
| Suboptimal Electroporation Parameters | Optimize electroporation settings, including voltage, pulse duration, and the number of pulses.[2] These parameters are cell-type specific and require empirical determination for this compound cells. Start with parameters recommended for other T-cell lines and perform a systematic optimization. |
| Presence of Serum or Antibiotics (for some lipid reagents) | Some lipid-based transfection reagents are inhibited by serum and antibiotics. In such cases, form the lipid-DNA complexes in serum-free and antibiotic-free medium.[3] However, many modern reagents are compatible with serum, so check the manufacturer's protocol. |
High Cell Death/Toxicity
| Possible Cause | Recommended Solution |
| Excessive Amount of Transfection Reagent | Reduce the amount of transfection reagent used. High concentrations of cationic lipids can be toxic to cells. Perform a dose-response curve to find the concentration that maximizes efficiency while minimizing toxicity. |
| High DNA Concentration | Too much plasmid DNA can induce cytotoxicity. Try reducing the amount of DNA used in the transfection. |
| Harsh Electroporation Conditions | High voltage or excessively long pulse durations during electroporation can lead to significant cell death.[2] Reduce the voltage or shorten the pulse length to improve cell viability. |
| Poor Cell Health Prior to Transfection | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells are more susceptible to the toxic effects of transfection.[3] |
| Contaminants in DNA Preparation | Endotoxins and other contaminants in the plasmid DNA preparation can cause cell death. Use an endotoxin-free plasmid purification kit.[3] |
Experimental Protocols
Protocol 1: Lipid-Based Transfection of this compound Cells (General Protocol)
This protocol provides a general framework for lipid-based transfection of this compound cells. It is essential to optimize the reagent-to-DNA ratio and cell number for your specific experiment.
Materials:
-
This compound cells in logarithmic growth phase
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA (1 µg/µL in sterile, endotoxin-free water or TE buffer)
-
Cationic lipid-based transfection reagent
-
24-well tissue culture plate
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed this compound cells at a density that will bring them to your target concentration on the day of transfection (e.g., 2.5 - 5.0 x 10^5 cells/mL).
-
Complex Formation:
-
For each well to be transfected, prepare two sterile microcentrifuge tubes.
-
In tube A, dilute the plasmid DNA in serum-free medium.
-
In tube B, dilute the transfection reagent in serum-free medium.
-
Add the diluted DNA (from tube A) to the diluted reagent (from tube B) and mix gently by pipetting. Do not vortex.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of lipid-DNA complexes.[7]
-
-
Transfection:
-
Add the lipid-DNA complexes drop-wise to the well containing the this compound cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis:
-
After the incubation period, harvest the cells and analyze for gene expression (e.g., via fluorescence microscopy for GFP, western blot, or qPCR).
-
Optimization Table for Lipid-Based Transfection (Example Starting Points)
| Parameter | Range to Test |
| Transfection Reagent (µL) : DNA (µg) Ratio | 1:1, 2:1, 3:1, 4:1 |
| DNA per well (24-well plate) | 0.5 µg, 1.0 µg, 1.5 µg |
| Cell Density (cells/mL) | 2 x 10^5, 5 x 10^5, 1 x 10^6 |
Protocol 2: Electroporation of this compound Cells (General Protocol using Nucleofection)
This protocol is adapted from general T-cell nucleofection protocols and should be optimized for this compound cells.
Materials:
-
This compound cells in logarithmic growth phase
-
Complete growth medium
-
Amaxa™ Human T Cell Nucleofector™ Kit or similar
-
Plasmid DNA (1-5 µg)
-
Certified electroporation cuvettes
-
Electroporation system (e.g., Amaxa™ 4D-Nucleofector™)
Procedure:
-
Cell Preparation:
-
Harvest the required number of cells (e.g., 2 x 10^6 cells per reaction).
-
Centrifuge the cells at 100 x g for 10 minutes at room temperature.
-
Carefully aspirate the supernatant completely.
-
-
Nucleofection:
-
Resuspend the cell pellet in 100 µL of room-temperature Nucleofector™ Solution.
-
Add 2-5 µg of your plasmid DNA to the cell suspension and mix gently.
-
Transfer the cell/DNA suspension to a certified electroporation cuvette, ensuring there are no air bubbles.
-
Place the cuvette into the electroporator and apply the appropriate Nucleofector™ program. (Note: A program optimization experiment is highly recommended, starting with programs known to work for other human T-cell lines like Jurkat).
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add 500 µL of pre-warmed complete growth medium to the cuvette.
-
Gently transfer the cell suspension into a well of a culture plate containing pre-warmed complete growth medium.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before analyzing for gene expression.
-
Optimization Table for Electroporation (Example Starting Points for Square Wave Pulse)
| Parameter | Range to Test |
| Voltage | 200 - 300 V |
| Pulse Width | 10 - 30 ms |
| Number of Pulses | 1 - 2 |
| DNA Concentration | 2 µg, 5 µg, 10 µg |
Visual Guides
Caption: General workflow for transfection of this compound cells.
Caption: Troubleshooting decision tree for low transfection efficiency.
References
- 1. Electroporation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lonzabio.jp [lonzabio.jp]
- 3. polyplus-sartorius.com [polyplus-sartorius.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - NO [thermofisher.com]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. General guidelines for successful transfection [qiagen.com]
- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Technical Support Center: Managing MT-4 Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage cell death in MT-4 cultures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal growth conditions for this compound cells?
A1: this compound cells, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, are grown in suspension.[1][2] Optimal growth is typically achieved in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin. The cells should be incubated at 37°C in a humidified atmosphere with 5% CO2.[3][4]
Q2: What is the recommended seeding density and passaging schedule for this compound cells?
A2: The recommended seeding density for routine passaging is between 2 x 10^5 and 4.0 x 10^5 cells/mL.[4][5] Cells should be passaged when the density reaches approximately 1-2 x 10^6 cells/mL to maintain them in the exponential growth phase. The frequency of passaging depends on the growth rate but is typically every 2-3 days.[3]
Q3: My this compound culture suddenly turned yellow and cloudy overnight. What is the likely cause?
A3: A rapid change in media color to yellow (indicating a drop in pH) and turbidity are classic signs of bacterial contamination.[6][7] You may also observe small, dark, motile particles between the cells under a microscope.
Q4: I see filamentous structures in my this compound culture. What could this be?
A4: The presence of filamentous structures is a strong indicator of fungal (mold) contamination.[7][8] Yeast contamination may appear as individual oval or budding particles.[8]
Q5: My this compound cells are growing slowly and appear unhealthy, but the media is not cloudy. What could be the issue?
A5: Slow growth and poor morphology without obvious signs of bacterial or fungal contamination could indicate mycoplasma contamination.[6][9] Mycoplasma is not visible by standard light microscopy and requires specific detection methods like PCR or fluorescence staining.[7][10] Other potential causes include over-passaging, poor quality reagents, or suboptimal culture conditions.[9][11]
Troubleshooting Guides
Issue 1: High Levels of Spontaneous Cell Death/Apoptosis
Symptoms:
-
Low cell viability as determined by trypan blue exclusion or a viability assay (e.g., MTT).
-
High percentage of apoptotic cells observed through methods like Annexin V staining.
-
Increased cell debris in the culture.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Nutrient Depletion | Ensure timely passaging to prevent cells from exhausting nutrients in the media. For high-density cultures, consider a complete media change. Serum deprivation is a known inducer of apoptosis.[12][13][14][15] |
| Over-Passaging | Do not continuously culture cells for an excessive number of passages, as this can lead to genetic drift and reduced viability.[9] Always return to a low-passage stock of cells periodically. |
| Suboptimal Reagents | Use high-quality, pre-tested lots of media, FBS, and other supplements. Store reagents according to the manufacturer's instructions to prevent degradation.[11][16] Light exposure can damage media.[17] |
| Stress from Handling | Minimize stress during passaging. Ensure all solutions are warmed to 37°C before adding to cells.[9][17] Centrifuge at the lowest effective speed (e.g., 1100 rpm for 4 minutes) to pellet the cells without causing damage.[4][5] |
Issue 2: Acute Cell Death Following Thawing
Symptoms:
-
Very low viability immediately after thawing cryopreserved cells.
-
Large amounts of debris and few intact cells.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Improper Freezing Technique | Freeze cells slowly (1°C per minute) using a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) at -80°C before transferring to liquid nitrogen.[17] Use a cryoprotectant like DMSO in the freezing medium. |
| Improper Thawing Technique | Thaw cells rapidly in a 37°C water bath (approximately 1-2 minutes).[18][19] Do not leave the vial in the water bath after the ice has melted. To avoid osmotic shock, add the thawed cells dropwise to pre-warmed media.[18][19] |
| High DMSO Concentration | Dilute the thawed cells in a sufficient volume of fresh media (e.g., 1 mL of cell suspension into at least 9 mL of media) and centrifuge to remove the DMSO-containing freezing medium before resuspending in fresh culture medium. |
Issue 3: Inconsistent Results in Antiviral or Cytotoxicity Assays
Symptoms:
-
High variability between replicate wells.
-
High background cell death in control wells.
-
Poor dynamic range in the assay.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding plates. Count cells accurately using a hemocytometer or automated cell counter. Pipette gently to avoid shearing cells.[9] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations that can cause "edge effects," avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
| Assay Timing | Optimize the incubation time for your specific drug or virus. For HIV assays in this compound cells, endpoints are often measured around 4 days post-infection.[1] |
| Cell Health | Only use healthy, exponentially growing cells for assays. Cells with high background apoptosis will lead to unreliable results. |
Experimental Protocols
Protocol 1: Passaging Suspension this compound Cells
-
Aseptically transfer the cell suspension from the culture flask to a sterile conical centrifuge tube.
-
Centrifuge the cells at 1100 rpm (~200 x g) for 4 minutes to pellet the cells.[4][5]
-
Aspirate the supernatant carefully without disturbing the cell pellet.
-
Resuspend the cell pellet in a small volume (e.g., 1-2 mL) of fresh, pre-warmed complete growth medium.
-
Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.
-
Calculate the volume of cell suspension needed to seed a new flask at a density of 2-4 x 10^5 cells/mL.
-
Add the calculated volume of cell suspension to a new flask containing the appropriate amount of fresh, pre-warmed medium.
-
Incubate at 37°C and 5% CO2.
Protocol 2: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[20][21]
-
Seed this compound cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of culture medium.[22] Include wells with media only for background control.
-
Add your test compound (e.g., antiviral drug) at various concentrations and incubate for the desired period (e.g., 24-96 hours).
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[20]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[20]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.[20]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[20]
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Seeding Density | 2 x 10^5 - 4.0 x 10^5 cells/mL | [4][5] |
| Passaging Density | 1 x 10^6 - 2 x 10^6 cells/mL | Internal Guideline |
| Centrifugation | 1100 rpm (~200 x g) for 4 mins | [4][5] |
| Cryopreservation Density | 5 x 10^6 - 1 x 10^7 cells/mL | [5] |
| MTT Assay Seeding | 3,000 - 5,000 cells/well (96-well plate) | [22] |
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Logical workflow for troubleshooting high cell death in this compound cultures.
Caption: Simplified overview of major apoptosis signaling pathways.
References
- 1. Sensitive and rapid assay on this compound cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellosaurus cell line this compound (CVCL_2632) [cellosaurus.org]
- 3. media.tghn.org [media.tghn.org]
- 4. ubigene.us [ubigene.us]
- 5. ubigene.us [ubigene.us]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. dendrotek.ca [dendrotek.ca]
- 10. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 11. Řešení problémů s buněčnými kulturami [sigmaaldrich.com]
- 12. biomolther.org [biomolther.org]
- 13. researchgate.net [researchgate.net]
- 14. Elucidation of apoptosis induced by serum deprivation in cultured conjunctival epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 17. google.com [google.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. broadpharm.com [broadpharm.com]
- 22. youtube.com [youtube.com]
- 23. protocols.io [protocols.io]
MT-4 Cell Line Authentication and STR Profiling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with the MT-4 cell line, focusing on authentication and Short Tandem Repeat (STR) profiling.
Frequently Asked Questions (FAQs)
Q1: What is the this compound cell line and why is it used in research?
The this compound cell line is a human T-cell lymphoblastoid cell line. It was established by co-cultivating peripheral leukocytes from a 50-year-old Japanese male with Adult T-cell Leukemia (ATL) with male umbilical cord lymphocytes.[1][2] A key characteristic of this compound cells is that they carry the Human T-cell Lymphotropic Virus type 1 (HTLV-1) and are highly susceptible to infection with Human Immunodeficiency Virus (HIV), making them a valuable model for HIV research.[1][3]
Q2: Why is authentication of the this compound cell line crucial?
Q3: What is STR profiling and how does it work for cell line authentication?
Short Tandem Repeat (STR) profiling is the gold standard method for authenticating human cell lines.[10] STRs are short, repetitive DNA sequences that vary in length between individuals. By amplifying and analyzing a specific set of STR markers (loci), a unique DNA "fingerprint" for a cell line can be generated.[11][12] This profile is then compared to a reference STR profile from a reputable source to confirm the cell line's identity.[11]
Troubleshooting Guide
Problem 1: My this compound cells have a different morphology or growth rate than expected.
-
Possible Cause 1: Cross-contamination. Your this compound culture may have been contaminated with another, faster-growing cell line.
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Troubleshooting Step: Immediately quarantine the suspicious culture. Perform an STR profiling analysis to determine its identity. Compare the resulting STR profile with the reference profile for this compound.
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Possible Cause 2: Misidentified Cell Line. The vial of cells you received may have been mislabeled.
-
Troubleshooting Step: Authenticate the cell line using STR profiling. If it does not match the this compound profile, contact the source from which you obtained the cells.
-
Possible Cause 3: Culture Conditions. Variations in media, serum, or incubator conditions can affect cell growth and appearance.
-
Troubleshooting Step: Review and confirm that your culture conditions match the recommended specifications for the this compound cell line (RPMI 1640 + 10% FBS, 37°C, 5% CO2).[2]
Problem 2: I have my STR profiling results, but I'm unsure how to interpret them.
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Interpretation Step 1: Obtain a Reference Profile. Download the reference STR profile for the this compound cell line from a public database like the ATCC or JCRB Cell Bank.[13]
-
Interpretation Step 2: Compare Alleles. For each STR locus, compare the alleles (the number of repeats) in your data to the reference profile. A match of ≥80% is generally required to confirm the identity of a human cell line.
-
Interpretation Step 3: Check for Contamination. The presence of more than two alleles at multiple STR loci can indicate cross-contamination with another cell line.[14]
-
Tool for Interpretation: Many cell banks and STR testing services provide online tools to compare your STR profile against their databases.[14]
Problem 3: My STR profile shows some differences from the reference profile.
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Possible Cause: Genetic Drift. Cell lines can undergo genetic changes over time and with increasing passage numbers.[14] This can result in minor variations in the STR profile.
-
Action: If the percentage match is still high (typically >80%) and the profile is consistent with the parental line, it may be considered a sub-clone. However, it's important to document these changes.
-
Possible Cause: Different Reference Profile. Ensure you are comparing your results to the correct and most up-to-date reference STR profile for the this compound cell line.
This compound STR Profile Data
The following table summarizes the STR profile for the this compound cell line based on data from the JCRB Cell Bank and other sources. Note that minor variations may exist between different sources and lots.
| STR Locus | JCRB0135[7] | JCRB1216[7] | PubMed=31554688[7] | PubMed=32938764[7] |
| Amelogenin | X,Y | X,Y | X,Y | X,Y |
| CSF1PO | 11,12 | 11,12 | 11,12 | 11,12 |
| D3S1358 | 17 | 17 | 17 | 17 |
| D5S818 | 10,11 | 10,11 | 10,11 | 10,11 |
| D7S820 | 8,10 | 8,9.3,10 | 8,10 | 8,10 |
| D8S1179 | 10,15 | 10,15 | 10,15 | 10,15 |
| D13S317 | 12 | 12 | 12 | 12 |
| D16S539 | 9,12 | 9,12 | 9,12 | 9,12 |
| D18S51 | 13 | 13 | 13 | 13 |
| D21S11 | 28,30.3 | 28,30.3 | 28,30.3 | 28,30.3 |
| FGA | 23 | 23 | 23 | 23 |
| Penta D | 10,13 | 10,13 | 10,13 | 10,13 |
| Penta E | 5,15 | 5,15 | 5,15 | 5,15 |
| TH01 | 7 | 7 | 7 | 7 |
| TPOX | 11 | 11 | 11 | 11 |
| vWA | 17,18 | 17,18 | 17,18 | 17,18 |
Experimental Protocols
Detailed Methodology for STR Profiling
-
DNA Extraction:
-
Harvest approximately 1-2 million this compound cells.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Extract genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer or fluorometer. A DNA concentration of 1-2 ng/µL is typically sufficient.[4]
-
-
PCR Amplification of STR Loci:
-
Use a commercially available STR profiling kit that amplifies the standard set of STR loci (e.g., those included in the table above).
-
Prepare the PCR reaction mixture according to the kit's protocol, including the extracted genomic DNA, PCR master mix, and primer set.
-
Perform PCR amplification using a thermal cycler with the cycling conditions specified in the kit's manual.
-
-
Fragment Analysis by Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument (e.g., an ABI 3730xl Genetic Analyzer).[15]
-
The instrument's software detects the fluorescent fragments and determines their size relative to an internal size standard.
-
-
Data Analysis and Profile Generation:
-
Specialized software is used to analyze the raw data from the capillary electrophoresis run.
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The software identifies the alleles present at each STR locus based on the size of the amplified fragments.
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The resulting STR profile is then compared to a reference database for authentication.[11]
-
Visualizations
Caption: Workflow for this compound cell line authentication using STR profiling.
Caption: Troubleshooting logic for unexpected this compound cell behavior.
References
- 1. This compound. Culture Collections [culturecollections.org.uk]
- 2. accegen.com [accegen.com]
- 3. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 6. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellosaurus cell line this compound (CVCL_2632) [cellosaurus.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Cell culture - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. iclac.org [iclac.org]
- 14. summitpharma.co.jp [summitpharma.co.jp]
- 15. ubigene.us [ubigene.us]
issues with lot-to-lot variability in MT-4 cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues researchers, scientists, and drug development professionals may encounter with lot-to-lot variability in MT-4 cells.
Frequently Asked Questions (FAQs)
Q1: What are this compound cells and why are they used in research?
This compound cells are a human T-cell line derived from a patient with adult T-cell leukemia. They are characterized by the expression of Human T-cell Leukemia Virus type 1 (HTLV-1) proteins, including the Tax protein. This compound cells are widely used in HIV research because they are highly susceptible to HIV-1 infection and support robust viral replication.[1][2] This makes them a valuable tool for studying the HIV life cycle, screening antiviral compounds, and assessing viral fitness.[1]
Q2: What is lot-to-lot variability and why is it a concern with this compound cells?
Lot-to-lot variability refers to the differences observed between different batches or "lots" of cells, even though they are supposed to be the same cell line. This variability can manifest in several ways, including:
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Growth characteristics: Differences in doubling time and maximum cell density.
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Phenotypic expression: Variations in the expression levels of cell surface markers like CD4.
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Functional responses: Discrepancies in susceptibility to viral infection or response to drug treatment.
Q3: What are the primary causes of lot-to-lot variability in this compound cells?
Several factors can contribute to lot-to-lot variability in this compound cells:
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Genetic Drift: Continuous passaging can lead to the selection of subpopulations with different genetic characteristics, altering the overall properties of the cell line over time.
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Mycoplasma Contamination: Infection with mycoplasma can significantly alter cell metabolism, growth, and response to stimuli.
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Cross-Contamination: Contamination with other cell lines can lead to a mixed population with unpredictable characteristics.
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Cryopreservation and Thawing Procedures: Improper freezing, storage, or thawing techniques can affect cell viability and recovery, potentially selecting for a hardier but altered subpopulation.
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Culture Conditions: Variations in media composition, serum quality, incubator conditions (CO2, temperature, humidity), and passaging procedures can all contribute to differences between cell lots.
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Passage Number: Cells at a high passage number may exhibit altered characteristics compared to low-passage cells. It is crucial to keep track of the passage number to ensure consistency.[5]
Troubleshooting Guide
Issue 1: My new lot of this compound cells grows slower/faster than the previous lot.
Possible Cause:
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Inherent variability in the cell lot.
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Suboptimal culture conditions.
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Incorrect cell counting or seeding density.
Troubleshooting Steps:
-
Verify Culture Conditions: Ensure that you are using the recommended medium (RPMI 1640 + 10% FBS + 2mM Glutamine), incubator settings (37°C, 5% CO2), and seeding density.[2][6]
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Perform a Growth Curve Analysis: Determine the doubling time of the new lot and compare it to the previous lot and the expected range. (See "Experimental Protocols" section for a detailed method).
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Check for Contamination: Test the cells for mycoplasma contamination.
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Assess Cell Viability: Use a trypan blue exclusion assay to determine the percentage of viable cells upon thawing and during routine culture. Low viability can indicate issues with the cryopreservation or thawing process.
Issue 2: I am seeing inconsistent results in my HIV-1 infection assays with a new lot of this compound cells.
Possible Cause:
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Variability in CD4 receptor expression.
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Altered expression of other host factors required for HIV-1 replication.
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Misidentification of the cell line.
Troubleshooting Steps:
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Assess CD4 Expression: Use flow cytometry to quantify the percentage of CD4-positive cells and the mean fluorescence intensity (MFI) of CD4 expression. Compare these values to a previously qualified lot. (See "Experimental Protocols" section for a detailed method).
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Perform a Control Infection: Infect the new lot and a previously qualified lot with a reference strain of HIV-1 in parallel. Measure viral replication over time (e.g., by p24 ELISA) to compare their susceptibility.
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Authenticate the Cell Line: If significant discrepancies are observed, consider performing Short Tandem Repeat (STR) profiling to confirm the identity of the cell line.[3]
Issue 3: The morphology of my this compound cells looks different from previous lots.
Possible Cause:
-
Cell line misidentification.
-
Genetic drift.
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Stress due to suboptimal culture conditions.
Troubleshooting Steps:
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Observe Cellular Morphology: Authentic this compound cells are lymphoblast-like and grow in suspension, often forming clusters or clumps due to the expression of cell adhesion molecules induced by the HTLV-1 Tax protein.[1][3] Single-cell growth with a lack of clustering can be an indication of a problem.[3]
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Verify HTLV-1 Tax Expression: The expression of the HTLV-1 Tax protein is a key characteristic of this compound cells. Western blotting can be used to confirm its presence. A lack of Tax expression is a strong indicator of misidentification.[1][3]
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Review Culture Practices: Ensure that the cells are not being subjected to stress from factors like over- or under-confluency, nutrient depletion, or improper pH.
Lot Qualification and Data Presentation
To mitigate the impact of lot-to-lot variability, it is essential to establish a standardized procedure for qualifying new lots of this compound cells before their use in critical experiments.
Recommended Lot Acceptance Criteria:
The following table provides recommended acceptance criteria for key parameters. It is important to note that these are suggested starting points, and each laboratory should establish its own internal ranges based on its specific experimental needs and historical data.
| Parameter | Assay | Recommended Acceptance Range |
| Identity | STR Profiling | ≥ 80% match to a reference profile (e.g., from ATCC or a previously qualified lot) |
| Purity | Mycoplasma Testing | Negative |
| Viability | Trypan Blue Exclusion | ≥ 90% viability post-thaw |
| Growth | Doubling Time | 25 - 35 hours |
| Phenotype | CD4 Expression (% Positive) | > 85% |
| CD4 Expression (MFI) | Within ± 20% of the laboratory's established reference MFI | |
| Function | HIV-1 Susceptibility (p24 ng/mL at peak) | Within ± 3-fold of a previously qualified lot |
Experimental Protocols
1. Determination of Cell Doubling Time
Methodology:
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Seed this compound cells in a T-25 flask at a density of 2 x 10^5 cells/mL in a total volume of 10 mL.
-
At 24, 48, 72, and 96 hours post-seeding, collect a small aliquot of the cell suspension.
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Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plot the viable cell count versus time on a logarithmic scale.
-
Calculate the doubling time (Td) using the formula: Td = (t2 - t1) * log(2) / (log(N2) - log(N1)) Where:
2. Flow Cytometry for CD4 Expression
Methodology:
-
Harvest approximately 1 x 10^6 this compound cells per sample.
-
Wash the cells once with FACS buffer (PBS + 2% FBS).
-
Resuspend the cells in 100 µL of FACS buffer.
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Add a fluorescently conjugated anti-human CD4 antibody at the manufacturer's recommended concentration.
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Incubate for 20-30 minutes at 4°C in the dark.[11]
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Wash the cells twice with FACS buffer.
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Resuspend the cells in 300-500 µL of FACS buffer.
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Acquire the samples on a flow cytometer.
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Analyze the data to determine the percentage of CD4-positive cells and the Mean Fluorescence Intensity (MFI). Include an isotype control to set the gate for positive staining.[3][11][12]
3. HIV-1 Infection Assay
Methodology:
-
Seed 1 x 10^5 this compound cells per well in a 24-well plate in 500 µL of culture medium.
-
Infect the cells with a known amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
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Collect 100 µL of the culture supernatant at days 3, 5, and 7 post-infection.
-
Store the supernatant at -80°C until analysis.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[5][13]
-
Plot the p24 concentration (ng/mL) over time to generate a viral replication curve.
Signaling Pathways and Workflows
HTLV-1 Tax and NF-κB Signaling in this compound Cells
This compound cells are transformed by HTLV-1, and the viral Tax protein is constitutively expressed. Tax plays a crucial role in T-cell activation and proliferation, in part through the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The canonical NF-κB pathway is a key regulator of immune responses, cell survival, and proliferation. In T-cells, this pathway is typically activated by T-cell receptor (TCR) engagement and co-stimulation. The HTLV-1 Tax protein can bypass the need for TCR stimulation and directly activate the IKK (IκB kinase) complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB heterodimer (typically p50/RelA), allowing it to translocate to the nucleus and activate the transcription of genes involved in T-cell activation and survival. This constitutive activation of the NF-κB pathway contributes to the immortalized phenotype of this compound cells and their ability to support high levels of HIV-1 replication.
Caption: HTLV-1 Tax activation of the canonical NF-κB pathway in this compound cells.
Workflow for New Lot Qualification of this compound Cells
The following diagram illustrates a recommended workflow for the qualification of a new lot of this compound cells to ensure consistency and reliability in experimental results.
Caption: Recommended workflow for qualifying a new lot of this compound cells.
References
- 1. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. Culture Collections [culturecollections.org.uk]
- 3. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD4+ T Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. This compound cell line | Ubigene [ubigene.us]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. researchgate.net [researchgate.net]
- 13. content.abcam.com [content.abcam.com]
Validation & Comparative
Performance Comparison of T-Cell Lines in HIV-1 Studies
A Comparative Guide to MT-4 and Other T-Cell Lines for HIV Research
For researchers and scientists at the forefront of HIV studies and drug development, the choice of a cellular model is a critical decision that profoundly influences experimental outcomes. The this compound cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, has emerged as a valuable tool in HIV research due to its high susceptibility to HIV-1 infection and its rapid and robust viral replication. This guide provides an objective comparison of the this compound cell line with other commonly used T-cell lines—Jurkat, CEM, and H9—supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The selection of an appropriate T-cell line for HIV research is contingent on the specific experimental goals. This compound cells are particularly advantageous for studies requiring high levels of virus production and clear cytopathic effects, such as antiviral screening and neutralization assays. In contrast, cell lines like Jurkat and CEM are often employed for studies on T-cell signaling and latency, though they typically exhibit slower HIV-1 replication kinetics.
Table 1: Comparative Characteristics of T-Cell Lines for HIV-1 Studies
| Characteristic | This compound | Jurkat | CEM | H9 |
| Origin | HTLV-1 transformed human cord blood lymphocytes | Human acute T-cell leukemia | Human acute lymphoblastic leukemia | Human T-cell lymphoma |
| HIV-1 Susceptibility | Very High | Moderate to High | Moderate | High |
| Replication Kinetics | Rapid | Slower than this compound | Slower than this compound | Moderate to Rapid |
| Syncytium Formation | Extensive and Rapid | Variable, generally slower | Variable, generally slower | Pronounced |
| Primary Use in HIV Research | Antiviral screening, neutralization assays, virus production | T-cell signaling, latency studies, viral entry | Antiviral screening, viral replication studies | Virus isolation and production, long-term cultures |
| Key Advantages | High sensitivity to cytopathic effects, rapid results | Well-characterized signaling pathways | Several subclones with varying properties available | Good for long-term persistent infections |
| Key Disadvantages | HTLV-1 co-infection can be a confounding factor | Some clones have mutations affecting T-cell signaling | Can be resistant to syncytium formation | Can be difficult to transfect |
Table 2: Quantitative Comparison of HIV-1 Replication in T-Cell Lines
| Parameter | This compound | Jurkat E6.1 | SupT1 | C8166 | M8166 | PBMCs |
| Peak Reverse Transcriptase (RT) Activity (relative units) | ~1,000,000 | ~100,000 | ~200,000 | ~50,000 | ~20,000 | ~400,000 |
| Time to Peak RT Activity (days post-infection) | 4-6 | 8-10 | 6-8 | >10 | >10 | 8-12 |
| Cell Surface Env Expression (relative mean fluorescence intensity) | High | Moderate | High | Low | Low | Moderate |
| Susceptibility to Cell-to-Cell Transmission | Very High | Moderate | High | Low | Low | High |
Note: Data is compiled and generalized from multiple sources for comparative purposes. Actual values may vary depending on the specific HIV-1 strain, experimental conditions, and subclones used.
Experimental Protocols
Detailed and reproducible protocols are fundamental to robust scientific inquiry. Below are methodologies for key experiments cited in the comparison of these T-cell lines.
Protocol 1: In Vitro HIV-1 Infection of T-Cell Lines
-
Cell Preparation: Culture T-cell lines (this compound, Jurkat, CEM, or H9) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase with high viability (>95%).
-
Infection: Centrifuge the cells and resuspend in fresh medium at a concentration of 1 x 10⁶ cells/mL. Add the desired amount of HIV-1 stock (e.g., at a multiplicity of infection (MOI) of 0.01-0.1).
-
Incubation: Incubate the cell-virus mixture for 2-4 hours at 37°C to allow for viral entry.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove unbound virus.
-
Culturing: Resuspend the infected cells in fresh culture medium and maintain at 37°C in a 5% CO₂ incubator.
-
Monitoring: Collect supernatant samples at regular intervals (e.g., every 2-3 days) for the quantification of viral replication. Monitor the cells for cytopathic effects, such as syncytium formation and cell death, by light microscopy.
Protocol 2: Quantification of HIV-1 Replication by p24 Antigen ELISA
-
Sample Preparation: Thaw frozen supernatant samples. If necessary, dilute the samples in culture medium to fall within the linear range of the assay.
-
ELISA Procedure: Use a commercially available HIV-1 p24 antigen ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen.
-
Add diluted samples, controls, and standards to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a biotinylated detector antibody, followed by streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another wash step, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of p24 antigen in the samples by comparing their absorbance to the standard curve.
Protocol 3: Measurement of Reverse Transcriptase (RT) Activity
-
Sample Preparation: Collect cell-free supernatant from infected cultures and clear any cellular debris by centrifugation.
-
RT Reaction: Use a colorimetric or radioactive reverse transcriptase assay kit.
-
Prepare a reaction mixture containing a poly(A) template, oligo(dT) primers, and labeled or modified nucleotides (e.g., digoxigenin-dUTP and biotin-dUTP).
-
Add the supernatant samples to the reaction mixture and incubate to allow for the synthesis of DNA by the viral RT.
-
-
Detection:
-
Transfer the reaction product to a streptavidin-coated plate to capture the biotin-labeled DNA.
-
Add an anti-digoxigenin antibody conjugated to HRP.
-
Add a colorimetric substrate and measure the resulting absorbance, which is proportional to the RT activity.
-
-
Data Analysis: Quantify the RT activity by comparing the sample readings to a standard curve generated with known amounts of recombinant reverse transcriptase.
Protocol 4: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed uninfected T-cells into a 96-well plate at a density of 1-5 x 10⁴ cells/well.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period that mirrors the antiviral assay (e.g., 3-5 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to HIV research in T-cell lines.
MT-4 vs. Jurkat Cells: A Comparative Guide for Virological Assays
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cell line is a critical decision in the design of virological assays, significantly impacting the relevance and reproducibility of experimental outcomes. For studies involving Human Immunodeficiency Virus (HIV), the MT-4 and Jurkat T-cell lines are two of the most widely utilized models. This guide provides an objective comparison of their performance in virological assays, supported by experimental data and detailed methodologies, to aid researchers in making an informed choice for their specific research needs.
Core Cellular Characteristics
Both this compound and Jurkat cells are of human T-lymphocyte origin and are susceptible to HIV infection due to their expression of the primary HIV receptor, CD4. However, their distinct origins and cellular properties lead to significant differences in their application for virological studies.
This compound cells were established by co-cultivating cells from a human T-cell leukemia virus type 1 (HTLV-1)-seropositive male with adult T-cell leukemia (ATL) with human cord blood lymphocytes.[1] A key characteristic of this compound cells is the expression of the HTLV-1 Tax protein, which constitutively activates the NF-κB signaling pathway.[1][2] This intrinsic activation state is believed to contribute to their high permissiveness to HIV-1 replication. This compound cells are known to support rapid and robust HIV-1 replication, with viral production typically peaking within 2 to 4 days post-infection.[1]
Jurkat cells were derived from the peripheral blood of a boy with T-cell leukemia.[3][4] They are a widely used model for studying T-cell receptor (TCR) signaling and HIV infection.[3][5] Unlike this compound cells, Jurkat cells are not transformed by HTLV-1 and represent a more quiescent T-cell model in the absence of stimulation. Various subclones of Jurkat cells exist, some with specific mutations in signaling pathways, which can be advantageous for studying specific aspects of the viral life cycle.[4]
| Feature | This compound Cells | Jurkat Cells |
| Origin | Human T-lymphocytes, HTLV-1 transformed[1] | Human T-lymphocytes, acute T-cell leukemia[3][4] |
| Key Characteristic | Expresses HTLV-1 Tax protein, leading to constitutive NF-κB activation[1][2] | Model for T-cell receptor (TCR) signaling; various subclones with specific mutations available[3][4][5] |
| HIV-1 Replication | Rapid and high-titer replication, with peak production at 2-4 days post-infection[1] | Slower replication kinetics compared to this compound cells; often used for latency studies[6] |
| Cytopathic Effect | Pronounced and rapid syncytia formation and cell death | Less pronounced cytopathic effect compared to this compound cells |
Performance in Virological Assays
The differences in cellular characteristics between this compound and Jurkat cells translate to distinct advantages and disadvantages in various virological assays.
Viral Replication Kinetics
This compound cells are highly permissive to HIV-1, resulting in a rapid and high-level production of viral particles. This makes them an excellent model for assays that require a robust and easily detectable viral output in a short timeframe. In contrast, Jurkat cells typically exhibit slower and lower levels of HIV-1 replication.
Table 1: Comparison of HIV-1 Replication Parameters
| Parameter | This compound Cells | Jurkat Cells |
| Time to Peak Viral Production | 2-4 days[1] | 5-7 days or longer |
| Viral Titer (Typical) | High | Moderate to Low |
| Primary Use Case | High-throughput screening, acute infection studies, studies requiring rapid results | Studies of T-cell activation, signaling pathways, viral latency, and long-term infection models[6] |
Cytopathic Effect (CPE) and Cell Viability Assays
HIV-1 infection induces a significant cytopathic effect in this compound cells, characterized by the formation of large syncytia (multinucleated giant cells) and rapid cell death. This pronounced CPE is the basis for several simple and rapid assays for quantifying viral infectivity and the efficacy of antiviral compounds.
Table 2: Comparison of Cytotoxicity and Viability Assays
| Assay | This compound Cells | Jurkat Cells |
| Syncytia Formation Assay | Readily form large, easily quantifiable syncytia | Syncytia formation is less pronounced and may require specific viral strains or co-culture conditions |
| MTT/XTT Viability Assay | High sensitivity due to rapid and extensive cell death | Lower sensitivity due to slower and less pronounced cell killing |
| Use in Antiviral Screening | Ideal for rapid screening of compounds that inhibit viral replication and subsequent CPE[7] | Suitable for screening compounds that may have more subtle effects on viral replication or cell signaling pathways |
Experimental Protocols
General HIV-1 Infection Protocol for T-Cell Lines
This protocol provides a general framework for infecting both this compound and Jurkat cells. Specific parameters such as the multiplicity of infection (MOI) and incubation times may need to be optimized depending on the experimental goals.
-
Cell Preparation: Culture this compound or Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Infection:
-
Centrifuge the required number of cells (e.g., 1 x 10^6 cells) and resuspend them in a small volume of serum-free RPMI-1640.
-
Add the desired amount of HIV-1 virus stock (pre-titrated to determine the infectious dose). The multiplicity of infection (MOI) can range from 0.01 to 1, depending on the experiment.
-
Incubate the cell-virus mixture for 2-4 hours at 37°C in a 5% CO2 incubator, with occasional gentle mixing.
-
-
Washing and Culture:
-
After the incubation period, wash the cells three times with phosphate-buffered saline (PBS) to remove unbound virus.
-
Resuspend the infected cells in complete RPMI-1640 medium and culture at an appropriate density.
-
-
Monitoring Infection: At various time points post-infection, collect supernatant to measure viral production (p24 antigen or reverse transcriptase activity) and assess cell viability.
p24 Antigen ELISA
The p24 antigen ELISA is a widely used method to quantify the amount of HIV-1 capsid protein (p24) in cell culture supernatants, which serves as a marker for viral replication.
-
Sample Collection: Collect cell culture supernatants at different time points post-infection and clarify by centrifugation to remove cellular debris. Supernatants can be stored at -80°C.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add diluted supernatant samples and p24 standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate solution and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the p24 concentration in the samples by comparing their absorbance to the standard curve.[8][9][10]
-
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the viral enzyme reverse transcriptase in the culture supernatant, which is another indicator of viral production.
-
Sample Preparation: Collect and clarify cell culture supernatants as for the p24 ELISA.
-
RT Reaction:
-
In a 96-well plate, mix the supernatant with a reaction buffer containing a template-primer (e.g., poly(A)-oligo(dT)) and dNTPs, including a labeled nucleotide (e.g., digoxigenin-dUTP or biotin-dUTP).
-
Incubate to allow the RT enzyme to synthesize labeled DNA.
-
-
Detection:
-
Transfer the reaction mixture to an ELISA plate coated with a molecule that will capture the labeled DNA (e.g., streptavidin for biotin-labeled DNA).
-
Add an antibody-HRP conjugate that recognizes the label (e.g., anti-digoxigenin-HRP).
-
Add a colorimetric substrate and measure the absorbance. The signal is proportional to the RT activity.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to indirectly measure cell viability and the cytopathic effects of viral infection.
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Infection and Treatment: Infect the cells with HIV-1 and/or treat with antiviral compounds as required. Include uninfected and untreated control wells.
-
MTT Addition: At the desired time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
HIV-1 Entry and Replication Pathway
The following diagram illustrates the general pathway of HIV-1 entry into a CD4+ T-cell and the subsequent replication cycle.
Caption: Generalized HIV-1 lifecycle in a CD4+ T-cell.
T-Cell Receptor (TCR) Signaling in Jurkat Cells
Activation of the TCR in Jurkat cells initiates a complex signaling cascade that is crucial for T-cell activation and can influence HIV-1 replication.
Caption: Simplified TCR signaling cascade in Jurkat T-cells.
HTLV-1 Tax-Mediated NF-κB Activation in this compound Cells
The HTLV-1 Tax protein in this compound cells leads to the constitutive activation of the NF-κB pathway, which can enhance HIV-1 transcription.
Caption: HTLV-1 Tax protein activation of the NF-κB pathway.
Experimental Workflow for Antiviral Compound Screening
The following diagram outlines a typical workflow for screening antiviral compounds using either this compound or Jurkat cells.
Caption: Workflow for antiviral drug screening.
Conclusion
Both this compound and Jurkat cells are invaluable tools for in vitro HIV research, each offering distinct advantages. The choice between them should be guided by the specific aims of the study.
-
This compound cells are the preferred choice for assays requiring rapid and high-level virus production, such as high-throughput screening of antiviral compounds where a clear and quick readout of cytotoxicity is desired. Their high permissiveness and pronounced cytopathic effect provide a robust and sensitive system for detecting potent inhibitors of HIV-1 replication.
-
Jurkat cells are better suited for studies focused on the intricacies of T-cell biology, including the investigation of signaling pathways, viral latency, and the effects of cellular activation states on HIV-1 replication. The availability of various mutant subclones further enhances their utility for dissecting specific host-virus interactions.
By understanding the inherent properties of each cell line and selecting the appropriate assays, researchers can generate more reliable and relevant data, ultimately advancing our understanding of HIV-1 pathogenesis and aiding in the development of novel therapeutic strategies.
References
- 1. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of NF-κB by HTLV-I and implications for cell transformation | CiNii Research [cir.nii.ac.jp]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Assessing the effects of antiretroviral therapy-latency-reversing agent combination therapy on eradicating replication-competent HIV provirus in a Jurkat cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and rapid assay on this compound cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GENLISA™ Human Immunodeficiency Virus Type 1 (HIV-1) P24 / Capsid Protein P24 ELISA – Krishgen Biosystems [krishgen.com]
- 9. hanc.info [hanc.info]
- 10. h-h-c.com [h-h-c.com]
Navigating Cell Line Integrity: A Guide to Cross-Contamination Issues with MT-4 Cells
An essential guide for researchers, scientists, and drug development professionals on identifying and preventing cross-contamination of the MT-4 cell line, a critical tool in HIV and antiviral research. This guide provides a comparative analysis of authentic and misidentified this compound cells, outlines key alternative cell lines, and details rigorous authentication protocols.
The integrity of biomedical research relies on the authenticity of the cell lines used. Cross-contamination, a persistent issue in cell culture, can invalidate research findings, leading to wasted resources and retracted publications. The human T-cell line, this compound, is widely used in HIV research due to its high permissiveness to viral replication. However, specific lots of this compound cells have been found to be misidentified, underscoring the critical need for routine authentication.
The this compound Cross-Contamination Case: A Call for Vigilance
In recent years, it was discovered that certain batches of this compound cells, notably those distributed by the NIH AIDS Reagent Program (NIH-ARP) under lot numbers 13 P7 3/9/92 and 150048, were not authentic this compound cells.[1][2][3] Subsequent investigations using Short Tandem Repeat (STR) profiling confirmed that these lots were, in fact, a different T-cell line.[1][3]
This misidentification had significant functional consequences. The contaminated cell lots were found to be deficient in the Human T-lymphotropic virus type 1 (HTLV-1) Tax protein, a characteristic feature of authentic this compound cells.[1][3] This led to altered HIV-1 replication kinetics; while the contaminated cells could still support the replication of wild-type HIV-1, they did so with markedly slower kinetics and were unable to support the replication of certain HIV-1 mutants, such as those with a truncated gp41 cytoplasmic tail.[1][3]
Comparative Analysis: Authentic vs. Misidentified this compound Cells
The gold standard for authenticating human cell lines is STR profiling.[4] This method generates a unique genetic fingerprint for each cell line. A comparison of the STR profiles of an authentic this compound cell line with the misidentified lot 150048 highlights the clear genetic divergence.
Table 1: STR Profile Comparison of Authentic and Misidentified this compound Cell Lines
| STR Locus | Authentic this compound (Cellosaurus Reference)[2] | Misidentified this compound (Lot 150048)[1] |
| Amelogenin | X,Y | X,Y |
| CSF1PO | 11,12 | 10,12 |
| D5S818 | 10,11 | 11,12 |
| D7S820 | 8,10 | 8,11 |
| D13S317 | 12 | 11 |
| D16S539 | 9,12 | 11,12 |
| D18S51 | 13 | 14,16 |
| TH01 | 7 | 6,7 |
| TPOX | 11 | 8 |
| vWA | 17,18 | 16,18 |
Note: Data compiled from Cellosaurus and Fernandez et al., 2019. The misidentified lot shows different alleles at nearly every core STR locus.
Alternative Cell Lines for HIV Research
For researchers seeking alternatives to the this compound cell line or wishing to validate findings in multiple systems, several other human T-cell lines are commonly used in HIV research. The choice of cell line can significantly impact experimental outcomes due to variations in receptor expression, permissiveness to different viral strains, and growth characteristics.
Table 2: Comparison of this compound and Alternative T-Cell Lines for HIV Research
| Characteristic | This compound | C8166 | CEM-SS |
| Cell Type | HTLV-1 transformed T-cell | T-lymphoblastoid | T-lymphoblastoid |
| Primary Use | High-throughput antiviral screening, HIV-1 replication assays | Syncytia formation assays, HIV-1 isolation and propagation | General HIV-1 replication studies, cytotoxicity assays |
| Doubling Time | ~30 hours[2] | Variable, can be rapid | ~25-35 hours |
| CD4 Expression | High | High | Moderate to High |
| Co-receptor | CXCR4 | CXCR4 | CXCR4 |
| Key Feature | Exceptionally high permissiveness to HIV-1 replication[3] | High sensitivity to HIV-induced cell fusion (syncytia)[5] | Well-characterized, widely used |
| Noted Issues | Documented cross-contamination in some distributed lots[1][2] | Can be susceptible to spontaneous apoptosis | Can be less permissive than this compound for some viral strains |
Experimental Protocols for Cell Line Authentication and Quality Control
To prevent the use of misidentified or contaminated cell lines, a stringent and routine quality control process is essential. This includes regular authentication via STR profiling and screening for common biological contaminants like mycoplasma.
Experimental Protocol 1: Human Cell Line Authentication by STR Profiling
This protocol outlines the general steps for preparing a cell sample for STR analysis.
-
Sample Collection:
-
Culture cells to a density of approximately 1-2 x 10^6 cells.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, proceed to the next step.
-
Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Wash the cell pellet twice with sterile PBS to remove culture medium components.
-
-
DNA Preservation:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Spot approximately 20 µL of the cell suspension (containing ~200,000 cells) onto a designated area of an FTA card.[6]
-
Allow the spot to air dry completely at room temperature.
-
Alternatively, the cell pellet can be stored at -20°C for subsequent DNA extraction using a commercial kit.
-
-
Sample Submission and Analysis:
-
Label the FTA card or DNA tube clearly with the cell line name, passage number, and date.
-
Send the sample to a core facility or commercial service provider for STR profile analysis. These services typically use multiplex PCR to amplify at least eight core STR loci plus amelogenin for sex determination.[6]
-
-
Data Interpretation:
-
Compare the resulting STR profile to the reference profile from a reputable cell bank (e.g., ATCC, JCRB) or the laboratory's own validated baseline profile.
-
An algorithm is used to calculate the percent match. A match of ≥80% is generally required to confirm identity. A match of <56% indicates the cell lines are unrelated.[6]
-
Experimental Protocol 2: Mycoplasma Detection by PCR
Mycoplasma is a common and often undetected contaminant in cell cultures that can significantly alter cell physiology and experimental results. PCR-based methods are highly sensitive for detection.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is >80% confluent.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells or debris.
-
Transfer the supernatant to a new microfuge tube and centrifuge at high speed (e.g., 13,000-20,000 x g) for 10 minutes to pellet the mycoplasma.[7]
-
Carefully discard the supernatant, leaving the pellet which may be invisible.
-
Wash the pellet with 1 mL of sterile PBS and repeat the high-speed centrifugation.
-
-
DNA Extraction:
-
Discard the supernatant and add 50-100 µL of DNA-free water or a suitable lysis buffer to the pellet.
-
Heat the sample at 95-98°C for 5-10 minutes to lyse the mycoplasma and release DNA.[7]
-
Vortex briefly and centrifuge to pellet any remaining debris. The supernatant now contains the template DNA.
-
-
PCR Amplification:
-
Prepare a PCR master mix using a commercial mycoplasma detection kit, which includes primers targeting conserved regions of the mycoplasma genome (e.g., 16S rRNA gene), dNTPs, buffer, and a DNA polymerase.
-
The reaction should include a negative control (water), a positive control (mycoplasma DNA), and an internal amplification control to check for PCR inhibition.[2]
-
Add 1-5 µL of the prepared template DNA to the master mix.
-
Perform PCR using the thermal cycling conditions recommended by the kit manufacturer.
-
-
Result Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
A positive sample will show a band of a specific size (e.g., 250-300 bp), as indicated by the kit manufacturer.[7] The internal control should produce a larger band in all valid negative reactions. The absence of the internal control band in a sample lane indicates PCR inhibition.
-
Visualizing Key Processes and Pathways
To further clarify the concepts discussed, the following diagrams illustrate critical workflows and biological pathways.
References
- 1. iclac.org [iclac.org]
- 2. youtube.com [youtube.com]
- 3. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture - Wikipedia [en.wikipedia.org]
- 5. STR Profiling—The ID Card of Cell Line - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. m.youtube.com [m.youtube.com]
Authenticating MT-4 Cell Line Identity: A Comparative Guide
For researchers in virology, immunology, and drug development, the integrity of cell lines is paramount to the validity and reproducibility of experimental results. The human T-cell leukemia line, MT-4, is a cornerstone of HIV research due to its high permissiveness to viral replication. However, the risk of misidentification and cross-contamination necessitates rigorous and routine authentication. This guide provides a comparative overview of methods to authenticate the this compound cell line, compares its performance with alternative T-cell lines, and offers detailed experimental protocols.
Comparison of this compound and Alternative T-Cell Lines
The this compound cell line is often favored for its rapid and robust replication of HIV-1. However, other T-cell lines such as CEM, H9, and SupT1 are also widely used in HIV research. The choice of cell line can significantly impact experimental outcomes, including viral replication kinetics and the evaluation of antiviral compounds.
| Cell Line | Primary Application in HIV Research | Key Characteristics | Reported HIV-1 Replication Kinetics |
| This compound | Antiviral drug screening, HIV-1 replication and pathogenesis studies. | HTLV-1 transformed, high expression of CD4 and CXCR4, highly susceptible to HIV-1 induced cytopathic effects.[1] | Rapid, with peak virus production typically observed 2-4 days post-infection.[1] |
| CEM-SS | General HIV-1 studies, syncytium formation assays. | Derived from a patient with acute lymphoblastic leukemia, highly susceptible to syncytium-inducing (SI) HIV-1 strains. | Variable, generally slower than this compound. |
| H9 | Early HIV isolation and propagation. | A clonal derivative of the HUT 78 cell line, supports the replication of a broad range of HIV-1 isolates. | Slower than this compound, often used for long-term virus production. |
| SupT1 | HIV-1 entry and fusion assays. | A T-cell lymphoma line that is highly permissive to HIV-1 infection and syncytia formation. | Efficient for studying viral entry, but overall replication kinetics can be slower than this compound. |
Experimental Authentication Protocols
Ensuring the identity of the this compound cell line is critical. Several methods can be employed, with Short Tandem Repeat (STR) profiling being the gold standard for human cell line authentication.
Short Tandem Repeat (STR) Profiling
STR profiling is a highly reliable method for identifying unique patterns in the DNA of a cell line.[2][3] By amplifying and analyzing specific short tandem repeat regions in the genome, a unique genetic fingerprint is generated.
Protocol:
-
DNA Extraction: Isolate genomic DNA from a confluent culture of this compound cells using a commercially available DNA extraction kit. Aim for a final DNA concentration of 1-2 ng/µl.
-
PCR Amplification: Amplify the core STR loci using a commercial STR profiling kit. These kits typically include fluorescently labeled primers for at least eight core STR loci (e.g., D5S818, D13S317, D7S820, D16S539, vWA, TH01, TPOX, and CSF1PO) and the amelogenin locus for sex determination.[4]
-
Capillary Electrophoresis: Separate the amplified, fluorescently labeled PCR products using a capillary electrophoresis instrument. The instrument will detect the fragments and determine their size.
-
Data Analysis: Analyze the resulting electropherogram using specialized software. The software will generate an STR profile, which is a series of numbers representing the alleles at each locus.
-
Profile Comparison: Compare the generated STR profile to a reference STR profile for the this compound cell line from a reputable cell bank (e.g., ATCC or JCRB). A match of ≥80% is typically required to confirm the identity of the cell line.[5]
Karyotyping
Karyotyping provides a visual representation of the chromosomes of a cell line, allowing for the detection of numerical and structural abnormalities.
Protocol:
-
Cell Culture and Harvest: Culture this compound cells to 70-80% confluency. Arrest the cells in metaphase by adding a mitotic inhibitor (e.g., colcemid) to the culture medium and incubating for several hours.
-
Hypotonic Treatment: Harvest the cells and treat them with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.
-
Fixation: Fix the cells using a freshly prepared solution of methanol and acetic acid (3:1 ratio).
-
Slide Preparation: Drop the fixed cell suspension onto a clean, cold microscope slide and allow it to air dry.
-
Chromosome Banding: Treat the slides with trypsin and then stain with Giemsa stain (G-banding) to produce a characteristic banding pattern for each chromosome.[6][7]
-
Microscopic Analysis: Examine the chromosome spreads under a microscope. Capture images of well-spread metaphases.
-
Karyogram Construction: Arrange the captured chromosome images in a standardized format (a karyogram) to visualize the complete karyotype. Analyze the karyogram for any abnormalities.
Isoenzyme Analysis
Isoenzyme analysis is a method used to verify the species of origin of a cell line by separating and visualizing different forms of enzymes.
Protocol:
-
Cell Lysate Preparation: Harvest a pellet of this compound cells and lyse them to release the intracellular enzymes. This can be achieved by sonication or by using a lysis buffer.
-
Electrophoresis: Load the cell lysate onto a non-denaturing polyacrylamide or agarose gel. Separate the isoenzymes based on their electrophoretic mobility.
-
Enzyme Staining: After electrophoresis, stain the gel for specific enzyme activity (e.g., lactate dehydrogenase, glucose-6-phosphate dehydrogenase). The different isoenzymes will appear as distinct bands on the gel.
-
Band Pattern Analysis: Compare the banding pattern of the this compound cell lysate to the known isoenzyme patterns for the human species. This will confirm the species of origin and can help detect interspecies cross-contamination.
Visualizing Experimental Workflows
The following diagrams illustrate the key workflows for cell line authentication.
References
MT-4 Cell Line: A Comparative Guide to Permissivity for Diverse HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed CD4+ T-cell line, stands as a cornerstone in HIV research due to its high permissivity to a wide range of Human Immunodeficiency Virus type 1 (HIV-1) strains. Its robust and rapid replication kinetics for various viral isolates make it an invaluable tool for antiviral drug screening, viral tropism determination, and studies on viral pathogenesis. This guide provides a comparative overview of the this compound cell line's permissivity to different HIV-1 strains, supported by experimental data and detailed protocols.
Performance Comparison of HIV-1 Strains in this compound Cells
This compound cells are particularly susceptible to T-tropic (X4) HIV-1 strains, which utilize the CXCR4 coreceptor for entry. This high permissivity is characterized by rapid viral replication, high levels of p24 antigen production, and profound cytopathic effects, including the formation of large syncytia. While also permissive to macrophage-tropic (R5) strains that use the CCR5 coreceptor, the replication kinetics and cytopathic effects are generally less pronounced compared to X4 strains. The table below summarizes typical performance characteristics of representative X4 and R5 HIV-1 strains in this compound cells.
| Feature | HIV-1 NL4-3 (X4-tropic) | HIV-1 BaL (R5-tropic) | Primary Isolates (Typical) |
| Coreceptor Usage | CXCR4 | CCR5 | CXCR4, CCR5, or dual-tropic |
| Peak p24 Production | High (e.g., >1,000 ng/mL) | Moderate (e.g., 100-500 ng/mL) | Variable, generally lower than lab-adapted strains |
| Time to Peak Production | 4-6 days post-infection | 7-10 days post-infection | Variable |
| Syncytia Formation | Extensive, large syncytia | Minimal to no syncytia | Variable, depends on phenotype |
| Cytopathic Effect (CPE) | High, rapid cell death | Moderate, slower progression | Variable |
| Replication of gp41 CT Mutants | Supported | Not typically supported | Untested for most isolates |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound Cell Culture and HIV-1 Infection
This protocol outlines the basic procedure for maintaining this compound cells and infecting them with HIV-1.
Materials:
-
This compound cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HIV-1 viral stocks (e.g., NL4-3, BaL) with known viral titers (TCID50).
-
Polybrene
-
Phosphate-buffered saline (PBS)
Procedure:
-
Maintain this compound cells in suspension culture in supplemented RPMI 1640 medium at a density of 2 x 10^5 to 1 x 10^6 cells/mL at 37°C in a humidified 5% CO2 incubator.
-
Seed 1 x 10^6 this compound cells in a suitable culture vessel.
-
Pre-treat cells with Polybrene at a final concentration of 2 µg/mL.
-
Infect cells with the desired HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubate for 4 hours at 37°C.
-
Wash the cells twice with PBS to remove the viral inoculum.
-
Resuspend the cells in fresh, pre-warmed culture medium and continue incubation.
-
Monitor the culture for signs of infection (syncytia formation, cell viability) and collect supernatant at regular intervals (e.g., every 2-3 days) for viral quantification.
Quantification of Viral Replication by p24 Antigen ELISA
The concentration of the HIV-1 p24 capsid protein in the culture supernatant is a reliable indicator of viral replication.
Materials:
-
HIV-1 p24 Antigen ELISA kit
-
Culture supernatants from infected this compound cells
-
Microplate reader
Procedure:
-
Collect culture supernatants at desired time points post-infection and clarify by centrifugation to remove cellular debris.
-
If necessary, dilute the supernatants in the sample diluent provided with the ELISA kit to fall within the dynamic range of the assay.
-
Perform the p24 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to wells pre-coated with anti-p24 antibodies.
-
Incubating to allow p24 antigen to bind.
-
Washing the wells to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating to allow the detection antibody to bind to the captured p24.
-
Washing the wells again.
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the p24 concentration in the samples by comparing their absorbance values to the standard curve.
Syncytia Formation Assay
This assay visually assesses the ability of an HIV-1 strain to induce cell-cell fusion, a hallmark of X4-tropic viruses in this compound cells.
Materials:
-
Infected this compound cell cultures
-
Inverted light microscope
Procedure:
-
At various time points post-infection, observe the this compound cell cultures under an inverted light microscope.
-
Look for the presence of syncytia, which are large, multinucleated giant cells formed by the fusion of infected and uninfected cells.
-
Quantify the degree of syncytia formation by counting the number of syncytia per field of view or by using a scoring system (e.g., 0 = no syncytia, 1 = rare, small syncytia, 2 = moderate numbers of syncytia, 3 = numerous, large syncytia).
Visualizing Key Processes
To better understand the experimental workflows and biological pathways discussed, the following diagrams are provided.
Caption: Experimental workflow for evaluating HIV-1 permissivity.
Caption: HIV-1 entry and signaling leading to NF-κB activation.
Unraveling the Distinctions: A Comparative Guide to MT-4 and MOLT-4 Cell Lines
For researchers, scientists, and drug development professionals, the choice of a cell line is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, objective comparison of two widely used human T-cell lines: MT-4 and MOLT-4. By presenting key differences in their origin, molecular characteristics, and signaling pathways, supported by experimental data and detailed protocols, this guide aims to empower informed decisions in research and development.
At a Glance: Key Differences Between this compound and MOLT-4
| Characteristic | This compound | MOLT-4 |
| Origin | Co-culture of T-cell leukemia patient cells and cord leukocytes | Peripheral blood of a patient with Acute Lymphoblastic Leukemia (ALL) |
| Viral Status | Human T-lymphotropic virus 1 (HTLV-1) Positive | HTLV-1 Negative |
| Key Protein | HTLV-1 Tax protein expression | - |
| Karyotype | Near-diploid | Hypertetraploid |
| Key Mutations | - | p53 (G to A at codon 248), NOTCH1 |
| Morphology | Forms cell clusters/clumps | Single-cell suspension |
| Doubling Time | Approximately 30 hours | Approximately 30 hours[1] |
Origin and Cellular Morphology
The this compound cell line was established through the co-cultivation of cells from a patient with adult T-cell leukemia (ATL) with umbilical cord leukocytes.[2][3] A defining characteristic of the this compound cell line is its infection with Human T-lymphotropic virus 1 (HTLV-1) and the constitutive expression of the viral oncoprotein, Tax.[3] This viral protein is responsible for the immortalization of the cells and their distinct phenotype. Morphologically, authentic this compound cells are known to grow in suspension and form characteristic cell clusters or clumps.
In contrast, the MOLT-4 cell line was derived from the peripheral blood of a 19-year-old male with T-cell acute lymphoblastic leukemia (ALL).[1][4] Unlike this compound, MOLT-4 cells are not infected with HTLV-1. They grow as single cells in suspension and have a round morphology.[4]
Genetic and Molecular Profile
A significant distinction between the two cell lines lies in their genetic makeup. MOLT-4 is characterized by a hypertetraploid karyotype, with the modal chromosome number being 95.[1][4] Furthermore, MOLT-4 cells harbor a G to A mutation at codon 248 of the p53 gene, leading to a lack of p53 expression, and also possess mutations in the NOTCH1 gene.[1][4]
The this compound cell line, being virally transformed, has a near-diploid karyotype. Its molecular profile is dominated by the effects of the HTLV-1 Tax protein, which dysregulates multiple cellular processes, including cell cycle control and apoptosis. Due to instances of misidentification and contamination in the past, it is crucial to authenticate this compound cell line lots, for example, by confirming the expression of the Tax protein.
Table of Genetic and Molecular Features
| Feature | This compound | MOLT-4 |
| Karyotype | Near-diploid | Hypertetraploid (Modal number: 95)[1][4] |
| p53 Status | Wild-type (in host cells) | G -> A mutation at codon 248, no p53 expression[1][4] |
| NOTCH1 Status | Not a defining feature | Activating mutations present |
| HTLV-1 Tax | Expressed[3] | Not expressed |
Surface Marker Expression
Surface Marker Expression of MOLT-4 Cells
| Marker | Percentage of Positive Cells (%) |
| CD1 | 49 |
| CD2 | 35 |
| CD3A | 26 |
| CD3B | 33 |
| CD3C | 34 |
| CD4 | 55 |
| CD5 | 72 |
| CD6 | 22 |
| CD7 | 77 |
Data from BioHippo.[4]
For this compound cells, their identity is more commonly confirmed by the expression of the HTLV-1 Tax protein rather than a specific panel of CD markers.
Signaling Pathways
The distinct origins and genetic makeups of this compound and MOLT-4 cells result in the activation of different signaling pathways that drive their proliferation and survival.
This compound: HTLV-1 Tax-Mediated NF-κB Activation
The HTLV-1 Tax protein in this compound cells is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This is a critical event in the transformation and survival of the cells. Tax interacts with components of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB. This allows NF-κB transcription factors to translocate to the nucleus and activate the expression of genes involved in cell proliferation, survival, and inflammation.
MOLT-4: Oncogenic NOTCH1 Signaling
MOLT-4 cells harbor activating mutations in the NOTCH1 gene, a common feature in T-cell acute lymphoblastic leukemia. This leads to the constitutive activation of the NOTCH1 signaling pathway. Upon ligand-independent cleavage, the intracellular domain of NOTCH1 (ICN1) is released and translocates to the nucleus. In the nucleus, ICN1 forms a complex with the DNA-binding protein CSL and the coactivator MAML, leading to the transcription of target genes that promote cell proliferation, survival, and differentiation arrest.
Experimental Protocols
A. Western Blot for Tax Protein Detection in this compound Cells
This protocol is essential for verifying the identity of this compound cells.
1. Cell Lysis:
-
Harvest approximately 1 x 10^6 this compound cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HTLV-1 Tax (e.g., mouse monoclonal [1C1]) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A band at approximately 40 kDa should be visible for the Tax protein.
B. Flow Cytometry for Surface Marker Analysis of MOLT-4 Cells
This protocol allows for the immunophenotyping of MOLT-4 cells.
1. Cell Preparation:
-
Harvest approximately 1 x 10^6 MOLT-4 cells per sample.
-
Wash the cells with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend the cells in 100 µL of FACS buffer.
2. Fc Receptor Blocking (Optional but Recommended):
-
Add Fc receptor blocking solution and incubate for 10 minutes at 4°C to reduce non-specific antibody binding.
3. Antibody Staining:
-
Add fluorescently conjugated primary antibodies against the desired CD markers (e.g., CD3, CD4, CD5, CD7) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
4. Washing:
-
Wash the cells twice with 1 mL of FACS buffer by centrifugation at 300 x g for 5 minutes.
5. Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer. Be sure to include appropriate isotype controls and single-color compensation controls.
C. Cell Viability (MTT) Assay
This protocol can be used to assess the proliferation and cytotoxicity in both cell lines.
1. Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to acclimatize.
2. Treatment:
-
Add the test compound at various concentrations and incubate for the desired period (e.g., 24, 48, 72 hours).
3. MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound and MOLT-4 are both valuable in vitro models for studying T-cell biology and disease. However, their distinct origins, genetic profiles, and signaling pathways make them suitable for different research applications. This compound, with its HTLV-1 positive status and constitutive Tax expression, is an excellent model for studying viral oncogenesis, T-cell transformation, and anti-retroviral drug screening. In contrast, MOLT-4, with its well-defined leukemic mutations, serves as a robust model for T-ALL research, including drug discovery and the investigation of oncogenic signaling pathways like NOTCH1. A thorough understanding of these differences is paramount for the design of rigorous experiments and the generation of reproducible and clinically relevant data.
References
- 1. Expression status of Tax protein in human T-cell leukemia virus type 1-transformed MT4 cells: recall of MT4 cells distributed by the NIH AIDS Research and Reference Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTLV-1 Tax upregulates early growth response protein 1 through nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MT-4 and C8166 Cell Lines for HIV Research
For researchers, scientists, and drug development professionals, the choice of the right cell line is a critical first step in HIV research. Among the most widely used are the MT-4 and C8166 human T-cell lines. Both are highly permissive to HIV-1 infection and are instrumental in studying viral replication, syncytia formation, and the efficacy of antiretroviral compounds. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid in the selection of the most suitable cell line for your research needs.
Introduction to this compound and C8166 Cell Lines
The this compound and C8166 cell lines are both human CD4+ T-lymphoblastoid cell lines that were established from patients with adult T-cell leukemia/lymphoma and are transformed by the Human T-cell Leukemia Virus type 1 (HTLV-1). This transformation contributes to their robust growth in culture and their high permissiveness to HIV-1 infection, particularly to strains that utilize the CXCR4 co-receptor (X4-tropic viruses). Their ability to form prominent syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells) upon HIV-1 infection makes them valuable tools for studying viral entry and cell fusion mechanisms.
Core Characteristics and Applications
| Feature | This compound Cell Line | C8166 Cell Line |
| Origin | Co-cultivation of leukocytes from an adult T-cell leukemia patient with cord blood lymphocytes.[1][2] | Fusion of umbilical cord blood lymphocytes with an HTLV-1 producing T-cell line from an adult T-cell leukemia/lymphoma patient.[3][4] |
| Morphology | Lymphoblastoid, grow in suspension, often forming clumps.[5] | Lymphoblastoid, grow in suspension as single cells or small aggregates.[6] |
| Key Receptors | High expression of CD4 and CXCR4.[7] | Expresses CD4 and CXCR4.[7] |
| HIV-1 Tropism | Highly susceptible to X4-tropic HIV-1 strains.[5] | Highly susceptible to X4-tropic HIV-1 strains.[4] |
| Primary Use | HIV-1 replication studies, antiviral drug screening, syncytia formation assays. | HIV-1 replication studies, syncytia formation assays, studies of virus-induced cell fusion.[3][4] |
| Biosafety Level | BSL-2 (BSL-3 for HIV-infected cultures).[2] | BSL-2 (BSL-3 for HIV-infected cultures).[3] |
Quantitative Comparison of Performance in HIV-1 Research
A direct quantitative comparison is essential for selecting the optimal cell line for a specific experimental question. Below is a summary of key performance indicators based on published data.
Receptor Expression Levels
The surface expression levels of the primary HIV-1 receptor, CD4, and the major co-receptor for X4-tropic viruses, CXCR4, are critical determinants of a cell line's susceptibility to infection.
| Receptor | This compound | C8166 | Reference |
| CD4 Expression | Higher | Lower | [7] |
| CXCR4 Expression | Higher | Lower | [7] |
Note: The terms "Higher" and "Lower" are based on qualitative comparisons from the cited literature. For precise quantification, it is recommended to perform side-by-side flow cytometric analysis in your own laboratory setting.
HIV-1 Replication Kinetics
The rate of viral replication can vary significantly between cell lines, impacting the timeline of experiments and the yield of virus.
| HIV-1 Strain | Peak of Replication (p24 antigen) in this compound | Peak of Replication (p24 antigen) in C8166 | Reference |
| Wild-Type HIV-1 | Earlier (e.g., day 4-6 post-infection) | Later (e.g., day 7-9 post-infection) | [7] |
Note: Replication kinetics are highly dependent on the specific HIV-1 strain, the multiplicity of infection (MOI), and culture conditions.
Experimental Protocols
Detailed and reproducible protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for key experiments using this compound and C8166 cell lines.
HIV-1 Infection of this compound and C8166 Cells
This protocol describes a general method for infecting suspension T-cell lines with a laboratory-adapted HIV-1 strain.
Materials:
-
This compound or C8166 cells in logarithmic growth phase
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 viral stock of known titer (e.g., TCID50/mL)
-
Polybrene or DEAE-Dextran (optional, to enhance infection)
-
Sterile conical tubes and pipettes
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Preparation: Count the cells and adjust the density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Infection: In a sterile conical tube, mix 1 x 10^6 cells with the desired amount of HIV-1 viral stock to achieve the target multiplicity of infection (MOI). An MOI of 0.01 to 0.1 is commonly used for spreading infections.
-
(Optional) Enhancement: Add Polybrene to a final concentration of 2-8 µg/mL to the cell-virus mixture to enhance viral adsorption.
-
Incubation: Incubate the cell-virus mixture for 2-4 hours at 37°C in a humidified incubator, gently mixing every 30-60 minutes.
-
Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) or serum-free RPMI-1640 to remove unbound virus. Centrifuge at 300 x g for 5 minutes for each wash.
-
Culturing: Resuspend the infected cells in fresh complete RPMI-1640 medium at a density of 0.5 x 10^6 cells/mL in a new culture flask.
-
Monitoring: At regular intervals (e.g., every 2-3 days), collect a small aliquot of the cell culture supernatant for viral replication analysis (e.g., p24 antigen ELISA) and observe the cells for syncytia formation. Split the cultures as needed to maintain a cell density between 0.5 - 2 x 10^6 cells/mL.
Quantification of HIV-1 p24 Antigen by ELISA
The p24 antigen is a core protein of HIV-1, and its concentration in the culture supernatant is a reliable indicator of viral replication.
Materials:
-
Commercially available HIV-1 p24 antigen ELISA kit
-
Culture supernatants from infected this compound or C8166 cells
-
Microplate reader capable of measuring absorbance at 450 nm
-
Reagent-grade water
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Sample Preparation: Clarify the collected culture supernatants by centrifugation at 1,000 x g for 10 minutes to remove cells and debris.
-
Assay Setup: Follow the manufacturer's instructions for the specific p24 ELISA kit. This typically involves preparing a standard curve using the provided p24 antigen standards and diluting the experimental samples as needed.
-
ELISA Protocol:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow the capture of the p24 antigen.
-
Wash the plate to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate to allow the detection antibody to bind to the captured p24.
-
Wash the plate again.
-
Add the enzyme substrate (e.g., TMB).
-
Incubate to allow for color development, which is proportional to the amount of p24.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance of each well at 450 nm using a microplate reader. Calculate the concentration of p24 in the samples by interpolating their absorbance values against the standard curve.
Syncytia Formation Assay
Syncytia are a hallmark of infection with X4-tropic HIV-1 strains in these cell lines. Their formation can be observed and quantified to assess viral fusion activity.
Materials:
-
HIV-1 infected this compound or C8166 cell cultures
-
Inverted microscope
-
Hemocytometer or cell counter
-
96-well flat-bottom plate
Procedure (Microscopic Quantification):
-
Seeding: Seed the infected cells in a 96-well plate at a density that allows for easy visualization of individual cells and syncytia (e.g., 1 x 10^5 cells/well).
-
Observation: At various time points post-infection, examine the cultures under an inverted microscope.
-
Quantification: Count the number of syncytia in at least three different fields of view per well. A syncytium is typically defined as a cell containing four or more nuclei.
-
Data Normalization: The number of syncytia can be expressed as the average number per field of view or normalized to the total number of cells.
Visualizing Key Processes and Workflows
To further clarify the experimental and biological concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for HIV-1 infection and analysis in T-cell lines.
Caption: Signaling pathway of HIV-1 entry into a target T-cell.
Caption: Logical relationship of this compound and C8166 permissiveness to HIV-1 strains.
Conclusion
Both this compound and C8166 cell lines are invaluable assets for HIV-1 research, particularly for studying X4-tropic viruses. The this compound cell line appears to offer faster viral replication kinetics, potentially due to higher expression of CD4 and CXCR4 receptors, which could be advantageous for high-throughput screening and experiments with time constraints. The C8166 cell line, while exhibiting slightly slower replication, remains a robust model for studying viral fusion and syncytia formation. The choice between these two cell lines will ultimately depend on the specific goals of the research. For studies requiring rapid and high levels of virus production, this compound may be the preferred choice. For detailed mechanistic studies of viral entry and cell-cell fusion, both cell lines provide excellent and well-characterized models. It is always recommended to perform initial validation experiments to determine the most suitable cell line for your specific HIV-1 strain and experimental setup.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Measuring T Cell-to-T Cell HIV-1 Transfer, Viral Fusion, and Infection Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based quantitative methods for detecting human immunodeficiency virus type 1-induced syncytia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MT-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. The ambiguous designation "MT-4" can refer to at least two distinct substances used in research settings, each with its own specific handling and disposal requirements. This guide provides essential, step-by-step procedures for the safe disposal of both a specialized cross-linking/bonding agent and the controlled substance 4-Methylthioamphetamine (4-MTA), both of which may be identified as this compound.
Section 1: Disposal of this compound (Aziridine-Based Cross-Linking/Bonding Agent)
This compound, in the context of a cross-linking or bonding agent, is often an aziridine-based chemical. These compounds are highly reactive and require careful handling to ensure safety and proper disposal. They are typically viscous liquids, toxic by skin contact, and can decompose in the presence of acids.
Pre-Disposal and Handling Precautions
Before beginning the disposal process, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound product in use. The SDS will provide detailed information on hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety goggles or a face shield |
| Skin and Body | Lab coat, long pants, and closed-toe shoes |
| Respiratory | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Procedure
-
Segregation: Keep this compound waste separate from other chemical waste streams, especially acidic solutions, to prevent hazardous reactions.
-
Containerization: Use a designated, clearly labeled, and compatible hazardous waste container. The container should be in good condition and have a secure lid.
-
Waste Profile: Prepare a hazardous waste profile. This document details the chemical composition and properties of the waste, which is required by disposal facilities. The profile should include the chemical name, concentration, and any known hazards.
-
Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to dispose of this material down the drain or in regular trash.
Section 2: Disposal of 4-Methylthioamphetamine (4-MTA)
4-Methylthioamphetamine (4-MTA) is a potent psychoactive substance and a designer drug. In the United States, it is classified as a Schedule I controlled substance by the Drug Enforcement Administration (DEA), indicating a high potential for abuse and no currently accepted medical use. The disposal of 4-MTA is strictly regulated.
Regulatory Framework and Key Requirements
The disposal of controlled substances is governed by the DEA's regulations (21 CFR Part 1317). The primary requirement is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.
| Requirement | Description |
| Non-Retrievable | The substance must be permanently altered to be unusable. |
| Documentation | DEA Form 41 must be completed to document the destruction. |
| Witnesses | Two authorized employees must witness the entire destruction process. |
| Record Keeping | All disposal records must be maintained for at least two years. |
Step-by-Step Disposal Procedure for Research Quantities
-
Contact a Reverse Distributor: The most common and recommended method for disposal is to transfer the 4-MTA to a DEA-registered reverse distributor. These companies are authorized to handle and destroy controlled substances.
-
Documentation for Transfer: For the transfer of a Schedule I substance like 4-MTA, the reverse distributor will issue a DEA Form 222 to the registrant.
-
On-Site Destruction (if permissible): In some cases, with prior DEA approval, a registrant may be authorized to destroy small quantities on-site. This is less common for research labs. If this option is pursued:
-
Method of Destruction: The proposed method must be approved by the DEA and render the 4-MTA non-retrievable. Incineration is a common method. Chemical degradation may also be an option, but the protocol must be validated.
-
Complete DEA Form 41: This form documents the substance, quantity, and method of destruction. It must be signed by two authorized individuals who witnessed the process.
-
-
Record Keeping: Maintain a copy of the completed DEA Form 41 and any shipping or transfer documents from the reverse distributor in your laboratory's controlled substance records.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of "this compound," whether it is a reactive cross-linking agent or a controlled substance. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
